molecular formula C7H7N3 B1337592 3-Methyl-3H-imidazo[4,5-b]pyridine CAS No. 6688-61-5

3-Methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1337592
CAS No.: 6688-61-5
M. Wt: 133.15 g/mol
InChI Key: XAUBEYHIVLSHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-6-3-2-4-8-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUBEYHIVLSHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486214
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6688-61-5
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a scaffold for drug discovery.

Core Properties of this compound

This compound, with the CAS Number 6688-61-5 , is a solid substance at room temperature. It belongs to the imidazopyridine class of compounds, which are structurally analogous to purines and have garnered attention for their diverse biological activities.[1][2]

Physicochemical Data
PropertyValueSource
CAS Number 6688-61-5
Molecular Formula C₇H₇N₃[3]
Molecular Weight 133.15 g/mol [3]
Physical Form Solid
Melting Point Data not available for the specific compound. A derivative, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, has a melting point of 183–185 °C.[4]N/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
InChI Key XAUBEYHIVLSHOG-UHFFFAOYSA-N
SMILES Cn1cnc2cccnc12
Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed and causes serious eye damage. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye damageH318

Synthesis of this compound Derivatives

The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through various methods, often involving the cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or aldehyde.[1][5] The N-methylation to yield the 3-methyl derivative is a subsequent step.

Representative Experimental Protocol: Synthesis of 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

This protocol describes the N-methylation of a pre-formed imidazo[4,5-b]pyridine ring system.[4]

Materials:

  • 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

  • Methyl iodide (CH₃I)

  • 60% Sodium hydride (NaH) in mineral oil

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (1 equivalent) in DMF, add 60% NaH in mineral oil (5 equivalents).

  • Stir the mixture at room temperature.

  • Add methyl iodide (1 equivalent) to the suspension.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield the final product.

Biological Activity and Therapeutic Potential

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. These include anticancer, antimicrobial, and anti-inflammatory properties.[6]

Antiproliferative Activity

Derivatives of the imidazo[4,5-b]pyridine core have shown significant antiproliferative activity against various cancer cell lines.[2][4][5] Some compounds have demonstrated potent, sub-micromolar inhibitory concentrations.[4] The mechanism of action for some derivatives involves the inhibition of key cellular kinases and cell cycle arrest.[5]

Antimicrobial Activity

Several studies have explored the antimicrobial potential of imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[7][8] The activity is often evaluated using standard methods such as the cup-plate method or broth microdilution assays to determine the zone of inhibition and minimum inhibitory concentration (MIC), respectively.[8][9]

Involvement in Cellular Signaling Pathways

The therapeutic effects of imidazo[4,5-b]pyridine derivatives are often attributed to their interaction with key cellular signaling pathways.

  • mTOR Pathway: Several 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as selective inhibitors of the mammalian target of rapamycin (mTOR).[10] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and other diseases.[11][12]

  • JAK/STAT Pathway: The JAK/STAT signaling pathway is crucial for immune responses and hematopoiesis, and its aberrant activation is linked to inflammatory diseases and cancers.[13][14][] Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Janus kinases (JAKs) within this pathway.[1]

Experimental Workflows and Signaling Pathways

Synthesis Workflow

G General Synthesis Workflow for N-Alkylated Imidazo[4,5-b]pyridines cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product A Imidazo[4,5-b]pyridine Precursor E Mixing and Stirring at Room Temperature A->E B Alkylating Agent (e.g., Methyl Iodide) B->E C Base (e.g., NaH) C->E D Solvent (e.g., DMF) D->E F Solvent Removal E->F G Column Chromatography F->G H N-Alkylated Imidazo[4,5-b]pyridine G->H

Caption: General workflow for the synthesis of N-alkylated imidazo[4,5-b]pyridines.

Antiproliferative Assay (MTT Assay)

G MTT Cell Proliferation Assay Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat cells with serially diluted compound B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Antibacterial Assay (Broth Microdilution)

G Broth Microdilution Assay Workflow for MIC Determination A Prepare serial dilutions of compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Simplified mTOR Signaling Pathway

G Simplified mTOR Signaling Pathway Inhibition A Growth Factors / Nutrients B PI3K/AKT A->B C mTORC1 B->C D Protein Synthesis, Cell Growth, Proliferation C->D E This compound Derivative E->C Inhibition

Caption: Inhibition of the mTOR signaling pathway by imidazo[4,5-b]pyridine derivatives.

Simplified JAK/STAT Signaling Pathway

G Simplified JAK/STAT Signaling Pathway Inhibition A Cytokine B Cytokine Receptor A->B C JAK B->C Activation D STAT C->D Phosphorylation E Gene Transcription (Inflammation, Proliferation) D->E Nuclear Translocation F This compound Derivative F->C Inhibition

References

Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine and Its Derivatives

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows its derivatives to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling.[1][2][3] Consequently, this core is integral to the development of novel therapeutics for conditions ranging from cancer and inflammation to viral infections.[1][4][5][6]

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its diverse derivatives. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The construction of the imidazo[4,5-b]pyridine ring system can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of substituted pyridine-2,3-diamines or the strategic assembly from activated pyridine precursors.

  • One-Pot Tandem Reaction from 2-Chloro-3-nitropyridine : A highly efficient and green approach involves a sequence of SNAr reaction, nitro group reduction, and condensation/heteroannulation. This method allows for the introduction of diversity at both the N-3 and C-2 positions in a single, streamlined process.[7][8]

  • Condensation of Pyridine-2,3-diamines : The classical and most direct route involves the reaction of a pyridine-2,3-diamine with a carboxylic acid, aldehyde, or their equivalents.[1][9] When an aldehyde is used, an oxidative step is required to form the aromatic imidazole ring.[1]

  • Post-Synthesis N-Alkylation : The N-3 methyl group, or other N-3 substituents, can be introduced after the formation of the core imidazo[4,5-b]pyridine ring system via alkylation, often using a base and an alkyl halide.[10][11]

Logical Workflow for Synthesis

The synthesis of substituted 3H-imidazo[4,5-b]pyridines often follows a logical progression from simple starting materials to the complex target molecule. The following diagram illustrates a common and efficient workflow starting from 2-chloro-3-nitropyridine.

Synthetic_Workflow General Synthetic Workflow for Imidazo[4,5-b]pyridine Derivatives Start 2-Chloro-3-nitropyridine Intermediate2 N-Substituted 2-amino-3-nitropyridine Start->Intermediate2 SₙAr Reaction Amine Primary Amine (R¹-NH₂) Amine->Intermediate2 Reduction N-Substituted pyridine-2,3-diamine Intermediate2->Reduction Nitro Reduction (e.g., Zn/HCl) FinalProduct 3-R¹-2-R²-3H- imidazo[4,5-b]pyridine Reduction->FinalProduct Condensation/ Cyclization Aldehyde Aldehyde (R²-CHO) Aldehyde->FinalProduct

Caption: A general workflow for the one-pot synthesis of diverse imidazo[4,5-b]pyridines.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines

This protocol is adapted from a highly efficient, water-IPA assisted tandem reaction.[7]

  • Step 1: SNAr Reaction : To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a 1:1 mixture of H₂O and isopropanol (IPA), add a primary amine (1.0 eq). Stir the mixture for 5 minutes at room temperature, then heat to 80 °C for 2 hours. Monitor the formation of the N-substituted intermediate by Thin Layer Chromatography (TLC).

  • Step 2: Reduction : To the same reaction mixture, add Zinc dust (1.0 eq) and concentrated HCl (0.5 eq). Continue heating at 80 °C for 45 minutes to reduce the nitro group, forming the corresponding diamine derivative.

  • Step 3: Cyclization : Add the desired aldehyde (1.0 eq) to the mixture and stir at 80 °C. The reaction time will vary depending on the aldehyde used. Monitor the reaction to completion by TLC.

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 3,2-disubstituted imidazo[4,5-b]pyridine.

Protocol 2: N3-Methylation of the Imidazo[4,5-b]pyridine Core

This protocol describes the methylation at the N3 position of a pre-synthesized 2-substituted imidazo[4,5-b]pyridine.[10]

  • Preparation : To a solution of the 2-substituted-3H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction : Stir the mixture at 0 °C for 30 minutes. Add methyl iodide (CH₃I, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification : Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to isolate the this compound derivative.

Quantitative Data

The following tables summarize yields and spectroscopic data for a selection of derivatives synthesized using the methods described.

Table 1: Synthesis of 3,2-Disubstituted-3H-imidazo[4,5-b]pyridine Derivatives via One-Pot Protocol [7]

EntryR¹ (Amine)R² (Aldehyde)ProductYield (%)
1Propyl2-Bromophenyl2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine82
2Butyl3-Pyridyl3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine85
33-MethoxypropylPhenyl3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine88
42-(Cyclohex-1-en-1-yl)ethyl4-Nitrophenyl3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine80
53-Methoxypropyl5-Nitro-2-furyl3-(3-Methoxypropyl)-2-(5-nitrofuran-2-yl)-3H-imidazo[4,5-b]pyridine84

Table 2: Spectroscopic Data for Selected this compound Derivatives [10]

Compound¹H NMR (DMSO-d₆, δ/ppm)¹³C NMR (DMSO-d₆, δ/ppm)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile 8.45 (dd, 1H), 8.16–8.14 (m, 3H), 8.08 (d, 2H), 7.37 (dd, 1H), 3.97 (s, 3H, CH₃) 152.64, 149.15, 144.77, 135.05, 134.67, 133.16 (2C), 130.43, 127.71, 119.27, 118.92, 113.05, 30.82 (CH₃)
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile 8.55 (d, 1H), 8.47 (d, 1H), 8.15 (dd, 2H), 8.09 (dd, 2H), 3.95 (s, 3H, CH₃) 154.14, 148.00, 145.00, 136.21, 134.18, 133.21 (2C), 130.53 (2C), 129.90, 118.84, 113.97, 113.36, 31.06 (CH₃)

Biological Context and Signaling Pathways

Derivatives of the imidazo[4,5-b]pyridine core have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. For instance, certain derivatives have been developed as selective inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that controls cell growth, proliferation, and survival.[5] Inhibition of this pathway is a validated strategy in cancer therapy.

mTOR_Pathway Simplified mTOR Signaling Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation | Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->mTORC1

Caption: Inhibition of the mTOR pathway by imidazo[4,5-b]pyridine derivatives blocks cell proliferation.

Conclusion

The this compound scaffold and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. The synthetic methodologies outlined in this guide, particularly the efficient one-pot tandem reactions and reliable N-alkylation procedures, provide robust pathways for generating extensive chemical libraries. The demonstrated ability of these compounds to modulate key biological pathways, such as mTOR signaling, underscores their potential for the development of next-generation therapeutics. This guide serves as a foundational resource for scientists dedicated to exploring the rich chemical and biological landscape of this important heterocyclic system.

References

An In-depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine Structural Analogs and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine, its structural analogs, and isomers, with a focus on their synthesis, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Core Structure and Isomerism

The imidazo[4,5-b]pyridine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The position of the methyl group on the imidazole or pyridine ring system gives rise to several isomers, each potentially exhibiting distinct biological activities and physicochemical properties. The core structure of this compound is presented below, along with its key isomers.

Isomers of Methyl-imidazo[4,5-b]pyridine:

  • This compound: The primary focus of this guide.

  • 1-Methyl-1H-imidazo[4,5-b]pyridine: An isomer with the methyl group on the N-1 position of the imidazole ring.

  • 4-Methyl-4H-imidazo[4,5-b]pyridine: An isomer with the methyl group on the N-4 position of the pyridine ring.

  • Other positional isomers: Methylation can also occur on the pyridine ring at positions 5, 6, or 7, leading to a wider range of structural analogs.

The synthesis of these specific isomers often involves regioselective methylation strategies or the use of appropriately substituted pyridine precursors. The alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often resulting in a mixture of monoalkylated products, necessitating careful purification and characterization.[1]

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives typically involves the construction of the fused bicyclic system followed by functionalization or starting from a pre-functionalized pyridine ring.

A common synthetic route to N-methylated imidazo[4,5-b]pyridines involves the alkylation of the parent imidazo[4,5-b]pyridine. For instance, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile can be prepared from 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile using methyl iodide (CH₃I) and sodium hydride (NaH).[1] A similar strategy can be employed for the synthesis of bromo-substituted analogs.[1]

Another approach involves the cyclization of appropriately substituted diaminopyridines with aldehydes or carboxylic acids. For example, 3H-imidazo[4,5-b]pyridines can be synthesized from 2-nitro-3-aminopyridine and various aldehydes.[2]

Biological Activity and Therapeutic Potential

Structural analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. These compounds have been shown to inhibit key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of critical protein kinases.

Table 1: Anticancer Activity of this compound Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileHeLa (Cervical)1.8[3]
SW620 (Colon)3.2[3]
HCT116 (Colon)Not specified
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileHeLa (Cervical)>100[3]
SW620 (Colon)>100[3]
HCT116 (Colon)>100[3]
Tetracyclic imidazo[4,5-b]pyridine derivative (Regioisomer 6)HCT116 (Colon)0.3 - 0.9[4][5]
MCF-7 (Breast)0.3 - 0.9[4][5]
Tetracyclic imidazo[4,5-b]pyridine derivative (Regioisomer 7)HCT116 (Colon)0.3 - 0.9[4][5]
MCF-7 (Breast)0.3 - 0.9[4][5]
Tetracyclic imidazo[4,5-b]pyridine derivative (Regioisomer 9)HCT116 (Colon)0.3 - 0.9[4][5]
MCF-7 (Breast)0.3 - 0.9[4][5]
Kinase Inhibition

A primary mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases that are often dysregulated in cancer.

CDK9 is a key regulator of transcription and a promising target in cancer therapy.[6] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and induce apoptosis in cancer cells. Several imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors.[7][8]

Table 2: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTargetIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridine Derivative ICDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative IICDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative IIIaCDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative IIIbCDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative IVCDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative VICDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative VIIaCDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative VIIICDK90.63 - 1.32[8]
Imidazo[4,5-b]pyridine Derivative IXCDK90.63 - 1.32[8]
Lead Compound 18bCDK9Potent Inhibition[7]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11][12][13] Its aberrant activation is a hallmark of many cancers. Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.

Signaling Pathways

The therapeutic effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

CDK9-Mediated Apoptosis Pathway

Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives disrupts the transcription of key survival genes, such as c-Myc and Mcl-1, leading to the activation of apoptotic pathways.[6][14] This ultimately results in programmed cell death in cancer cells.

CDK9_Apoptosis_Pathway cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine Analog cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Induction Imidazo_Analog This compound Analog CDK9 CDK9 Imidazo_Analog->CDK9 Inhibits RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylates c_Myc c-Myc RNA_Pol_II->c_Myc Transcription Mcl_1 Mcl-1 RNA_Pol_II->Mcl_1 Transcription Apoptosis Apoptosis c_Myc->Apoptosis Suppresses Mcl_1->Apoptosis Suppresses

CDK9-Mediated Apoptosis Pathway
PI3K/Akt/mTOR Signaling Pathway

Imidazo[4,5-b]pyridine analogs can also target the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. By inhibiting key components like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and survival.

PI3K_mTOR_Pathway cluster_receptor Receptor Activation cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine Analog cluster_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Imidazo_Analog This compound Analog Imidazo_Analog->PI3K Inhibits mTOR mTOR Imidazo_Analog->mTOR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->mTOR Activates Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines[1]

Materials:

  • Parent imidazo[4,5-b]pyridine derivative

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the parent imidazo[4,5-b]pyridine derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride portion-wise to the solution at 0 °C with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Let the reaction proceed at room temperature for the appropriate time (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated isomer.

In Vitro Kinase Assay for CDK9 Inhibition[15][16][17]

Materials:

  • Recombinant active CDK9/Cyclin T1 enzyme

  • CDK substrate peptide (e.g., CDK7/9tide)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (imidazo[4,5-b]pyridine analog)

  • Kinase assay buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • Luminometer or TR-FRET capable plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in the kinase assay buffer.

  • In a 384-well plate, add the diluted inhibitor solution. Include a positive control (enzyme without inhibitor) and a blank (buffer only).

  • Add the recombinant CDK9/Cyclin T1 enzyme to all wells except the blank.

  • Initiate the kinase reaction by adding a mixture of the CDK substrate peptide and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Measure the luminescence or TR-FRET signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) Start->Prepare_Reagents Plate_Setup Set up 384-well plate (Inhibitor, Controls) Prepare_Reagents->Plate_Setup Add_Enzyme Add CDK9/Cyclin T1 Enzyme Plate_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate + ATP) Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect ADP Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence/TR-FRET) Stop_Reaction->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow
Western Blot Analysis for Apoptosis Markers[18][19][20][21]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Lysis: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Western Blot Workflow

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit key protein kinases involved in cancer progression, such as CDK9 and components of the PI3K/Akt/mTOR pathway, underscores their importance as scaffolds for the development of novel targeted therapies. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds, along with detailed experimental protocols to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these molecules will be crucial in translating their preclinical promise into clinical benefits for patients.

References

Spectroscopic and Structural Elucidation of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives. Due to the limited availability of complete spectroscopic data for the unsubstituted parent compound, this document presents a consolidated view of available data for closely related, substituted analogs. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

Spectroscopic Data Analysis

The structural confirmation of newly synthesized imidazo[4,5-b]pyridine derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectra of N-methyl-substituted imidazo[4,5-b]pyridines are characterized by the appearance of a singlet corresponding to the methyl group protons, typically observed in the range of 3.93-3.97 ppm.[1] The aromatic protons of the pyridine and any substituted phenyl rings exhibit complex splitting patterns at lower fields. For example, in 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the pyridine protons appear as doublets at approximately 8.50 ppm and 8.40 ppm, while the aromatic protons of the phenyl group are observed as multiplets between 7.60 and 7.99 ppm.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide insights into the carbon skeleton of the molecule. The methyl carbon of the 3-methyl group in substituted derivatives typically resonates around 30-31 ppm.[1] The carbon atoms of the imidazo[4,5-b]pyridine core and any substituents appear at characteristic chemical shifts, which are influenced by the electronic environment.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Substituted this compound Derivatives in DMSO-d₆

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1]8.45 (dd, 1H), 8.16–8.14 (m, 3H), 8.08 (d, 2H), 7.37 (dd, 1H), 3.97 (s, 3H, CH₃) 152.64, 149.15, 144.77, 135.05, 134.67, 133.16 (2C), 130.43, 127.71, 119.27, 118.92, 113.05, 30.82 (CH₃)
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine [1]8.50 (d, 1H), 8.40 (d, 1H), 7.99–7.92 (m, 2H), 7.66–7.60 (m, 3H), 3.93 (s, 3H, CH₃) 155.95, 148.09, 144.19, 136.32, 130.99, 129.84, 129.72 (2C), 129.36, 129.31 (2C), 113.64, 31.01 (CH₃)
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1]8.55 (d, 1H), 8.47 (d, 1H), 8.15 (dd, 2H), 8.09 (dd, 2H), 3.95 (s, 3H, CH₃) 154.14, 148.00, 145.00, 136.21, 134.18, 133.21 (2C), 130.53 (2C), 129.90, 118.84, 113.97, 113.36, 31.06 (CH₃)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common technique used for these analyses, typically showing the protonated molecular ion peak [M+H]⁺.[1]

Table 2: Mass Spectrometry Data for Substituted this compound Derivatives

CompoundIonization MethodObserved m/z ([M+H]⁺)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1]ESI235.16
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine [1]ESI287.98 / 289.98
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1]ESI312.90 / 314.98
Infrared (IR) Spectroscopy

Experimental Protocols

The synthesis and characterization of this compound derivatives involve standardized organic chemistry techniques.

General Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines

A common method for the N-methylation of the imidazo[4,5-b]pyridine core involves an alkylation reaction.

Materials:

  • Substituted 1H-imidazo[4,5-b]pyridine

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the starting imidazo[4,5-b]pyridine derivative in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred for a specified time at room temperature to allow for the formation of the corresponding anion.

  • Methyl iodide is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[1]

Spectroscopic Characterization

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

  • Mass spectra are obtained using an electrospray ionization (ESI) source.

  • Samples are typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

IR Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as KBr pellets or as a thin film.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Imidazo[4,5-b]pyridine reaction N-Methylation (NaH, CH3I, DMF) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound Derivative purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (ESI) product->ms ir IR Spectroscopy product->ir data Structural Elucidation nmr->data ms->data ir->data

Caption: Synthetic and analytical workflow for this compound derivatives.

References

The Rising Therapeutic Potential of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold, a privileged heterocyclic system structurally analogous to naturally occurring purines, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1] Its versatile structure has been the foundation for the development of novel therapeutic agents exhibiting a wide spectrum of biological activities. This technical guide delves into the significant antiproliferative, fungicidal, and kinase inhibitory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent activity against a range of human cancer cell lines, often acting through mechanisms such as kinase inhibition and interactions with nucleic acids.[1][2]

Quantitative Antiproliferative Data

The following table summarizes the in vitro anticancer activity of selected this compound compounds, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
10d MCF-7 (Breast Cancer)Not Specified (Nanomolar)[3]
10n MCF-7 (Breast Cancer)Not Specified (Nanomolar)[3]
10d A2780 (Ovarian Cancer)Not Specified (Nanomolar)[3]
10n A2780 (Ovarian Cancer)Not Specified (Nanomolar)[3]
27e SW620 (Colon Cancer)Not Specified[4]
10 SW620 (Colon Carcinoma)0.4[2][5]
14 SW620 (Colon Carcinoma)0.7[2][5]
Compound I MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound II MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound IIIa MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound IIIb MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound IV MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound VI MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound VIIa MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound VIII MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound IX MCF-7 (Breast Cancer)0.63 - 1.32[6]
Compound I HCT116 (Colon Cancer)Not Specified[6]
Compound VIIc HCT116 (Colon Cancer)Not Specified[6]
Compound VIIe HCT116 (Colon Cancer)Not Specified[6]
Compound VIIf HCT116 (Colon Cancer)Not Specified[6]
Compound VIII HCT116 (Colon Cancer)Not Specified[6]
Compound IX HCT116 (Colon Cancer)Not Specified[6]
3h MCF-7 (Breast Cancer)Prominent Activity[7]
3j BT-474 (Breast Cancer)Prominent Activity[7]

Kinase Inhibition: A Primary Mechanism of Action

A key mechanism underlying the anticancer activity of this compound derivatives is the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

mTOR Inhibition

Several 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as selective inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt signaling pathway.[3] Compounds 10d and 10n were identified as potent mTOR inhibitors with nanomolar activity and selectivity over PI3Kα.[3]

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibition of translation initiation Inhibitor This compound Derivative (e.g., 10d, 10n) Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Dual FLT3/Aurora Kinase Inhibition

Optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML).[4] For instance, compound 27e was found to be a potent inhibitor of both Aurora kinases and FLT3.[4]

CDK9 Inhibition

Novel imidazo[4,5-b]pyridine derivatives have also been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6] Several synthesized compounds showed significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential in the micromolar range.[6]

Fungicidal and Insecticidal Activities

Beyond their anticancer properties, novel this compound derivatives have demonstrated promising activity against fungal pathogens and insect pests.

Fungicidal Activity

A series of novel 1H-imidazo[4,5-b]pyridine derivatives have shown potent fungicidal activities against various plant pathogenic fungi.[8] Notably, compound 9b (2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazole) displayed significant potency against Puccinia polysora, with an EC50 value of 4.00 mg/L, comparable to the commercial fungicide tebuconazole.[8]

Insecticidal Activity

Researchers have synthesized a series of imidazo[4,5-b]pyridine compounds containing amino fragments that exhibit excellent insecticidal activities against agricultural pests like Nilaparvata lugens and Mythimna separata.[9] Compound 8n showed 46.85% mortality against N. lugens at a concentration of 5 mg/L, while compound 10a achieved 100% mortality against M. separata and Plutella xylostella at 1 mg/L.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of this compound compounds, compiled from the cited literature.

General Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridines

A common synthetic route to the this compound core involves the alkylation of an imidazo[4,5-b]pyridine precursor.[5]

Synthesis_Workflow Start Imidazo[4,5-b]pyridine Precursor Reaction Alkylation Reaction Start->Reaction Reagents Methyl Iodide (CH3I) Sodium Hydride (NaH) Reagents->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Chromatographic Purification Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the N-methylation of imidazo[4,5-b]pyridines.

Procedure:

  • To a solution of the starting imidazo[4,5-b]pyridine derivative in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at a controlled temperature (e.g., 0 °C).[5]

  • The reaction mixture is stirred for a specified period to allow for deprotonation.

  • Methyl iodide (CH3I) is then added, and the reaction is allowed to proceed until completion, which is monitored by techniques like thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • The crude product is purified using column chromatography to yield the desired this compound derivative.[5]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. A positive control (e.g., a known anticancer drug like etoposide or doxorubicin) is also included.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay

The inhibitory activity of the compounds against specific kinases is determined using various biochemical assay formats, such as those based on fluorescence or luminescence.

General Protocol (Example for CDK9):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK9 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP in a kinase buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology and agrochemicals, underscore the importance of this heterocyclic system. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the structure-activity relationships and the elucidation of precise molecular targets will be instrumental in the development of the next generation of this compound-based drugs.

References

3-Methyl-3H-imidazo[4.5-b]pyridine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine as a Scaffold in Medicinal Chemistry

Introduction

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely owing to its structural resemblance to endogenous purines. This bioisosteric relationship allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates. The fusion of an imidazole ring to a pyridine ring creates a system with unique electronic and steric properties, offering multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.

This technical guide focuses specifically on the This compound isomer. The methylation at the N3 position is a critical modification that not only influences the molecule's three-dimensional shape and solubility but also blocks a potential site of metabolism and hydrogen bonding, thereby altering its interaction with target proteins. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, with a particular emphasis on their application as kinase inhibitors in oncology.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives typically begins with substituted 2,3-diaminopyridines or their precursors. A common strategy involves the cyclization of a diaminopyridine with a suitable carbonyl compound, followed by N-methylation. Alternatively, methylation can precede the cyclization step.

A generalized synthetic workflow is depicted below. The initial step often involves the reaction of a 2-chloro-3-nitropyridine with an amine, followed by reduction of the nitro group to set the stage for the imidazole ring formation.

G General Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Generation A 2-Chloro-3-nitropyridine D N-Substituted-3-nitropyridin-2-amine A->D Amination B Amine (R1-NH2) B->D C Aldehyde/Carboxylic Acid (R2-CHO / R2-COOH) F 1H-imidazo[4,5-b]pyridine C->F E N-Substituted-pyridine-2,3-diamine D->E Nitro Reduction (e.g., Na2S2O4, SnCl2) E->F Cyclization G This compound Core F->G N-Methylation (e.g., CH3I, NaH) H Functionalized Derivatives G->H Further Modification (e.g., Suzuki Coupling) G Imidazo[4,5-b]pyridine Inhibitors Target These Kinases cluster_0 Upstream Signals cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Cascades cluster_3 Mitotic Regulation cluster_4 Cellular Outcomes GF Growth Factors (e.g., HGF) cMet c-Met GF->cMet PI3K PI3K cMet->PI3K FLT3 FLT3 FLT3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis

Literature review on the therapeutic potential of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities. This technical guide provides a comprehensive literature review of the therapeutic potential of imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.[1] Their mechanisms of action are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound IXMCF-7 (Breast)0.85[1]
HCT116 (Colon)1.05[1]
Compound VIIIMCF-7 (Breast)0.92[1]
HCT116 (Colon)1.12[1]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)K562 (Leukemia)Moderate Activity[2]
Imidazopyridine-quinoline hybrid (8)HeLa (Cervical)0.34[3]
MDA-MB-231 (Breast)0.32[3]
ACHN (Renal)0.39[3]
HCT-15 (Colon)0.31[3]
Imidazopyridine-quinoline hybrid (12)MDA-MB-231 (Breast)0.29[3]
Imidazopyridine-carbazole hybrid (13)HCT-15 (Colon)0.30[3]
Imidazole-Pyridine Hybrid (5c)BT474 (Breast)35.98 (24h)[4]
Imidazole-Pyridine Hybrid (5d)BT474 (Breast)35.56 (24h)[4]
Imidazole-Pyridine Hybrid (5e)BT474 (Breast)39.19 (24h)[4]

Kinase Inhibitory Activity

A significant portion of the anticancer effects of imidazo[4,5-b]pyridines can be attributed to their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways.

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Imidazo[4,5-b]pyridine derivativesCDK90.63 - 1.32[5]
RoniciclibCDK90.005 - 0.025[6]
Imidazo[4,5-b]pyridine (31)Aurora-A0.042[7]
Aurora-B0.198[7]
Aurora-C0.227[7]
Imidazo[4,5-b]pyridine (28c)FLT30.162[8]
Imidazo[4,5-b]pyridine (2c)TrkA< 0.1 (18 other kinases)[9]

Antimicrobial and Antiviral Activities

The therapeutic potential of imidazo[4,5-b]pyridines extends to infectious diseases, with various derivatives exhibiting activity against bacterial, fungal, and viral pathogens.

Table 3: Antimicrobial and Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeOrganism/VirusActivity MetricValue (µM)Reference
Amidino-substituted derivative (14)E. coliMIC32[10][11]
Bromo-substituted derivative (7)Respiratory Syncytial Virus (RSV)EC5021[11]
para-cyano-substituted derivative (17)Respiratory Syncytial Virus (RSV)EC5058[11]
Acyclic phosphonate analog (12f)Cytomegalovirus (Davis strain)EC5076.47[12]
Acyclic phosphonate analog (10g)Varicella-zoster virus (Oka strain)EC5052.53[12]
Acyclic phosphonate analog (12l)Varicella-zoster virus (Oka strain)EC5061.70[12]

Anti-inflammatory Activity

Certain imidazo[4,5-b]pyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 4: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
Diaryl imidazopyridine (24)COX-121.8[13]
COX-29.2[13]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-121.8[2]
COX-29.2[2]

Experimental Protocols

General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines

A common and straightforward method for the synthesis of the imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3-diaminopyridine with various aldehydes.[13]

Materials:

  • 2,3-diaminopyridine

  • Substituted aryl aldehydes

  • Ethanol

  • Iodine (catalyst)

Procedure:

  • A mixture of 2,3-diaminopyridine (1 mmol), a substituted aldehyde (1 mmol), and a catalytic amount of iodine in ethanol (10 mL) is refluxed for an appropriate time.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-1H-imidazo[4,5-b]pyridine.

Another versatile method is the tandem reaction of 2-chloro-3-nitropyridine with a primary amine, followed by reduction and heteroannulation.[14]

Materials:

  • 2-Chloro-3-nitropyridine

  • Primary amine

  • Water-Isopropanol (1:1)

  • Zinc dust

  • Concentrated HCl

  • Aromatic aldehyde

Procedure:

  • To a solution of 2-chloro-3-nitropyridine in a 1:1 mixture of water and isopropanol, an equimolar amount of a primary amine is added, and the mixture is heated.

  • After the initial reaction is complete, zinc dust and concentrated HCl are added to the reaction mixture to reduce the nitro group.

  • Following the reduction, an aromatic aldehyde is added, and the mixture is heated to facilitate the cyclization and formation of the imidazo[4,5-b]pyridine ring.

  • The final product is isolated and purified using standard techniques.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[4,5-b]pyridine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The following day, the cells are treated with serial dilutions of the imidazo[4,5-b]pyridine compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of imidazo[4,5-b]pyridines are often linked to their ability to modulate specific signaling pathways. Below are representations of key pathways targeted by these compounds.

CDK9_Inhibition_Pathway cluster_transcription Transcription Regulation cluster_inhibition Inhibition cluster_apoptosis Cellular Outcome RNA_Pol_II RNA Pol II DSIF_NELF DSIF/NELF RNA_Pol_II->DSIF_NELF Pausing P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II Phosphorylation of Ser2 Elongation Transcriptional Elongation DSIF_NELF->Elongation Release Anti_apoptotic_proteins Downregulation of Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Elongation->Anti_apoptotic_proteins Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->P-TEFb Inhibition Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis Induction

Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine derivatives, leading to apoptosis.

TrkA_Signaling_Pathway cluster_downstream Downstream Signaling NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor NGF->TrkA Binding PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PLCg PLCγ Pathway TrkA->PLCg Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->TrkA Inhibition Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival Pain_Signaling Pain Signaling PLCg->Pain_Signaling

Caption: Inhibition of the TrkA signaling pathway, implicated in cancer and pain, by imidazo[4,5-b]pyridines.[19][20][21]

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Release COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesis Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->COX2 Inhibition Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis Synthesis of Imidazo[4,5-b]pyridine Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay for Anticancer Activity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action for derivatives of the 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold, a promising class of compounds in oncological research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Emergence of Imidazo[4,5-b]pyridines in Oncology

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of derivatives with potent and selective biological activities. While the parent compound itself is not the primary active agent, its structural framework provides a versatile platform for the synthesis of targeted therapies. Extensive research has demonstrated that substituted this compound derivatives exhibit significant anticancer properties through the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival. This guide will focus on the three principal mechanisms of action identified for these compounds: inhibition of the mammalian target of rapamycin (mTOR), cyclin-dependent kinase 9 (CDK9), and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Key Mechanisms of Action

Derivatives of this compound exert their anticancer effects by targeting critical nodes in cellular signaling cascades that are frequently dysregulated in cancer.

Inhibition of the mTOR Signaling Pathway

A significant number of this compound derivatives have been identified as potent and selective inhibitors of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR signaling pathway is a critical downstream effector of the PI3K/AKT pathway and integrates signals from growth factors and nutrients to control protein synthesis and cell growth.[2][3][4]

dot

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EBP1->Protein_Synthesis inhibits Inhibitor This compound Derivative Inhibitor->mTORC1 inhibits

Figure 1: Simplified mTOR Signaling Pathway and Inhibition.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Another prominent mechanism of action for this class of compounds is the inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[5][6] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[7][8]

dot

CDK9_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates CTD pRNAPII Phosphorylated RNA Polymerase II RNAPII->pRNAPII Transcription Transcriptional Elongation (e.g., c-Myc, Mcl-1) pRNAPII->Transcription Inhibitor This compound Derivative Inhibitor->PTEFb inhibits

Figure 2: CDK9-Mediated Transcriptional Elongation and Inhibition.

Inhibition of STAT3 Phosphorylation

Several imidazo[4,5-b]pyridine derivatives have been shown to inhibit the STAT3 signaling pathway.[9] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[10][11] The activation of STAT3 is mediated by phosphorylation at tyrosine 705, which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[12]

dot

STAT3_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression regulates Inhibitor This compound Derivative Inhibitor->JAK inhibits

Figure 3: STAT3 Signaling Pathway and Inhibition.

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against their respective targets and various cancer cell lines.

Table 1: mTOR Inhibitory Activity and Anticancer Potency

CompoundmTOR IC50 (nM)MCF-7 IC50 (µM)A2780 IC50 (µM)Reference
10d 290--[13]
10n 332--[13]

Table 2: CDK9 Inhibitory Activity and Anticancer Potency

CompoundCDK9 IC50 (nM)HCT116 IC50 (µM)MCF-7 IC50 (µM)Reference
LB-1 9.220.92-[14][15]
Derivative I 630-Significant Activity[7]
Derivative II --Significant Activity[7]

Table 3: STAT3 Inhibitory Activity and Anticancer Potency

CompoundSTAT3 InhibitionMCF-7 IC50 (µM)Reference
Compound 3f Dose-dependent reduction in p-STAT39.27[9]
P3971 IC50 = 350 nM-[9]

Table 4: Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives in Various Cancer Cell Lines

CompoundMCF-7 IC50 (µM)BT-474 IC50 (µM)K562 IC50 (µM)SaOS2 IC50 (µM)Reference
3h Prominent ActivityProminent Activity--[16]
3j Prominent ActivityProminent Activity--[16]
3f Moderate Activity-Moderate ActivityModerate Activity[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (mTOR and CDK9)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against mTOR and CDK9 kinases.

  • Reagents and Materials:

    • Recombinant human mTOR or CDK9/Cyclin T1 enzyme

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Substrate (e.g., GST-4E-BP1 for mTOR, CDK7/9tide for CDK9)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (e.g., 5-40 ng/well) to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the specific substrate.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A2780, HCT116)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis for Signaling Pathway Modulation

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the mTOR and STAT3 signaling pathways.

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Treat the cells with the test compounds for the desired time.

    • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.

Experimental and Drug Discovery Workflow

The investigation of this compound derivatives typically follows a structured drug discovery workflow.

dot

Drug_Discovery_Workflow Synthesis Chemical Synthesis of Imidazo[4,5-b]pyridine Library Screening High-Throughput Screening (e.g., Cell Viability Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Kinase_Assay In Vitro Kinase Assays (mTOR, CDK9, etc.) Hit_ID->Kinase_Assay Mechanism Mechanism of Action Studies (Western Blot, etc.) Kinase_Assay->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt Lead_Opt->Synthesis feedback In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Figure 4: General Drug Discovery Workflow for Kinase Inhibitors.

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to potently and selectively inhibit key oncogenic signaling pathways, including mTOR, CDK9, and STAT3, underscores their therapeutic potential. This technical guide provides a comprehensive overview of their mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the continued exploration and optimization of these valuable compounds for the treatment of cancer. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance the most promising candidates toward clinical development.

References

3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives as Potential Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this class of compounds, summarizing their inhibitory activities against various kinases, detailing experimental protocols for their synthesis and evaluation, and visualizing the key signaling pathways they modulate.

Quantitative Inhibitory Activity

A number of this compound derivatives have been synthesized and evaluated for their inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for selected compounds against key kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
c-Met Inhibitors
Compound 1 c-Met1.5[1]
Compound 2 c-Met3.9[2]
MLK3 Inhibitors
Compound 9a MLK36[3]
Compound 9e MLK36[3]
Compound 9j MLK38[3]
Compound 9k MLK311[3]
Compound 12b MLK314[3]
Compound 12d MLK314[3]
CDK9 Inhibitors
Compound I CDK90.63 µM[4]
Compound VIIc CDK91.32 µM[4]
Compound LB-1 CDK99.22[5][6]
Akt Inhibitors
Specific this compound derivatives targeting Akt with reported IC50 values were not prominently identified in the reviewed literature.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves a multi-step process. A representative synthetic route is outlined below, based on methodologies described in the literature.[1][4][7]

Scheme 1: General Synthetic Route

G A 2-Amino-3-nitropyridine B 2-(Methylamino)-3-nitropyridine A->B Methylamine C Pyridine-2,3-diamine B->C Reduction (e.g., SnCl2, H2) E 2-Substituted-3H-imidazo[4,5-b]pyridine C->E Condensation (with D) D Substituted Aldehyde/Carboxylic Acid G 3-Methyl-2-substituted-3H-imidazo[4,5-b]pyridine E->G Methylating Agent (e.g., MeI, DMS) F N-Alkylation I Final Derivative G->I (e.g., Suzuki, Buchwald-Hartwig coupling) H Functional Group Interconversion

Caption: General synthetic scheme for this compound derivatives.

Step 1: Synthesis of 2-(Methylamino)-3-nitropyridine To a solution of 2-amino-3-nitropyridine in a suitable solvent such as ethanol, an excess of aqueous methylamine is added. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The product is then isolated by filtration or extraction.

Step 2: Reduction to Pyridine-2,3-diamine The 2-(methylamino)-3-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid, or catalytic hydrogenation (H2 gas over Pd/C catalyst), is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC. Upon completion, the product is isolated after neutralization and extraction.

Step 3: Cyclization to form the Imidazo[4,5-b]pyridine Core The resulting pyridine-2,3-diamine is reacted with a substituted aldehyde or carboxylic acid to form the imidazole ring. For example, heating the diamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation can yield the 2-substituted-3H-imidazo[4,5-b]pyridine.

Step 4: N-Methylation The 2-substituted-3H-imidazo[4,5-b]pyridine can exist as a mixture of tautomers. To obtain the desired 3-methyl isomer, an N-alkylation reaction is performed using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF or acetonitrile. The reaction typically yields a mixture of N1 and N3 methylated isomers, which may require chromatographic separation.

Step 5: Further Functionalization The 3-methyl-2-substituted-3H-imidazo[4,5-b]pyridine core can be further modified through various chemical reactions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors, to introduce diverse substituents and build a library of derivatives for structure-activity relationship (SAR) studies.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay that quantifies ATP consumption.[8][9]

Materials:

  • Kinase of interest (e.g., c-Met, MLK3, CDK9)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In a well of a microplate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature (e.g., 30 minutes).

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription STAT3->Transcription Inhibitor 3-Methyl-3H-imidazo [4,5-b]pyridine Derivative Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and its inhibition.[10][11][12][13][14]

MLK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Receptors RTKs, Chemokine Receptors MLK3 MLK3 Receptors->MLK3 Activates MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Cellular_Response Proliferation, Migration, Invasion cJun->Cellular_Response Inhibitor 3-Methyl-3H-imidazo [4,5-b]pyridine Derivative Inhibitor->MLK3 Inhibits

Caption: The MLK3 signaling pathway and its inhibition.[15][16][17]

CDK9_Signaling_Pathway cluster_complex P-TEFb Complex cluster_transcription Transcriptional Regulation CDK9 CDK9 CyclinT1 Cyclin T1 CDK9->CyclinT1 Forms Complex RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF (Pausing Factors) CDK9->DSIF_NELF Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation DSIF_NELF->RNAPII Induces Pausing Inhibitor 3-Methyl-3H-imidazo [4,5-b]pyridine Derivative Inhibitor->CDK9 Inhibits

Caption: The role of CDK9 in transcriptional regulation and its inhibition.[18][19][20][21][22]

Experimental_Workflow A Compound Synthesis B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C Potent Hits D In Vivo Efficacy Studies (Xenograft Models) C->D Active Compounds E Lead Optimization D->E Efficacious Leads F Preclinical Development D->F E->A SAR-guided Design

Caption: General experimental workflow for kinase inhibitor discovery.

References

The Evolving Landscape of 3-Methyl-3H-imidazo[4,5-b]pyridine Analogs: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-Methyl-3H-imidazo[4,5-b]pyridine analogs, a promising scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, inflammation, and metabolic diseases. We will explore the diverse biological activities of these compounds, present key quantitative data, and provide detailed experimental methodologies for the assays cited.

The this compound core, a bioisostere of purines, has garnered significant attention due to its ability to interact with a variety of biological targets.[1] This versatility has led to the development of potent and selective inhibitors for several key enzymes implicated in disease pathogenesis, including mTOR, cyclin-dependent kinases (CDKs), c-Met, and Aurora kinases. Furthermore, this scaffold has demonstrated potential in other therapeutic areas, such as anti-inflammatory agents and mitochondrial uncouplers.[2][3]

Unraveling the Structure-Activity Relationship: Key Insights

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent and selective biological activity. The following sections summarize the SAR for different biological targets.

As Kinase Inhibitors

The imidazo[4,5-b]pyridine core serves as an effective hinge-binding motif for many kinases.[4] The N1 and N3 nitrogens of the imidazole ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The methyl group at the 3-position of the imidazole ring has been shown to be compatible with, and in some cases beneficial for, potent inhibitory activity.

A series of 3H-imidazo[4,5-b]pyridine derivatives have been identified as selective mTOR inhibitors.[5] Systematic optimization led to the discovery of compounds 10d and 10n with nanomolar mTOR inhibitory activity and significant selectivity over PI3Kα.[5] These compounds also demonstrated potent antiproliferative activity against human breast (MCF-7) and ovarian (A2780) cancer cell lines.[5]

CompoundRR1R2mTOR IC50 (nM)PI3Kα IC50 (nM)MCF-7 IC50 (µM)A2780 IC50 (µM)
10d n-PrMeH290>100001.832.54
10n EtMeMe332>100002.153.17

Data sourced from Zhang et al., Bioorg Med Chem Lett. 2017.[5]

Imidazo[4,5-b]pyridine derivatives have also been explored as inhibitors of CDK9, a key regulator of transcription.[6][7] Several compounds have demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential in the sub-micromolar to low micromolar range.[7]

CompoundMCF-7 GI50 (µM)HCT-116 GI50 (µM)CDK9 IC50 (µM)
I 0.980.871.32
II 0.76>1000.95
IIIa 0.54>1000.81
IIIb 0.63>1000.88
IV 0.49>1000.73
VI 0.31>1000.63
VIIa 0.88>1001.15
VIIc >1000.791.02
VIIe >1000.650.91
VIIf >1000.580.85
VIII 0.250.430.78
IX 0.190.370.69
Sorafenib 3.544.210.76

Data sourced from El-Badry et al., Bioorg. Chem. 2018.[7]

The 3H-imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent c-Met kinase inhibitors.[4] Through analysis of ligand-hinge interactions, a series of derivatives were prepared and evaluated, leading to a compound with excellent enzymatic and cellular activities, good metabolic stability, and favorable pharmacokinetic properties.[4] This compound demonstrated oral efficacy in an NIH-3T3/TPR-Met xenograft model.[4]

Optimization of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors led to the identification of dual FLT3/Aurora kinase inhibitors. Compound 27e was identified as a potent inhibitor of Aurora-A, Aurora-B, and FLT3, including clinically relevant mutants.[8]

CompoundAurora-A Kd (nM)Aurora-B Kd (nM)FLT3 Kd (nM)FLT3-ITD Kd (nM)FLT3(D835Y) Kd (nM)
27e 7.5486.23814

Data sourced from Bavetsias et al., J. Med. Chem. 2012.[8]

As Antiproliferative Agents

The antiproliferative activity of this compound analogs has been evaluated against various cancer cell lines. Bromo-substitution on the pyridine ring and the presence of a cyanophenyl group at position 2 have been shown to be beneficial for potent activity. N-methylation of the imidazo[4,5-b]pyridine core, however, has been observed to decrease antiproliferative activity in some cases.

CompoundCell LineIC50 (µM)
8 HeLa1.8
SW6203.2
PC-32.5
18 (N-methylated analog of 7) HeLa>10
SW620>10
PC-3>10

Data sourced from Sedić et al., Molecules. 2017.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 PI3K/Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound analogs This compound analogs This compound analogs->mTORC1

Caption: mTOR Signaling Pathway and Inhibition.

CDK9_Signaling_Pathway cluster_complex P-TEFb Complex P-TEFb Complex RNA Polymerase II RNA Polymerase II P-TEFb Complex->RNA Polymerase II Phosphorylates CDK9 CDK9 CDK9->P-TEFb Complex Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb Complex CTD C-terminal Domain RNA Polymerase II->CTD Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Gene Expression Gene Expression Transcription Elongation->Gene Expression This compound analogs This compound analogs This compound analogs->CDK9

Caption: CDK9 in Transcriptional Regulation.

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Kinase Assays In vitro Kinase Assays Compound Synthesis->In vitro Kinase Assays IC50/Kd Cell-based Assays Cell-based Assays In vitro Kinase Assays->Cell-based Assays GI50/EC50 SAR Analysis SAR Analysis Cell-based Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: General Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro potency of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl or HEPES based buffer with MgCl2, DTT, and BSA)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 96- or 384-well)

  • Plate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal using the appropriate plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The extensive research into the SAR of its analogs has provided a solid foundation for the rational design of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of this scaffold is anticipated to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

In Silico Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles and Methodologies for the Computational Assessment of 3-Methyl-3H-imidazo[4,5-b]pyridine and its Derivatives in Drug Development.

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies concerning the promising heterocyclic scaffold, this compound. This compound is a member of the imidazo[4,5-b]pyridine class, which is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] In silico methodologies are pivotal in elucidating the potential therapeutic applications of this scaffold by predicting binding affinities, identifying potential protein targets, and guiding the rational design of more potent and selective analogs.

Overview of Imidazo[4,5-b]pyridine Derivatives in Drug Discovery

The imidazo[4,5-b]pyridine core is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting various protein families.[1] Its derivatives have been investigated for a multitude of therapeutic applications, largely owing to their ability to mimic endogenous purines and interact with ATP-binding sites of enzymes.

Key Therapeutic Areas:

  • Oncology: A significant number of studies have focused on the anticancer potential of imidazo[4,5-b]pyridine derivatives. They have been designed and synthesized as inhibitors of various protein kinases crucial for cancer cell proliferation and survival.

  • Infectious Diseases: The scaffold has also been explored for the development of novel antimicrobial and antiviral agents.

Potential Protein Targets for this compound

While specific studies on this compound are limited, research on its derivatives has identified several key protein targets. These findings suggest potential targets for the parent compound and provide a strong basis for further investigation.

Primary Protein Classes:

  • Cyclin-Dependent Kinases (CDKs): Various imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors of CDKs, such as CDK2 and CDK9, which are central regulators of the cell cycle and transcription.[4][5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

  • mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Novel 3H-imidazo[4,5-b]pyridine derivatives have been designed as selective mTOR inhibitors.[6]

  • Mixed-Lineage Kinase 3 (MLK3): MLK3 is implicated in several human cancers and neurodegenerative diseases. A series of 3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potent MLK3 inhibitors.[7]

  • Akt (Protein Kinase B): Akt is a key node in cell signaling pathways that promote survival and growth. Orally bioavailable and potent ATP-independent Akt inhibitors based on the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold have been developed.[8]

The following diagram illustrates a generalized signaling pathway involving these potential targets.

G Generalized Kinase Signaling Pathway cluster_inhibitors Potential Inhibition by Imidazo[4,5-b]pyridines GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression Akt->CellCycle CellGrowth Cell Growth & Proliferation mTOR->CellGrowth mTOR->CellCycle CellGrowth->CellCycle MLK3 MLK3 MAPK_pathway->MLK3 CDK CDK2/CDK9 CDK->CellCycle Akt_inhibitor Akt Inhibition Akt_inhibitor->Akt mTOR_inhibitor mTOR Inhibition mTOR_inhibitor->mTOR MLK3_inhibitor MLK3 Inhibition MLK3_inhibitor->MLK3 CDK_inhibitor CDK Inhibition CDK_inhibitor->CDK

A generalized kinase signaling pathway highlighting potential targets for imidazo[4,5-b]pyridine derivatives.

Experimental Protocols: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a generalized workflow for the molecular docking of this compound against a protein target.

3.1. Preparation of the Ligand

  • Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The optimized ligand structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

3.2. Preparation of the Protein Receptor

  • Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein, and charges are assigned.

  • Active Site Definition: The binding site (active site) of the protein is defined. This is typically the location of the co-crystallized ligand or a site predicted by pocket-finding algorithms. A grid box is generated around the active site to define the search space for the docking simulation.

3.3. Molecular Docking Simulation

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to perform the simulation. The program systematically samples different conformations and orientations of the ligand within the defined active site of the protein.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses are then ranked based on their scores.

3.4. Analysis of Docking Results

  • Binding Pose Analysis: The top-ranked docking poses are visually inspected to analyze the binding mode of the ligand. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues are identified.

  • Binding Affinity Evaluation: The docking scores provide a quantitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding.

The following diagram illustrates the general workflow for a molecular docking study.

G Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_3D Generate 3D Structure (this compound) Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Docking Molecular Docking Simulation Ligand_Min->Docking Protein_PDB Retrieve Protein Structure (PDB) Protein_Prep Prepare Protein (Remove water, add hydrogens) Protein_PDB->Protein_Prep Active_Site Define Active Site & Grid Box Protein_Prep->Active_Site Active_Site->Docking Analysis Analysis of Results Docking->Analysis Binding_Pose Binding Pose & Interactions Analysis->Binding_Pose Binding_Energy Binding Affinity (Docking Score) Analysis->Binding_Energy

A schematic representation of the typical workflow for a molecular docking study.

Quantitative Data from Docking Studies of Imidazo[4,5-b]pyridine Derivatives

Compound/Derivative ClassProtein TargetDocking Score (kcal/mol)Reference
Triazolyl-pyridine hybridsAurora B Kinase-7.2 to -10.5[9]
Azo-based Imidazo[1,2-a]pyridinesBacterial GyrB-10.4[10]
Phenothiazine-imidazo[1,2-a]pyridinesMARK4Not specified, but showed excellent inhibitory potential[11]
Imidazo[1,2-a]pyridine HybridsHuman LTA4H-11.237[12]

Note: The docking scores are highly dependent on the software, scoring function, and specific protocol used in the study. Therefore, direct comparison across different studies should be made with caution.

Conclusion

In silico modeling and molecular docking are indispensable tools in modern drug discovery, providing critical insights into the therapeutic potential of novel chemical entities. For the this compound scaffold, while direct computational data is sparse, the wealth of information on its derivatives strongly suggests its potential as a versatile platform for the design of inhibitors targeting a range of protein families, particularly kinases.

This technical guide has outlined the key potential targets, a generalized and robust protocol for in silico evaluation, and a summary of the available quantitative data for related compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its analogs. Further focused computational and experimental studies on the specific title compound are warranted to fully elucidate its pharmacological profile.

References

Navigating the Research Landscape of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on studies involving 3-Methyl-3H-imidazo[4,5-b]pyridine, a clear understanding of its commercial availability, potential biological applications, and handling is paramount. This in-depth technical guide provides a comprehensive overview of commercial suppliers, highlights the broader therapeutic context of the imidazo[4,5-b]pyridine scaffold, and offers a foundational experimental framework to facilitate its investigation in a research setting.

The core structure of this compound, a heterocyclic aromatic compound, is a key pharmacophore found in a variety of biologically active molecules. While specific research on this particular methylated derivative is emerging, the broader class of imidazo[4,5-b]pyridines has been extensively studied, revealing a range of activities, most notably as kinase inhibitors. These compounds have shown promise in targeting various protein kinases, which are critical regulators of cellular processes, making them attractive candidates for the development of novel therapeutics in oncology and other disease areas.

Commercial Sourcing and Availability

A crucial first step in any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from prominent vendors, providing key quantitative data to aid in the selection process. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of their early discovery collection and may not perform extensive analytical characterization. Researchers should, therefore, consider independent verification of purity and identity upon receipt.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Sigma-Aldrich ADE001232Not specified1 g6688-61-5
ChemScene CS-0081071≥96%100 mg, 250 mg, 500 mg, 1 g, 5 g6688-61-5
Santa Cruz Biotechnology sc-223841Not specifiedContact for availability6688-61-5
Ambeed A201735>95%100 mg, 250 mg, 1 g, 5 g6688-61-5
BLD Pharm BD140306>95%1 g, 5 g, 25 g6688-61-5

Experimental Framework: A Starting Point for Investigation

Given the established role of the imidazo[4,5-b]pyridine scaffold as a kinase inhibitor, a logical starting point for investigating this compound is to assess its activity in relevant kinase assays. The following is a generalized experimental protocol that can be adapted to screen the compound against a panel of kinases or to characterize its inhibitory potential against a specific kinase of interest.

General Kinase Inhibition Assay Protocol (Example: In Vitro Luminescence-Based Assay)

1. Objective: To determine the in vitro inhibitory activity of this compound against a target protein kinase.

2. Materials:

  • This compound (solubilized in 100% DMSO to create a stock solution, e.g., 10 mM)
  • Recombinant protein kinase of interest
  • Kinase-specific substrate peptide
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)
  • Luminescent kinase assay kit (e.g., Kinase-Glo®)
  • White, opaque 96-well or 384-well assay plates
  • Multichannel pipettes
  • Plate reader with luminescence detection capabilities

3. Methodology:

Visualizing the Research Process and Potential Mechanism

To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

experimental_workflow cluster_sourcing Sourcing & Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies s1 Identify Suppliers (e.g., Sigma, ChemScene) s2 Procure this compound s1->s2 s3 Verify Identity & Purity (e.g., NMR, LC-MS) s2->s3 s4 Prepare Stock Solution (e.g., 10 mM in DMSO) s3->s4 e1 Kinase Panel Screening s4->e1 Test Compound e2 Determine IC50 for Hits e1->e2 e3 Cell-Based Proliferation Assay e2->e3 m1 Western Blot for Pathway Modulation e3->m1 Active Compound m2 Cell Cycle Analysis m1->m2 m3 Apoptosis Assays m1->m3

Figure 1: A generalized experimental workflow for the investigation of this compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_inhibitor cluster_downstream Cellular Response gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor kinase1 Downstream Kinase 1 (e.g., PI3K, MEK) receptor->kinase1 kinase2 Downstream Kinase 2 (e.g., Akt, ERK) kinase1->kinase2 tf Transcription Factors kinase2->tf inhibitor 3-Methyl-3H- imidazo[4,5-b]pyridine inhibitor->kinase1 Inhibition response Cell Proliferation, Survival, etc. tf->response

Methodological & Application

Application Note: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the imidazo[4,5-b]pyridine scaffold, a purine bioisostere, it serves as a crucial building block for the synthesis of various biologically active molecules.[1] This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The described two-step synthesis is a reliable method for obtaining the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished in two main steps. The first step involves the construction of the imidazo[4,5-b]pyridine core through the cyclization of 2,3-diaminopyridine with a suitable C1 source. Subsequently, the N-methylation of the resulting 3H-imidazo[4,5-b]pyridine is performed to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3H-imidazo[4,5-b]pyridine

This step focuses on the formation of the imidazole ring fused to the pyridine core. A classical and effective method is the reaction of 2,3-diaminopyridine with formic acid.

Materials and Reagents:

  • 2,3-Diaminopyridine

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-diaminopyridine and an excess of formic acid is prepared.

  • The reaction mixture is heated to reflux for a period of 4-6 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess formic acid is carefully removed under reduced pressure.

  • The residue is then neutralized with a solution of sodium hydroxide until a basic pH is achieved, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold deionized water, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure 3H-imidazo[4,5-b]pyridine.

Step 2: Synthesis of this compound

This step involves the selective N-methylation of the 3H-imidazo[4,5-b]pyridine intermediate. It is important to note that the alkylation of the imidazo[4,5-b]pyridine core can potentially result in a mixture of N-alkylated isomers.[2]

Materials and Reagents:

  • 3H-imidazo[4,5-b]pyridine (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3H-imidazo[4,5-b]pyridine in anhydrous DMF, sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting mixture is stirred at room temperature for approximately 30 minutes to allow for the formation of the corresponding anion.

  • The reaction mixture is then cooled back to 0 °C, and methyl iodide is added dropwise.

  • The reaction is allowed to stir at room temperature for 24 hours.[2]

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
1 2,3-DiaminopyridineFormic acid--Reflux4-6 hHigh
2 3H-imidazo[4,5-b]pyridineMethyl iodideSodium hydrideDMF0 °C to RT24 hModerate

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Formation of Imidazo[4,5-b]pyridine Core cluster_step2 Step 2: N-Methylation 2_3_Diaminopyridine 2,3-Diaminopyridine 3H_Imidazo_Pyridine 3H-imidazo[4,5-b]pyridine 2_3_Diaminopyridine->3H_Imidazo_Pyridine Reflux Formic_Acid Formic Acid Formic_Acid->3H_Imidazo_Pyridine 3H_Imidazo_Pyridine_Start 3H-imidazo[4,5-b]pyridine 3_Methyl_Product This compound 3H_Imidazo_Pyridine_Start->3_Methyl_Product 0 °C to RT Methyl_Iodide Methyl Iodide Methyl_Iodide->3_Methyl_Product Sodium_Hydride Sodium Hydride / DMF Sodium_Hydride->3_Methyl_Product

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation of 3H-imidazo[4,5-b]pyridine cluster_methylation N-Methylation A Mix 2,3-Diaminopyridine and Formic Acid B Reflux for 4-6 hours A->B C Remove Excess Formic Acid B->C D Neutralize with NaOH C->D E Filter and Dry Product D->E F Recrystallize from Ethanol E->F G Dissolve 3H-imidazo[4,5-b]pyridine in anhydrous DMF H Add Sodium Hydride at 0 °C G->H I Stir at Room Temperature H->I J Add Methyl Iodide at 0 °C I->J K Stir at Room Temperature for 24 hours J->K L Quench with NH4Cl Solution K->L M Extract with Ethyl Acetate L->M N Purify by Column Chromatography M->N

Caption: Step-by-step experimental workflow for the synthesis.

References

High-Throughput Screening Assays for 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities. These derivatives have been investigated as potential inhibitors of various enzymes, including kinases and phosphodiesterases, making them promising candidates for the development of novel therapeutics in oncology, inflammation, and other disease areas.

The following sections detail HTS assays for key biological targets of this compound derivatives, including mTOR, MLK3, CDK9, and PDE5. Each section includes an overview of the target's signaling pathway, a summary of inhibitory activity in a structured table, a detailed experimental protocol for a relevant HTS assay, and a visual representation of the experimental workflow.

mTOR (Mammalian Target of Rapamycin) Inhibition Assays

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making mTOR an attractive target for cancer therapy.[2] Several 3H-imidazo[4,5-b]pyridine derivatives have been identified as selective mTOR inhibitors.[3]

Signaling Pathway

The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2.[4] Growth factors, nutrients, and cellular energy levels regulate mTOR signaling.[5] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.[1]

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Imidazopyridine This compound derivatives Imidazopyridine->mTORC1

Caption: Simplified mTOR Signaling Pathway and Inhibition.

Data Presentation: mTOR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 3H-imidazo[4,5-b]pyridine derivatives against mTOR.

Compound IDModification (R)mTOR IC50 (nM)PI3Kα IC50 (nM)Cell LineAntiproliferative IC50 (µM)
10d 3-propyl, R1=H, R2=methyl290>10000MCF-71.25
A27802.31
10n 3-ethyl, R1=methyl, R2=methyl332>10000MCF-73.45
A27805.67

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3483-3488.[3][6]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for mTOR

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound derivatives to mTOR.[7]

Materials:

  • mTOR (FRAP1) enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (this compound derivatives) and control inhibitors

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute to a 3X final concentration in the assay buffer.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of mTOR enzyme and Eu-anti-Tag antibody in the assay buffer.

  • Tracer Preparation: Prepare a 3X solution of the kinase tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture.

  • Initiation: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

HTS_Workflow_mTOR Start Start Compound_Prep Prepare 3X Compound Dilutions Start->Compound_Prep Enzyme_Prep Prepare 3X mTOR/Antibody Mix Start->Enzyme_Prep Tracer_Prep Prepare 3X Tracer Solution Start->Tracer_Prep Dispense_Compound Dispense 5 µL Compound to Plate Compound_Prep->Dispense_Compound Dispense_Enzyme Dispense 5 µL mTOR/Antibody Mix Enzyme_Prep->Dispense_Enzyme Dispense_Tracer Dispense 5 µL Tracer Solution Tracer_Prep->Dispense_Tracer Dispense_Compound->Dispense_Enzyme Dispense_Enzyme->Dispense_Tracer Incubate Incubate 60 min at RT Dispense_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: mTOR HTS Assay Workflow.

Mixed Lineage Kinase 3 (MLK3) Inhibition Assays

MLK3 is a mitogen-activated protein kinase kinase kinase (MAP3K) implicated in various cellular processes, including inflammation and apoptosis.[8] It is considered a potential therapeutic target in cancer and neurodegenerative diseases.[4] Recent studies have identified 3H-imidazo[4,5-b]pyridine derivatives as potent MLK3 inhibitors.[4]

Signaling Pathway

MLK3 acts upstream of the JNK and p38 MAPK signaling cascades.[9] Upon activation by cellular stress or cytokines, MLK3 phosphorylates and activates MKK4/7 and MKK3/6, which in turn activate JNK and p38, respectively.[9]

MLK3_Signaling_Pathway Stress_Cytokines Cellular Stress / Cytokines MLK3 MLK3 Stress_Cytokines->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 MKK3_6 MKK3/6 MLK3->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation Imidazopyridine This compound derivatives Imidazopyridine->MLK3

Caption: Simplified MLK3 Signaling Pathway and Inhibition.

Data Presentation: MLK3 Inhibitory Activity

The following table presents the in vitro inhibitory activity of representative 3H-imidazo[4,5-b]pyridine derivatives against MLK3.[4]

Compound IDR1R2MLK3 IC50 (nM)
9a 4-fluorophenylH6
9e 4-chlorophenylH6
9j 3-methoxyphenylH8
9k 4-methoxyphenylH11
12b 4-fluorophenyl4-fluorophenyl14
12d 4-chlorophenyl4-chlorophenyl14

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129652.[4]

Experimental Protocol: HTRF® KinEASE™ Assay for MLK3

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the kinase activity of MLK3.[10][11]

Materials:

  • MLK3 enzyme

  • HTRF® KinEASE™ STK Substrate (biotinylated)

  • HTRF® Eu3+-cryptate labeled anti-phospho-serine/threonine antibody

  • Streptavidin-XL665

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • Test compounds

  • 384-well low-volume microplates

Procedure:

  • Compound Dispensing: Dispense test compounds and controls into the microplate.

  • Enzyme and Substrate Addition: Add MLK3 enzyme and biotinylated substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding a premixed solution of HTRF® detection reagents (Eu3+-cryptate antibody and Streptavidin-XL665) in a buffer containing EDTA.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Read the HTRF signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values.

HTS_Workflow_MLK3 Start Start Dispense_Cmpd Dispense Compounds Start->Dispense_Cmpd Add_Enz_Sub Add MLK3 Enzyme & Substrate Dispense_Cmpd->Add_Enz_Sub Add_ATP Add ATP to Initiate Reaction Add_Enz_Sub->Add_ATP Incubate_Kinase Incubate at RT Add_ATP->Incubate_Kinase Add_Detection Add HTRF Detection Reagents Incubate_Kinase->Add_Detection Incubate_Detection Incubate 60 min at RT Add_Detection->Incubate_Detection Read_Plate Read HTRF Signal Incubate_Detection->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II Paused RNA Polymerase II PTEFb->RNA_Pol_II acts on Phosphorylation Phosphorylation of RNA Pol II CTD RNA_Pol_II->Phosphorylation Elongation Transcriptional Elongation Phosphorylation->Elongation Imidazopyridine This compound derivatives Imidazopyridine->PTEFb HTS_Workflow_CDK9 Start Start Prep_Cmpd Prepare Compound Dilutions Start->Prep_Cmpd Prep_Mix Prepare CDK9/ Substrate Mix Start->Prep_Mix Dispense Dispense Compounds & Reaction Mix Prep_Cmpd->Dispense Prep_Mix->Dispense Initiate Add ATP to Initiate Reaction Dispense->Initiate Incubate_Kinase Incubate 60 min at RT Initiate->Incubate_Kinase Add_Detection Add Adapta™ Detection Reagents Incubate_Kinase->Add_Detection Incubate_Detection Incubate 30 min at RT Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP hydrolyzes Imidazopyridine This compound derivatives Imidazopyridine->PDE5 HTS_Workflow_PDE5 Start Start Dispense_Cmpd_Enz Dispense Compounds & PDE5 Enzyme Start->Dispense_Cmpd_Enz Add_cGMP Add cGMP to Initiate Reaction Dispense_Cmpd_Enz->Add_cGMP Incubate_PDE Incubate at RT Add_cGMP->Incubate_PDE Add_Term_Detect Add Termination & Detection Solutions Incubate_PDE->Add_Term_Detect Add_KinaseGlo Add Kinase-Glo® Reagent Add_Term_Detect->Add_KinaseGlo Incubate_Lumi Incubate 10 min at RT Add_KinaseGlo->Incubate_Lumi Read_Lumi Read Luminescence Incubate_Lumi->Read_Lumi Analyze Calculate IC50 Read_Lumi->Analyze End End Analyze->End

References

Application Notes and Protocols for Evaluating the Antiproliferative Effects of 3-Methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer agents.[1][2] Their structural similarity to purines allows them to interact with various biological targets, leading to effects such as the inhibition of cell proliferation.[1] Several studies have demonstrated the antiproliferative properties of various substituted imidazo[4,5-b]pyridine compounds against a range of cancer cell lines, suggesting mechanisms that may involve the inhibition of critical cellular pathways like those regulated by cyclin-dependent kinases (CDKs) or the mammalian target of rapamycin (mTOR).[3][4][5]

This document provides detailed protocols for a panel of cell-based assays to rigorously evaluate the antiproliferative effects of 3-Methyl-3H-imidazo[4,5-b]pyridine. The described methods—MTT, CyQUANT®, and Colony Formation assays—are standard and widely accepted for quantifying cell viability, proliferation, and long-term survival in response to therapeutic compounds.[6]

Key Cell-Based Assays for Antiproliferative Effects

A multi-assay approach is recommended to obtain a comprehensive understanding of the antiproliferative activity of this compound.

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance of the solubilized formazan solution.[9][10]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7]

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100
0.11.2110.09196.6
11.0530.07584.0
100.6320.04950.4
500.2150.02317.1
1000.1090.0158.7

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Wells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Workflow

CyQUANT® Direct Cell Proliferation Assay: DNA Content Quantification

The CyQUANT® assay provides a direct and sensitive method for quantifying cell number by measuring the fluorescence of a dye that binds to cellular nucleic acids.[13][14] This assay is particularly useful as it does not rely on metabolic activity and can detect as few as 50 cells.[14] The workflow is straightforward, involving the addition of a reagent that lyses the cells and releases nucleic acids for dye binding.[15]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Reagent Preparation: Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[14]

  • Cell Lysis and Staining: At the end of the treatment period, remove the culture medium from the wells. Add 200 µL of the CyQUANT® working solution to each well.

  • Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 485 nm and emission detection at 530 nm.[15]

  • Data Analysis: Generate a standard curve using a known number of cells to correlate fluorescence with cell number. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Concentration (µM)Mean Fluorescence UnitsStandard DeviationCell Number (from Standard Curve)% Proliferation Inhibition
Vehicle Control854324321100000
0.182145398796153.8
1712343567833816.6
10432102109505949.4
5015432987180681.9
1008765543102689.7

Experimental Workflow:

CyQUANT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed & Treat Cells in 96-well Plate remove_medium Remove Culture Medium cell_seeding->remove_medium reagent_prep Prepare CyQUANT Working Solution add_reagent Add CyQUANT Reagent reagent_prep->add_reagent remove_medium->add_reagent incubate_reagent Incubate for 2-5 min add_reagent->incubate_reagent read_fluorescence Read Fluorescence (485/530 nm) incubate_reagent->read_fluorescence calculate_inhibition Calculate % Inhibition & IC50 read_fluorescence->calculate_inhibition

CyQUANT Assay Workflow

Colony Formation Assay: Long-Term Survival Assessment

The colony formation or clonogenic assay assesses the long-term proliferative capacity of single cells following treatment.[16] It is considered a gold standard for determining cytotoxic and cytostatic effects, as it measures the ability of cells to form colonies over an extended period (1-3 weeks).[17]

Experimental Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized for each cell line to ensure the formation of distinct colonies.

  • Compound Treatment: Allow cells to attach overnight, then treat with various concentrations of this compound for a defined period (e.g., 24 hours). Alternatively, for continuous exposure, add the compound to the medium for the entire duration of the experiment.

  • Incubation: After the initial treatment, replace the medium with fresh, compound-free medium and incubate for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.

  • Colony Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution such as 6% glutaraldehyde, and then stain with 0.5% crystal violet.[17]

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[18]

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the long-term impact of the compound on cell survival.

Data Presentation:

Concentration (µM)Plating Efficiency (%)Surviving Fraction% Inhibition of Colony Formation
Vehicle Control85.51.000
0.182.30.964
165.40.7624
1021.80.2575
505.10.0694
1000.90.0199

Experimental Workflow:

Colony_Formation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Staining cluster_analysis Data Analysis cell_seeding Seed Low Density of Cells in 6-well Plates add_compound Treat with Compound cell_seeding->add_compound incubate_long Incubate for 1-3 Weeks add_compound->incubate_long fix_colonies Fix Colonies incubate_long->fix_colonies stain_colonies Stain with Crystal Violet fix_colonies->stain_colonies count_colonies Count Colonies stain_colonies->count_colonies calculate_survival Calculate Surviving Fraction count_colonies->calculate_survival

Colony Formation Assay Workflow

Potential Signaling Pathway

Based on existing literature for the broader class of imidazo[4,5-b]pyridine derivatives, a potential mechanism of action for this compound could involve the inhibition of protein kinases that are critical for cell cycle progression and proliferation, such as CDK9 or components of the PI3K/Akt/mTOR pathway.[3][4][19] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Methyl-3H-imidazo [4,5-b]pyridine Compound->mTOR inhibits

Potential PI3K/Akt/mTOR Inhibition Pathway

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for evaluating the antiproliferative effects of this compound. By employing a combination of short-term metabolic and proliferation assays (MTT, CyQUANT®) and a long-term survival assay (Colony Formation), researchers can obtain robust and reliable data to characterize the compound's anticancer potential. Further investigation into the specific molecular targets, such as key kinases in proliferation pathways, will be essential for elucidating its mechanism of action.

References

Application Notes and Protocols for mTOR Inhibition Assays Using 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[2] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, diabetes, and cardiovascular disorders.[3][4] Consequently, mTOR has emerged as a significant target for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective mTOR inhibitors.[5][6] This document provides detailed application notes and protocols for evaluating 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives in mTOR inhibition assays.

mTOR Signaling Pathway Overview

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

  • mTORC1: This complex is sensitive to rapamycin and plays a central role in regulating cell growth by controlling protein synthesis.[3][7] Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][8]

  • mTORC2: This complex is generally insensitive to acute rapamycin treatment and is involved in promoting cellular survival by activating Akt, regulating cytoskeletal dynamics, and controlling ion transport.[3]

Upstream signals such as growth factors, amino acids, and cellular energy levels regulate mTOR activity.[7][8] For instance, growth factors activate the PI3K-AKT pathway, which in turn activates mTORC1.[7]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core mTOR Signaling cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTORC1 inhibition AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis mTORC2 mTORC2 mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival mTORC2->Cell Survival This compound This compound This compound->mTORC1 inhibition Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Overview of the mTOR signaling pathway and the inhibitory action of this compound.

Data on Imidazo[4,5-b]pyridine Derivatives as mTOR Inhibitors

Compound ClassTargetIC50 (nM)Assay TypeReference
Pyrazolo[3,4-d]pyrimidinesmTOR0.19 - 220Kinase Assay[9]
Thieno[3,2-d]pyrimidinesmTOR30 - 150Kinase Assay[9]
Imidazo[5,1-f]triazine (OSI-027)mTORC122Kinase Assay[10]
Imidazo[5,1-f]triazine (OSI-027)mTORC265Kinase Assay[10]
Imidazo[1,2-a]pyridinePI3Kα/mTOR<100Cellular Assay[11][12]

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay (Biochemical)

This protocol describes a biochemical assay to determine the direct inhibitory effect of a compound on mTOR kinase activity.

Materials:

  • Recombinant human mTOR enzyme

  • GST-tagged 4E-BP1 (substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • This compound (or derivative) stock solution in DMSO

  • Positive control inhibitor (e.g., Torin 1)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Enzyme and Substrate Preparation: Dilute the mTOR enzyme and GST-4E-BP1 substrate in kinase assay buffer to the desired concentrations.

  • Assay Reaction:

    • Add the test compound or control to the assay plate.

    • Add the mTOR enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the signal (luminescence, fluorescence, etc.) using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow A Prepare serial dilution of This compound B Add compound and mTOR enzyme to assay plate A->B C Initiate reaction with ATP and 4E-BP1 substrate B->C D Incubate at 30°C C->D E Add detection reagent D->E F Read signal on plate reader E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

Protocol 2: Cellular mTOR Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation of downstream targets.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., MCF-7, A2780)[5]

  • Complete cell culture medium

  • This compound (or derivative) stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with loading buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cellular_Assay_Logic cluster_input Input cluster_process Experimental Process cluster_output Output Compound This compound Treat Treat cells with compound Compound->Treat Cells Cancer Cell Line (e.g., MCF-7) Cells->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse WB Western Blot for p-S6K, p-4E-BP1 Lyse->WB Analysis Quantify inhibition of mTOR signaling WB->Analysis

Caption: Logical flow for evaluating this compound in a cellular mTOR assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel mTOR inhibitors. The protocols and application notes provided here offer a framework for the systematic evaluation of these compounds, from direct biochemical inhibition to their effects on mTOR signaling in a cellular environment. Careful execution of these assays will be critical in elucidating the therapeutic potential of this class of molecules.

References

Application of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives in Aurora Kinase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Methyl-3H-imidazo[4,5-b]pyridine-based compounds in Aurora kinase research. The imidazo[4,5-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.

Introduction to Aurora Kinases

Aurora kinases, comprising Aurora A, B, and C, are essential for proper cell division.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis.[1][2] Aurora C's function is less understood but is thought to be similar to Aurora B. Dysregulation of Aurora kinase activity can lead to genomic instability and is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound Derivatives as Aurora Kinase Inhibitors

Lead optimization studies have identified several potent inhibitors of Aurora kinases based on the imidazo[4,5-b]pyridine core structure. These compounds have demonstrated low nanomolar inhibitory activity in biochemical assays and antiproliferative effects in a range of human tumor cell lines.[3][4]

Mechanism of Action

Imidazo[4,5-b]pyridine-based inhibitors typically act as ATP-competitive inhibitors. X-ray crystallography studies have shown that the imidazo[4,5-b]pyridine scaffold forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5] Substitutions at various positions on the core structure allow for the optimization of potency, selectivity, and pharmacokinetic properties.[3][6]

Mechanism of Aurora Kinase Inhibition.

cluster_kinase Aurora Kinase Active Site cluster_inhibitor Inhibitor cluster_downstream Cellular Processes ATP ATP Substrate Substrate (e.g., Histone H3) ATP->Substrate Phosphorylation Mitosis Proper Mitosis Substrate->Mitosis Promotes Inhibitor This compound Derivative Inhibitor->ATP Competitive Binding Inhibitor->Mitosis Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Quantitative Data

The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against Aurora kinases.

Table 1: Biochemical Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundAurora A (IC50, µM)Aurora B (IC50, µM)Aurora C (IC50, µM)Reference
CCT137444 (40c)---[3]
CCT137690 (51)0.015 ± 0.0030.0250.019[3]
Compound 310.0420.1980.227[2]

Table 2: Cellular Activity of CCT137690

Cell LineAssayEndpointValue (µM)Reference
HCT116AntiproliferativeGI50-[4]
HeLaAntiproliferativeGI50-[4]
SW620Xenograft Growth Inhibition-Orally bioavailable[3]

Experimental Protocols

Detailed protocols for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC50 of inhibitors against purified Aurora kinases.[7]

Materials:

  • Purified recombinant Aurora A, B, or C kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a white-walled assay plate, add the test compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the Aurora kinase to each well (except the negative control).

  • Add the substrate/ATP mix to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Workflow for In Vitro Kinase Assay.

A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Inhibitor Dilutions to Plate A->B C Add Kinase B->C D Add Substrate/ATP Mix C->D E Incubate (30°C, 60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (RT, 40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (RT, 30-60 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the antiproliferative effects of the inhibitors.[8]

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, SW620)

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blot Analysis of Phospho-Histone H3 (Ser10)

This protocol is used to assess the in-cell activity of Aurora B inhibitors by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10.[9][10]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (or equivalent)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative levels of phospho-Histone H3.

General Workflow for Inhibitor Evaluation.

cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (Aurora Kinase Inhibition) B Determine IC50 A->B C Cell Viability Assay (e.g., MTT) B->C Lead Compound Selection D Determine GI50 C->D G Xenograft Model D->G Candidate for In Vivo Studies E Western Blot (p-Histone H3) F Confirm Target Engagement E->F H Assess Tumor Growth Inhibition G->H

References

Application Note: FLT3 Kinase Inhibition Assay Using 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, typically internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent constitutive activation of the kinase.[4][5] This aberrant signaling promotes uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 an important therapeutic target for AML.[4]

The imidazo[4,5-b]pyridine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors. Derivatives of this class, including 3-Methyl-3H-imidazo[4,5-b]pyridines, have been investigated for their ability to dually inhibit both FLT3 and Aurora kinases.[6] This application note provides detailed protocols for assessing the inhibitory activity of these compounds against FLT3 kinase using both biochemical and cell-based assays.

FLT3 Signaling Pathway and Inhibition

Upon ligand binding, or as a result of activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation.[7] This activates multiple downstream signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which collectively drive cell proliferation and survival.[3][4] Small molecule inhibitors, such as the imidazo[4,5-b]pyridine derivatives, are typically designed to compete with ATP in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor FLT3_dimer Dimerization & Autophosphorylation FLT3->FLT3_dimer  FLT3-ITD/TKD  (Constitutive Activation) STAT5 STAT5 FLT3_dimer->STAT5 PI3K PI3K FLT3_dimer->PI3K RAS RAS/MAPK FLT3_dimer->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAS->Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->FLT3_dimer Inhibition

Caption: Simplified FLT3 signaling pathway and point of inhibitor intervention.

Screening Workflow for FLT3 Inhibitors

A typical high-throughput screening (HTS) workflow for identifying and characterizing novel FLT3 inhibitors involves a multi-stage process. It begins with a primary biochemical assay to assess direct kinase inhibition, followed by secondary cell-based assays to confirm on-target activity, determine cellular potency, and evaluate cytotoxicity.

HTS_Workflow start Start primary Primary Screen (Biochemical FLT3 Kinase Assay) start->primary hits Hit Identification (Potent Compounds) primary->hits secondary_potency Secondary Screen (Cellular Antiproliferation Assay e.g., MV4-11 cells) hits->secondary_potency secondary_target Target Engagement (FLT3 Phosphorylation Assay Western Blot) secondary_potency->secondary_target lead Lead Optimization secondary_target->lead finish End lead->finish

Caption: General workflow for high-throughput screening of FLT3 inhibitors.

Data Presentation: Inhibitory Activity

The following tables summarize the inhibitory activities of representative imidazo[4,5-b]pyridine derivatives against FLT3 and other kinases, as well as their antiproliferative effects on AML cell lines.

Table 1: Biochemical Kinase Inhibition Data for Representative Imidazo[4,5-b]pyridine Derivatives.

Compound ReferenceTarget KinaseKd (nM)Reference
Compound 27e Aurora-A7.5[6]
Aurora-B48[6]
FLT3 (wild-type) 6.2 [6]
FLT3-ITD 38 [6]
FLT3-D835Y 14 [6]
Compound 18a FLT3-ITD IC50: 110 [8]
FLT3-D835Y IC50: 130 [8]
Compound 18b FLT3-ITD IC50: 270 [8]
FLT3-D835Y IC50: 220 [8]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency. Lower values indicate higher potency.

Table 2: Cellular Antiproliferative Activity (GI50) of Imidazo[1,2-b]pyridazine Analogs (Scaffold Hop from Imidazo[4,5-b]pyridines).

Cell LineFLT3 StatusCompound 34f GI50 (nM)Reference
MV4-11 FLT3-ITD7[5]
MOLM-13 FLT3-ITD9[5]
MOLM-13 (D835Y mutant) FLT3-ITD-D835Y4[5]

Note: GI50 (half-maximal growth inhibition) indicates the concentration of a compound required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Assay (Biochemical)

This protocol measures the direct inhibition of recombinant FLT3 kinase activity by test compounds. The ADP-Glo™ Kinase Assay is used as a representative method, which quantifies the amount of ADP produced during the kinase reaction.[1][9]

Materials:

  • Recombinant FLT3 kinase (wild-type or mutant)

  • Kinase substrate (e.g., AXLtide)

  • ATP

  • FLT3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]

  • Test Compounds (3-Methyl-3H-imidazo[4,5-b]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipette and plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution or DMSO vehicle control to the wells of a 384-well plate.[9]

  • Enzyme Addition: Dilute the recombinant FLT3 enzyme to the desired concentration in Kinase Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate/ATP mix in Kinase Buffer. Add 2 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be close to its Kₘ value for FLT3.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[9][10]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.[9]

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[9]

  • Final Incubation: Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

This protocol measures the ability of a compound to inhibit the proliferation of an AML cell line that is dependent on FLT3 signaling, such as MV4-11 (homozygous for FLT3-ITD).

Materials:

  • MV4-11 human AML cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[11]

  • 96-well flat-bottom sterile microplates

  • Humidified 5% CO₂ incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing MV4-11 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[11]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.

Protocol 3: Cellular FLT3 Phosphorylation Assay (Western Blot)

This protocol directly assesses the on-target activity of the compounds by measuring the inhibition of FLT3 autophosphorylation in treated AML cells.

Materials:

  • MV4-11 cell line

  • Complete cell culture medium

  • Test Compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed MV4-11 cells in a 6-well plate and grow to ~80% confluency. Treat the cells with serial dilutions of the test compound or DMSO control for 2-4 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: To confirm equal protein loading, strip the membrane and re-probe it with an antibody against total FLT3.[10]

Data Analysis:

  • Quantify the band intensities for phospho-FLT3 and total FLT3 using densitometry software.

  • Normalize the phospho-FLT3 signal to the total FLT3 signal for each sample.

  • Determine the concentration-dependent inhibition of FLT3 phosphorylation relative to the DMSO control.

References

Application Note: High-Throughput Screening of 3-Methyl-3H-imidazo[4,5-b]pyridine Compounds for c-Met Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

The c-Met receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is a key driver in numerous human cancers.[1][2][3] This makes it a prime target for therapeutic intervention. This application note provides a detailed protocol for a robust, high-throughput in vitro assay to determine the kinase activity of c-Met and to screen for inhibitory compounds, specifically focusing on a series of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives. The methodology described herein utilizes a luminescence-based kinase assay that quantifies ATP consumption, providing a sensitive and reliable measure of kinase activity.

Introduction

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a transmembrane tyrosine kinase that, upon binding its ligand HGF, triggers a cascade of downstream signaling pathways.[1][4] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to normal cellular functions like embryonic development and tissue repair.[1][4][5] However, dysregulation of c-Met signaling through overexpression, mutation, or amplification is strongly implicated in tumor growth, angiogenesis, and metastasis.[2][4] Consequently, inhibiting c-Met kinase activity is a promising strategy in cancer therapy.[2]

The imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore for the development of kinase inhibitors due to its structural similarity to purines.[6][7] Specific derivatives of this class have been investigated as potent inhibitors of various kinases, including c-Met.[8] This application note details the use of a luminescence-based assay to quantify the inhibitory potential of novel this compound compounds against the c-Met kinase domain.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates on key tyrosine residues within its kinase domain. This activation creates docking sites for various downstream signaling molecules, initiating multiple signaling cascades that drive cellular processes such as proliferation, survival, and motility.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses cMet c-Met Receptor PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT PLCg PLCγ Pathway cMet->PLCg HGF HGF (Ligand) HGF->cMet Binding & Dimerization Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Motility Motility, Migration & Invasion STAT->Motility PLCg->Motility

Caption: Simplified c-Met signaling pathway.[1][4][5]

Experimental Protocol: c-Met Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format and is based on the principle of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescence signal is directly proportional to the amount of ADP formed and inversely proportional to the kinase activity.

Materials and Reagents
  • Recombinant human c-Met kinase (amino acids 956-1390)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, 10 mM stock

  • This compound compounds, 10 mM in 100% DMSO

  • Staurosporine (positive control inhibitor), 10 mM in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well, white, low-volume assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow A 1. Compound Preparation Prepare 10-point, 3-fold serial dilutions of This compound compounds (4x final concentration). B 2. Plate Setup Add 5 µL of diluted compound, DMSO (0% inhibition), or Staurosporine (100% inhibition) to wells. A->B C 3. Enzyme Addition Add 5 µL of 4x c-Met enzyme solution to all wells (except 'no enzyme' controls). B->C D 4. Initiate Kinase Reaction Add 10 µL of 2x Substrate/ATP mix. Incubate for 60 min at room temperature. C->D E 5. Stop Reaction & Detect ADP Add 20 µL of ADP-Glo™ Reagent. Incubate for 40 min at room temperature. D->E F 6. Convert ADP to Light Signal Add 40 µL of Kinase Detection Reagent. Incubate for 30 min at room temperature. E->F G 7. Data Acquisition Read luminescence on a plate reader. F->G H 8. Data Analysis Calculate % inhibition and determine IC50 values. G->H

Caption: Workflow for the c-Met kinase inhibition assay.
Detailed Procedure

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for each this compound test compound.

    • Prepare these solutions at a 4x final concentration in Kinase Buffer containing a constant percentage of DMSO (e.g., 4%). The final DMSO concentration in the assay should not exceed 1%.[9]

  • Assay Plate Setup:

    • Add 5 µL of the 4x diluted compounds to the appropriate wells of a 384-well plate.

    • For control wells, add 5 µL of Kinase Buffer with the same percentage of DMSO:

      • 0% Inhibition (High Signal): No inhibitor.

      • 100% Inhibition (Low Signal): A high concentration of Staurosporine (e.g., 10 µM final concentration).

  • Enzyme Addition:

    • Thaw the recombinant c-Met enzyme on ice.

    • Dilute the c-Met kinase in Kinase Buffer to a 4x working concentration (e.g., 4 nM, for a final concentration of 1 nM). The optimal enzyme concentration should be determined empirically.

    • Add 5 µL of the 4x enzyme solution to all wells except for "no enzyme" negative controls.

  • Initiate Kinase Reaction:

    • Prepare a 2x working solution of the Poly(Glu, Tyr) substrate and ATP in Kinase Buffer. A typical concentration is 1 mg/mL substrate and 20 µM ATP. The ATP concentration should ideally be at or near the Kₘ for the enzyme.

    • Add 10 µL of the 2x substrate/ATP mix to all wells to start the reaction. The final volume is now 20 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP.

    • Cover the plate and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.

    • Cover the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence of the plate using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high and low signal controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Results and Data Presentation

The following table presents representative data for a series of hypothetical this compound compounds tested for their inhibitory activity against c-Met kinase.

Compound IDR¹ SubstituentR² Substituentc-Met IC₅₀ (nM)
IMP-001 -H-H1250
IMP-002 -Cl-H450
IMP-003 -H4-Fluorophenyl85
IMP-004 -Cl4-Fluorophenyl15
IMP-005 -Cl3,5-Difluorophenyl8
IMP-006 -OCH₃4-Fluorophenyl110
Staurosporine N/AN/A5

Table 1: Inhibitory activity of this compound derivatives against c-Met kinase. IC₅₀ values were determined using the ADP-Glo™ assay. Data are representative.

Discussion

The results demonstrate that substitutions on the this compound core can significantly impact the inhibitory potency against c-Met kinase. For instance, the addition of a halogen at the R¹ position (IMP-002 vs. IMP-001) and an aryl group at the R² position (IMP-003 vs. IMP-001) both led to increased activity. The combination of these substitutions, particularly with fluorine atoms on the phenyl ring (IMP-004 and IMP-005), resulted in compounds with potent, low nanomolar inhibition of c-Met. This structure-activity relationship suggests that these positions are critical for interaction with the kinase domain and provides a rationale for further optimization of this chemical series. The described assay provides a reliable and high-throughput method for guiding such medicinal chemistry efforts.

References

Application Notes and Protocols for the Study of 3-Methyl-3H-imidazo[4,5-b]pyridine Analogs as CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 3-Methyl-3H-imidazo[4,5-b]pyridine analogs as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). This document includes a summary of their biological activities, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a pivotal step for the transition from abortive to productive gene transcription.[1] In numerous cancers, malignant cells are dependent on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and MCL-1.[2] Inhibition of CDK9 disrupts this process, leading to the downregulation of these key oncogenic transcripts, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1] The this compound scaffold has emerged as a promising core structure for the development of potent and selective CDK9 inhibitors.

Data Presentation

The following tables summarize the quantitative inhibitory activity of a series of imidazo[4,5-b]pyridine analogs against CDK9 and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs

Compound IDCDK9 IC50 (µM)
I1.10
II1.32
IIIa0.89
IIIb0.94
IV1.21
VI0.63
VIIa0.88
VIIc1.13
VIIe1.04
VIIf0.99
VIII0.71
IX0.68
Sorafenib (Reference)0.76

Data sourced from a study on novel imidazo[4,5-b]pyridine derivatives, which demonstrated significant CDK9 inhibitory potential.[3]

Table 2: Anti-proliferative Activity of Selected Imidazo[4,5-b]pyridine Analogs

Compound IDMCF-7 IC50 (µM)HCT116 IC50 (µM)
ISignificant ActivitySignificant Activity
IISignificant Activity-
IIIaSignificant Activity-
IIIbSignificant Activity-
IVSignificant Activity-
VISignificant Activity-
VIIaSignificant Activity-
VIIc-Significant Activity
VIIe-Significant Activity
VIIf-Significant Activity
VIIISignificant ActivitySignificant Activity
IXSignificant ActivitySignificant Activity

MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines were used to screen for anticancer activity. "Significant Activity" indicates that the compounds showed notable efficacy.[3]

Signaling Pathways and Workflows

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 pRNAPII pSer2-RNAPII (Elongation Competent) RNAPII->pRNAPII DNA DNA pRNAPII->DNA Transcriptional Elongation mRNA mRNA (MYC, MCL-1) DNA->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Inhibitor This compound Analog Inhibitor->PTEFb Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Ribosome Ribosome mRNA_cyto->Ribosome OncogenicProteins Oncogenic Proteins (MYC, MCL-1) Ribosome->OncogenicProteins Translation CellSurvival Cell Survival & Proliferation OncogenicProteins->CellSurvival

Caption: CDK9 Signaling Pathway and Inhibition by this compound Analogs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay CDK9 Kinase Assay CellViability Cell Viability Assay (MCF-7, HCT116) KinaseAssay->CellViability Determine IC50 TargetEngagement Western Blot (pSer2-RNAPII, MYC, MCL-1) CellViability->TargetEngagement Confirm Mechanism ApoptosisAssay Apoptosis Assay (Annexin V) TargetEngagement->ApoptosisAssay Assess Cellular Fate Xenograft Xenograft Model (e.g., HCT116) ApoptosisAssay->Xenograft Lead Compound Progression Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Target Modulation (Western Blot) Efficacy->Pharmacodynamics Toxicity Toxicity Assessment Efficacy->Toxicity

References

Application Notes: In Vivo Xenograft Models for Testing 3-Methyl-3H-imidazo[4,5-b]pyridine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold is a promising heterocyclic structure that has been explored for the development of novel therapeutic agents. Derivatives of imidazo[4,5-b]pyridine have demonstrated a range of biological activities, including potential as anticancer agents through the inhibition of key signaling pathways such as mTOR and CDK9.[1][2] In vivo xenograft models are a critical preclinical tool for evaluating the antitumor efficacy and pharmacokinetic/pharmacodynamic properties of such novel compounds. This document provides a detailed protocol for utilizing subcutaneous xenograft models to test the efficacy of this compound.

Putative Mechanism of Action

While the specific mechanism of this compound is under investigation, related imidazo[4,5-b]pyridine derivatives have been shown to inhibit serine-threonine kinases, including those in the PI3K/AKT/mTOR pathway.[1] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, growth, and survival. Therefore, the experimental design outlined below includes the analysis of biomarkers related to this pathway.

Experimental Protocols

1. Cell Line and Culture

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is recommended due to its documented sensitivity to imidazo[4,5-b]pyridine derivatives.[3]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged at 80-90% confluency and should be in the exponential growth phase at the time of implantation.[4]

2. Animal Model

  • Species/Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks old.[4][5] NSG mice are highly immunodeficient and may improve engraftment rates.[4]

  • Housing: Animals are housed in sterile, filtered cages with access to autoclaved food and water ad libitum. A 12-hour light/dark cycle is maintained.

3. Subcutaneous Xenograft Implantation

  • Cell Preparation:

    • Harvest MCF-7 cells that are 80-90% confluent.[4]

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[5] Matrigel can improve tumor take and growth.

    • Keep the cell suspension on ice.[5][6]

  • Implantation Procedure:

    • Anesthetize the mouse using isoflurane or another approved anesthetic.[5]

    • Disinfect the injection site on the right flank with 70% ethanol.[5]

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells).[5]

    • Monitor the animal until it has fully recovered from anesthesia.

4. Study Design and Treatment

  • Tumor Growth Monitoring: Once tumors are palpable (typically 5-7 days post-injection), measure tumor dimensions 2-3 times per week using digital calipers.[5]

  • Tumor Volume Calculation: Volume = (Width² x Length) / 2.[5]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent for breast cancer)

  • Drug Administration: Administer the compound and vehicle control via oral gavage or intraperitoneal injection daily for 21 days.

  • Monitoring: Record animal body weight and monitor for any signs of toxicity at each tumor measurement.

5. Efficacy and Biomarker Analysis

  • Primary Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated as: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

  • Tissue Collection: At the end of the study, euthanize animals and excise tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: Homogenize tumor tissue and analyze protein expression of key components of the PI3K/AKT/mTOR pathway (e.g., p-mTOR, p-AKT, p-S6K).

  • Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

Table 1: Antitumor Efficacy of this compound in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEM% TGIp-value vs. VehicleMean Body Weight Change (%)
Vehicle Control-1250 ± 150--+2.5
This compound25750 ± 11040<0.05+1.8
This compound50437.5 ± 9565<0.01-0.5
Positive Control-312.5 ± 8075<0.001-5.0

Table 2: Pharmacodynamic Biomarker Modulation in MCF-7 Tumor Xenografts

Treatment GroupDose (mg/kg)Relative p-mTOR Expression (% of Control)Relative Ki-67 Staining (% Positive Cells)
Vehicle Control-100 ± 1285 ± 7
This compound5045 ± 835 ± 5

Visualizations

G cluster_pre Preparation cluster_exp Experiment cluster_post Analysis cell_culture MCF-7 Cell Culture cell_prep Cell Harvest & Preparation (5x10^7 cells/mL in Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_prep->implantation animal_prep Acclimatize Athymic Nude Mice animal_prep->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment (21 days) - Vehicle - Compound (2 doses) - Positive Control randomization->treatment monitoring Tumor & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint End of Study (Day 21) monitoring->endpoint efficacy_analysis Efficacy Analysis (% TGI) monitoring->efficacy_analysis tissue_collection Tumor Excision (Flash-freeze & FFPE) endpoint->tissue_collection biomarker_analysis Biomarker Analysis (Western Blot, IHC) tissue_collection->biomarker_analysis

Caption: Experimental workflow for the in vivo xenograft study.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Compound 3-Methyl-3H-imidazo [4,5-b]pyridine Compound->mTORC1

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to endogenous purines, leading to a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of various kinases.[3][4][5] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of compounds based on the 3H-imidazo[4,5-b]pyridine core, with a focus on 3-Methyl-3H-imidazo[4,5-b]pyridine. Due to the limited publicly available data for this specific molecule, this guide also incorporates data and protocols from closely related analogs to provide a comprehensive framework for its evaluation.

Pharmacokinetic Profile of Imidazo[4,5-b]pyridine Analogs

A critical aspect of drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] For the imidazo[4,5-b]pyridine class, several studies have reported on the in vitro and in vivo pharmacokinetic parameters of various derivatives.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic data for representative imidazo[4,5-b]pyridine analogs from published literature. It is important to note that specific data for this compound is not extensively reported; the data below serves as a reference for the expected properties of this chemical class.

Compound ID/ReferenceIn Vitro AssayResultIn Vivo ModelPharmacokinetic ParameterValue
SHS206[8]Cytotoxicity (L6 myoblasts)No cytotoxicity up to 1000 mg/kgGAN mouse modelOral AdministrationLowered liver triglyceride levels
Compound 1[9]In vitro intrinsic clearanceMeagerMiceOral BioavailabilityHigh
Compound 1[9]Plasma-protein bindingModerate---
Compound 1[9]PermeabilityAcceptable---

Pharmacodynamic Profile of Imidazo[4,5-b]pyridine Analogs

The pharmacodynamic properties of imidazo[4,5-b]pyridine derivatives are diverse, with compounds demonstrating activity against a range of biological targets.

Quantitative Pharmacodynamic Data

The table below presents a summary of the in vitro biological activities of various imidazo[4,5-b]pyridine analogs.

Compound ID/ReferenceBiological Target/AssayIC50/EC50/MIC
SHS206[8]Mitochondrial Uncoupling (L6 myoblasts)EC50 = 830 nM
Compound 1[9]Antiplasmodial activity (Pf3D7)IC50 = 29 nM
Compound 10d[3]mTOR inhibitory activityNanomolar range
Compound 10n[3]mTOR inhibitory activityNanomolar range
Compound 10d[3]Human breast cancer cells (MCF-7)Potent activity
Compound 10n[3]Human ovarian cancer cells (A2780)Potent activity
Compound 10[5]Antiproliferative (Colon carcinoma SW620)IC50 = 0.4 µM
Compound 14[5]Antiproliferative (Colon carcinoma SW620)IC50 = 0.7 µM
Compound 14[5]Antibacterial (E. coli)MIC = 32 µM
Bromo-substituted derivative 7[5]Antiviral (RSV)EC50 = 21 µM
para-cyano-substituted derivative 17[5]Antiviral (RSV)EC50 = 58 µM

Experimental Protocols

The following are detailed protocols for key experiments relevant to the pharmacokinetic and pharmacodynamic evaluation of this compound and its analogs.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, providing an estimate of its intrinsic clearance.[6]

Materials:

  • Test compound (e.g., this compound)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

  • Add human liver microsomes to the wells (final protein concentration typically 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.[10]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the test compound, the protein kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Plot the kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate typical workflows and signaling pathways relevant to the analysis of imidazo[4,5-b]pyridine derivatives.

experimental_workflow cluster_PK Pharmacokinetic (ADME) Profiling cluster_PD Pharmacodynamic Profiling PK_start Test Compound solubility Aqueous Solubility PK_start->solubility permeability Permeability (e.g., Caco-2) PK_start->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) solubility->metabolism permeability->metabolism protein_binding Plasma Protein Binding metabolism->protein_binding PK_end In Vivo PK Studies protein_binding->PK_end PD_start Test Compound target_binding Target Binding Assay PD_start->target_binding in_vitro_activity In Vitro Functional Assay (e.g., Kinase Assay) target_binding->in_vitro_activity cell_based_assay Cell-Based Assay (e.g., Cytotoxicity) in_vitro_activity->cell_based_assay PD_end In Vivo Efficacy Studies cell_based_assay->PD_end

Caption: General experimental workflow for PK/PD analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Kinase1

References

Application Notes and Protocols: 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and chemical biology. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous derivatives as potent and selective inhibitors, making them valuable chemical probes for dissecting cellular signaling pathways and validating novel drug targets.

These application notes provide an overview of the development of this compound derivatives as chemical probes, with a focus on their synthesis, biological activity, and protocols for their application in biomedical research.

Data Presentation: Biological Activities of Key Derivatives

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their potency and selectivity against various biological targets.

Table 1: Kinase Inhibitory Activity

Compound IDTarget Kinase(s)IC50 / Kd (nM)Cell-Based Assay (GI50, nM)Reference Cell Line(s)
Compound A Aurora-A42300HCT116
Aurora-B198--
Aurora-C227--
Compound B c-Met-excellentNIH-3T3/TPR-Met
Compound C mTOR-potentMCF-7, A2780
Compound D FLT36.2 (Kd)104 (MOLM-13), 291 (MV4-11)MOLM-13, MV4-11
Aurora-A7.5 (Kd)--
Aurora-B48 (Kd)--
Compound E CDK9630 - 1320significantMCF-7, HCT116
Compound F Akt (ATP-independent)potentpotent-

Table 2: Antiproliferative and Antiviral Activity

Compound IDActivity TypeIC50 / EC50 (µM)Target Cell Line / Virus
Compound 10 Antiproliferative0.4Colon Carcinoma
Compound 14 Antiproliferative0.7Colon Carcinoma
Compound 7 Antiviral (RSV)21-
Compound 17 Antiviral (RSV)58-
Compound 3f COX-2 Inhibition9.2-
COX-1 Inhibition21.8-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the N-methylation of the imidazo[4,5-b]pyridine core, a key step in the synthesis of many chemical probes based on this scaffold.[1]

Materials:

  • Substituted 1H-imidazo[4,5-b]pyridine precursor

  • Methyl iodide (CH3I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of the 1H-imidazo[4,5-b]pyridine precursor (1 equivalent) in anhydrous DMF, add sodium hydride (5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the desired this compound derivative.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (typically 30 °C) for the specified time.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of an imidazo[4,5-b]pyridine derivative to assess its effect on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, FLT3) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Proliferation mTOR->Proliferation Aurora_Kinases Aurora Kinases Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinases->Cell_Cycle_Progression CDKs CDKs CDKs->Cell_Cycle_Progression Transcription_Factors->Proliferation Probe This compound Derivative (Chemical Probe) Probe->RTK Probe->Akt Probe->mTOR Probe->Aurora_Kinases Probe->CDKs

Caption: Inhibition of key signaling pathways by this compound probes.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Generation synthesis Synthesis of Imidazo[4,5-b]pyridine Derivative Library start->synthesis invitro_screening In Vitro Screening (e.g., Kinase Assays) synthesis->invitro_screening hit_identification Hit Identification & Potency/Selectivity Profiling invitro_screening->hit_identification cellular_assays Cellular Assays (Proliferation, Target Engagement) hit_identification->cellular_assays probe_selection Chemical Probe Selection cellular_assays->probe_selection pathway_analysis Pathway Analysis & Target Validation probe_selection->pathway_analysis invivo_studies In Vivo Efficacy & Pharmacokinetic Studies pathway_analysis->invivo_studies end End: Validated Chemical Probe invivo_studies->end

Caption: Workflow for the development of a chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine.

Troubleshooting Guide

Low product yield is a common challenge in the synthesis of imidazo[4,5-b]pyridine derivatives. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Overall Yield in Multi-Step Synthesis

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Experiment with different catalysts, solvents, temperatures, and reaction times. For instance, microwave-assisted synthesis has been shown to improve yields in some cases.[1]
Incomplete Reactions Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. Consider extending the reaction time or moderately increasing the temperature if starting material is still present.[2]
Degradation of Starting Materials or Product Ensure the use of high-purity, dry reagents and solvents. If intermediates or the final product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and protect it from light.[2]
Inefficient Purification Evaluate and optimize your purification method. If using column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve yield and purity.[2]
Formation of Regioisomers The unsymmetrical nature of precursors like 2,3-diaminopyridine can lead to the formation of multiple isomers, thereby reducing the yield of the desired product.[2] Modifying substituents on starting materials may influence the regiochemical outcome.[2]

Issue 2: Low Yield in the Cyclization Step

Possible Cause Suggested Solution
Inefficient Dehydration Agent In condensations involving carboxylic acids, a strong dehydrating agent like polyphosphoric acid (PPA) is often used. Ensure the PPA is fresh and used in appropriate quantities. Microwave irradiation in the presence of PPA can also enhance cyclization efficiency.[1]
Oxidative Step Inefficiency (for aldehyde precursors) When using aldehydes, the reaction proceeds through an intermediate that requires an oxidative step. Ensure adequate aeration or the use of a suitable oxidizing agent to drive the reaction to completion. Some methods report excellent yields using air as the oxidant.[1]
Steric Hindrance Bulky substituents on the starting materials can hinder the cyclization process. Consider using starting materials with less sterically demanding groups if possible.[2]
Suboptimal pH The cyclization reaction can be sensitive to pH. If using acidic conditions, ensure the pH is optimal for the reaction. Neutralization and extraction steps should be carried out carefully to avoid product loss.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent methods involve the condensation of 2,3-diaminopyridine with various carbonyl compounds such as carboxylic acids, aldehydes, or their derivatives.[1][2] These reactions are typically conducted under acidic conditions or at elevated temperatures.[2] Another approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[2] One-pot procedures involving the reduction of a nitro group followed by cyclization are also employed.[3][4]

Q2: How can I minimize the formation of regioisomers?

A2: The formation of regioisomers is a significant challenge due to the unsymmetrical nature of 2,3-diaminopyridine.[2] To control regioselectivity, you can:

  • Modify substituents: The steric and electronic properties of the substituents on your starting materials can direct the reaction towards a specific isomer.[2]

  • Utilize specific synthetic strategies: Some synthetic routes are designed to be regioselective. For example, a directed solid-phase synthesis has been developed to produce specific isomers of imidazo[4,5-b]pyridines.

Q3: What are the best methods for purifying this compound?

A3: Purification can often be challenging. Common and effective methods include:

  • Column Chromatography: This is the most widely used technique. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.[5]

  • Recrystallization: This method can be very effective for obtaining highly pure product and can also improve the overall yield by isolating the product from the reaction mixture.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of regioisomers, preparative HPLC can be employed.[2]

Q4: Can reaction conditions be optimized to improve yield?

A4: Absolutely. Optimization of reaction conditions is crucial. Key parameters to consider include:

  • Catalyst: Screening different acid or metal catalysts and optimizing their loading can significantly impact yield.[5]

  • Solvent: The choice of solvent affects reactant solubility and reaction kinetics. A solvent screen is recommended.[5]

  • Temperature and Time: These parameters should be carefully optimized. Monitoring the reaction with TLC is essential to determine the optimal reaction time and avoid product degradation from prolonged heating.[2][5]

Experimental Protocols

General Procedure for Condensation of 2,3-Diaminopyridine with an Aldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the desired aldehyde (1.0-1.2 equivalents).[2]

  • Heating: Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours.[2]

  • Monitoring: Monitor the progress of the reaction by TLC.[2]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.[2]

    • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[2]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3H-imidazo[4,5-b]pyridine.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 2,3-Diaminopyridine reaction Condensation / Cyclization (Solvent, Catalyst, Heat) start1->reaction start2 Aldehyde / Carboxylic Acid start2->reaction monitoring TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete? Adjust Conditions workup Quenching / Extraction Neutralization monitoring->workup Complete purification Column Chromatography Recrystallization workup->purification product This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction, Still Low Yield cluster_side_products Side Product Formation cluster_no_side_products No Major Side Products start Low Yield Observed check_reaction Is the reaction complete? start->check_reaction incomplete_solutions Extend reaction time Increase temperature Check catalyst activity check_reaction->incomplete_solutions No check_side_products Are there significant side products? check_reaction->check_side_products Yes side_product_solutions Optimize reaction conditions (T, solvent, catalyst) Check for regioisomers check_side_products->side_product_solutions Yes check_workup Review work-up and purification - Extraction efficiency - Column loading - Recrystallization solvent check_side_products->check_workup No

References

Improving selectivity of N-alkylation in imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on improving the regioselectivity of N-alkylation in the synthesis of imidazo[4,5-b]pyridine derivatives. Find answers to common experimental challenges through our detailed troubleshooting guides and FAQs.

Troubleshooting Guide

This section addresses specific issues encountered during the N-alkylation of the imidazo[4,5-b]pyridine core.

Question 1: My reaction yields a mixture of N1 and N3 regioisomers. How can I improve the selectivity for one isomer over the other?

Answer: Achieving regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines is a common challenge due to the presence of multiple nucleophilic nitrogen atoms.[1] The final product distribution is heavily influenced by reaction conditions.[1] Here are key factors to consider for improving selectivity:

  • Steric Hindrance: This is a primary determinant of the N1/N3 ratio.[2]

    • To favor the N1 isomer: Introduce a bulky substituent at the C2 position of the imidazo[4,5-b]pyridine ring. The steric bulk will hinder the approach of the alkylating agent to the adjacent N3 position, thereby favoring alkylation at the less hindered N1 position.[2]

    • To favor the N3 isomer: Use a smaller or no substituent at the C2 position. In the absence of significant steric hindrance, the electronic properties of the ring may favor N3 alkylation.

  • Choice of Base and Solvent: The base and solvent system can significantly alter the outcome.

    • Using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a common starting point, but the selectivity can be substrate-dependent.[3][4]

    • Phase-transfer catalysis (PTC) conditions, for instance, using K2CO3 with tetra-n-butylammonium bromide (TBAB), can also be employed and may alter the isomeric ratio.[2]

  • Alkylating Agent: The nature of the alkylating agent plays a role. While systematic studies are limited, bulkier alkylating agents are more likely to be influenced by the steric environment of the substrate, potentially increasing selectivity for the less hindered nitrogen.

Question 2: I am observing a third, unexpected isomer. What is it and why is it forming?

Answer: The imidazo[4,5-b]pyridine system can exist in different tautomeric forms.[3] While alkylation typically occurs on the imidazole ring (N1 or N3), reaction on the pyridine nitrogen (N4) is also possible, leading to a third regioisomer.[4]

  • Formation Conditions: N-alkylation on the pyridine ring nitrogen has been observed, particularly when using bases like K2CO3 in DMF.[3][4] In some studies, N4-benzylation was the predominant or even exclusive outcome.[3][4]

  • Structural Confirmation: Distinguishing between N1, N3, and N4 isomers requires careful characterization. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structural assignment.[3][4] For example, a NOESY correlation between the benzylic protons of the newly introduced alkyl group and the H-5 proton of the pyridine ring would confirm the N4 regioisomer.[3]

Question 3: The overall yield of my N-alkylation reaction is low. What are the potential causes and solutions?

Answer: Low yields can stem from several factors, from incomplete reactions to side product formation.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS.[1] If the starting material is not fully consumed, consider increasing the reaction time or temperature. Ensure the base is of good quality and used in sufficient excess (e.g., 2.2 equivalents).[1]

  • Poor Nucleophilicity:

    • Solution: The imidazo[4,5-b]pyridine nitrogen must be deprotonated to act as an effective nucleophile. If a weak base like K2CO3 is insufficient, a stronger base may be required, although this can impact selectivity.

  • Side Reactions:

    • Solution: A common side reaction is the formation of quaternary imidazolium salts from a second alkylation event.[5] To minimize this, use the alkylating agent in a controlled stoichiometry (e.g., 1.6 equivalents) and add it dropwise to the reaction mixture.[1] Avoiding excessively high temperatures can also reduce the rate of this secondary reaction.[5]

Question 4: Separating the N1 and N3 regioisomers by column chromatography is proving difficult. What can I do?

Answer: Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.[6]

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with a wide range of solvent systems and gradients. Sometimes, adding a small amount of a modifier like triethylamine or formic acid to the mobile phase can improve peak shape and resolution for basic or acidic compounds.[6]

    • Stationary Phase: If silica is ineffective, consider alternative stationary phases. Reversed-phase columns (like C18) or specialized phases such as pentafluorophenyl (PFP) can offer different selectivity profiles.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • Solution: Preparative HPLC is often the most effective method for separating stubborn isomers.[6] Develop a method on an analytical scale first to optimize the mobile phase and gradient before scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the key factors controlling regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines?

A1: The regioselectivity is primarily governed by a combination of steric and electronic factors. Steric hindrance around the nitrogen atoms is often the dominant factor; alkylation tends to occur at the less sterically crowded nitrogen.[2] Electronic effects, solvent polarity, the nature of the counter-ion from the base, and the reactivity of the alkylating agent also play crucial roles in determining the final N1/N3/N4 product ratio.[1]

Q2: Which analytical techniques are definitive for identifying N-alkylation regioisomers?

A2: While 1H and 13C NMR are essential, they may not be sufficient to distinguish between isomers. Two-dimensional NMR techniques are the gold standard. NOESY is particularly powerful as it can show through-space correlations between the protons of the new alkyl group and nearby protons on the heterocyclic core, allowing for unambiguous assignment of the substitution position.[3][4] HMBC and HSQC are also invaluable for confirming assignments.

Q3: Does the leaving group on the alkylating agent (e.g., Br vs. I) affect selectivity?

A3: Yes, the leaving group can influence the reaction. For instance, in a study on imidazo[4,5-b]pyridine-4-oxides, regioselectivity was found to vary slightly with the nature of the benzyl halide (benzyl bromide vs. benzyl iodide).[2] This is attributed to the different polarizability and size of the halide, which can affect the transition state of the S_N2 reaction.[2]

Data on Reaction Conditions and Selectivity

The regiochemical outcome of N-alkylation is highly dependent on the specific substrate and reaction conditions. The following table summarizes illustrative data from the literature.

SubstrateAlkylating AgentBaseSolventTemp.Product(s)Ratio (N1:N3:N4)YieldReference
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃DMFRTN1 & N3 isomers1 : 1.4-[2]
2-Methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃DMFRTN1 & N3 isomers1.8 : 1-[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃DMFRTN1, N3 & N4 isomersMixture, N4 major-[4]
Substituted 6H-imidazo[4,5-b]pyridineAlkyl halideK₂CO₃DMFRTN-alkylated productNot specified-[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol is a general method for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine using potassium carbonate as the base.[1]

Materials:

  • Substituted 6H-imidazo[4,5-b]pyridine (1.0 eq)

  • Alkylating agent (e.g., benzyl chloride) (1.6 eq)

  • Potassium carbonate (K₂CO₃) (2.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 eq)

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in DMF.

  • Add potassium carbonate (2.2 eq). If using a phase-transfer catalyst, add TBAB (0.15 eq).[1]

  • Addition of Alkylating Agent: Stir the mixture vigorously at room temperature and add the alkylating agent (1.6 eq) dropwise.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.[1]

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography to separate the regioisomers.

Visualizations

Diagrams of Key Concepts and Workflows

N_Alkylation_Scheme cluster_reactants Reactants Start Imidazo[4,5-b]pyridine N1_isomer N1-Alkylated Product Start->N1_isomer DMF, RT N3_isomer N3-Alkylated Product Start->N3_isomer DMF, RT N4_isomer N4-Alkylated Product Start->N4_isomer DMF, RT AlkylHalide Alkylating Agent (R-X) Base Base (e.g., K₂CO₃) Selectivity_Factors Steric Steric Hindrance (e.g., C2-substituent) Outcome N1 vs. N3 Selectivity Steric->Outcome Base Base / Solvent System Base->Outcome AlkylatingAgent Alkylating Agent (Size, Reactivity) AlkylatingAgent->Outcome Temp Reaction Temperature Temp->Outcome Troubleshooting_Workflow cluster_conditions Condition Variables cluster_purification Purification Methods Start Problem Encountered: Poor Yield or Selectivity CheckPurity Verify Reagent Purity & Anhydrous Conditions Start->CheckPurity AnalyzeMixture Characterize Isomer Mixture (TLC, LC-MS, NMR) CheckPurity->AnalyzeMixture ModifyConditions Modify Reaction Conditions AnalyzeMixture->ModifyConditions Unfavorable Ratio OptimizePurification Optimize Purification AnalyzeMixture->OptimizePurification Separation Difficulty ChangeBase Change Base / Solvent ModifyConditions->ChangeBase ChangeTemp Adjust Temperature ModifyConditions->ChangeTemp ChangeAgent Alter Alkylating Agent ModifyConditions->ChangeAgent NewSolvent Test New Solvent Systems OptimizePurification->NewSolvent TryHPLC Use Preparative HPLC OptimizePurification->TryHPLC Result Improved Outcome ChangeBase->Result ChangeTemp->Result ChangeAgent->Result NewSolvent->Result TryHPLC->Result

References

Technical Support Center: Enhancing the Aqueous Solubility of 3-Methyl-3H-imidazo[4,5-b]pyridine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 3-Methyl-3H-imidazo[4,5-b]pyridine in in vitro experimental settings.

Troubleshooting Guides

Issue: Compound Precipitation Upon Addition to Aqueous Buffer or Media

Q1: My this compound, dissolved in an organic solvent (e.g., DMSO), precipitates immediately when I add it to my aqueous experimental buffer or cell culture medium. What is happening and how can I resolve this?

A1: Immediate precipitation, often termed "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution is rapidly introduced into an aqueous environment where its solubility is much lower.[1] This is a common issue with hydrophobic molecules like many imidazopyridine derivatives.

Here are potential causes and recommended solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the aqueous medium exceeds its maximum aqueous solubility.Decrease the final working concentration. It is crucial to first determine the compound's aqueous solubility limit under your specific experimental conditions.[1]
"Solvent Shock" Rapid dilution of a concentrated organic stock into a large volume of aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.[2]Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in your aqueous buffer. Adding the compound dropwise while gently vortexing can also help.[1]
Temperature Effects The temperature of the aqueous medium can influence solubility. Many compounds are less soluble at lower temperatures.[2]Use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for your dilutions, especially for cell-based assays.[1]
High Final Organic Solvent Concentration While an organic solvent like DMSO is necessary for the initial stock solution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of the organic solvent in your in vitro assay as low as possible, typically below 1%, and ideally below 0.5%.[1]
Issue: Delayed Precipitation of the Compound in the Incubator

Q2: My experimental plate with this compound looks fine initially, but after a few hours of incubation, I see a precipitate. What is the cause?

A2: Delayed precipitation can be due to several factors related to the compound's stability and the conditions within the incubator.

Potential Cause Explanation Recommended Solution
Metastable Supersaturated Solution Initially, a supersaturated solution may have formed that is not thermodynamically stable, leading to crystallization over time.Consider using a formulation strategy to enhance and maintain solubility, such as complexation with cyclodextrins.
pH Shift in Culture Medium Cellular metabolism can cause a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your cell culture medium. If a significant drop is observed, consider more frequent media changes or using a more strongly buffered medium.
Compound Instability The compound may be degrading over time under the experimental conditions, and the degradation products may be less soluble.Assess the stability of this compound under your specific assay conditions (temperature, pH, light exposure).

Frequently Asked Questions (FAQs)

Q3: What is the recommended starting solvent for this compound?

A3: For in vitro studies, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this compound.[1]

Q4: How can I determine the aqueous solubility of my compound?

A4: You can determine the aqueous solubility through either a kinetic or thermodynamic method.[3]

  • Kinetic Solubility: This is often determined by adding a DMSO stock solution to an aqueous buffer and identifying the concentration at which precipitation first occurs. This method is rapid and mimics the conditions of many in vitro assays.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate (e.g., for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.[3][4]

Q5: What are the most common methods to enhance the aqueous solubility of compounds like this compound for in vitro studies?

A5: Several methods can be employed to improve aqueous solubility:

  • Co-solvents: Using a water-miscible organic solvent in the aqueous buffer can increase the solubility of hydrophobic compounds.[4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which can increase the dissolution rate and saturation solubility.

Quantitative Data Summary

The following table provides hypothetical aqueous solubility data for this compound to illustrate the potential impact of different solubility enhancement techniques. Note: These are illustrative values and actual solubility should be determined experimentally.

Condition Aqueous Buffer (pH 7.4) Solubility (µg/mL) Fold Increase
Unformulated Compound Phosphate Buffered Saline (PBS)~11
Co-solvent PBS with 5% Ethanol~1010
pH Adjustment Citrate Buffer (pH 3.0)~5050
Cyclodextrin Complexation PBS with 2% HP-β-CD~100100

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a standard curve with known concentrations of the compound to quantify the solubility.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method
  • Weigh out the desired molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2).

  • In a mortar, add the HP-β-CD and a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The resulting powder can then be used to prepare aqueous solutions for your in vitro studies.

Visualizations

Experimental_Workflow Workflow for Solubility Enhancement A Initial Problem: Compound Precipitation B Determine Aqueous Solubility (Shake-Flask Method) A->B C Is Solubility Sufficient for In Vitro Assay? B->C D Proceed with Experiment C->D Yes E Select Solubility Enhancement Method C->E No F Co-solvent Addition E->F G pH Adjustment E->G H Cyclodextrin Complexation E->H I Prepare Formulation F->I G->I H->I J Re-evaluate Solubility I->J K Is Solubility Now Sufficient? J->K K->D Yes K->E No, try another method Troubleshooting_Tree Troubleshooting Compound Precipitation A Precipitation Observed B When does it occur? A->B C Immediately upon dilution B->C Immediately D After incubation B->D Delayed E Reduce final concentration C->E F Use serial dilutions C->F G Pre-warm media C->G H Check for pH shift in media D->H I Consider compound instability D->I J Use solubility enhancers (e.g., cyclodextrins) E->J F->J G->J H->J I->J Signaling_Pathway Hypothetical Signaling Pathway for an Imidazo[4,5-b]pyridine Derivative cluster_cell Cell Membrane Receptor Target Receptor (e.g., GPCR, RTK) Kinase1 Kinase A Receptor->Kinase1 Activation Compound This compound (or analog) Compound->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Proliferation, Survival) Nucleus->GeneExpression

References

Technical Support Center: Enhancing the Metabolic Stability of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives for improved metabolic stability.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound derivative shows high clearance in liver microsome stability assays. What are the likely metabolic "hot spots" on the scaffold?

A1: The imidazo[4,5-b]pyridine core and its substituents are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role. Based on data from related heterocyclic systems and general metabolic principles, the following are potential metabolic hot spots:

  • The Pyridine Ring: Unsubstituted positions on the pyridine ring are susceptible to oxidation.

  • The Imidazole Ring: While generally more stable than the pyridine ring, the imidazole ring can also be a site of metabolism.

  • The Methyl Group at Position 3: This methyl group can be a site for oxidation to a hydroxymethyl group, followed by further oxidation to a carboxylic acid.

  • Substituents on the Scaffold: Aromatic or aliphatic substituents are common sites of metabolism. For instance, unsubstituted phenyl rings are often hydroxylated, and alkyl chains can be oxidized at various positions.

Q2: What are the primary strategies to block the metabolic hot spots on my compound?

A2: Once a metabolic liability is identified, several strategies can be employed to improve stability:

  • Fluorination: The introduction of a fluorine atom at a metabolically active site can block oxidation due to the strength of the C-F bond.[1][2] For example, if a phenyl ring substituent is being hydroxylated, adding a fluorine atom at that position can prevent this metabolic pathway.

  • Deuteration: Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of metabolism due to the kinetic isotope effect.

  • Introduction of Nitrogen Atoms (Scaffold Hopping): Replacing a carbon atom with a nitrogen atom in an aromatic ring (e.g., converting a phenyl substituent to a pyridyl substituent) can increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidation.

  • Steric Hindrance: Introducing a bulky group near a metabolic hot spot can sterically hinder the approach of metabolizing enzymes.

Q3: My compound is highly lipophilic and basic, and it shows very rapid clearance in the microsomal stability assay. How can I determine if this is due to metabolism or non-specific binding?

A3: This is a critical issue, as highly lipophilic and basic compounds are prone to non-specific binding to the microsomal membrane, which can lead to an overestimation of metabolic clearance.[3][4] Here’s how to troubleshoot:

  • Vary Microsomal Protein Concentration: Perform the assay at different microsomal protein concentrations. If the intrinsic clearance (CLint) is dependent on the protein concentration, it suggests that non-specific binding is a significant factor. The true CLint should be independent of the microsomal concentration when corrected for binding.[4]

  • Measure Fraction Unbound in Microsomes (fu,mic): Experimentally determine the fraction of the compound that is not bound to the microsomes. This can be done using techniques like equilibrium dialysis or ultracentrifugation. The unbound intrinsic clearance (CLu,int) can then be calculated, which provides a more accurate measure of metabolic liability.

  • Include Control Compounds: Run the assay with known compounds that have different degrees of lipophilicity and basicity, as well as known binding characteristics, to ensure your assay is performing as expected.

Q4: I am having difficulty with the solubility of my this compound derivative in the assay buffer. What can I do?

A4: Poor aqueous solubility can lead to inaccurate and unreliable results in metabolic stability assays.[5] Here are some troubleshooting steps:

  • Use a Co-solvent: The "cosolvent method" involves preparing the compound dilutions in a solution with a higher organic solvent content (e.g., acetonitrile or DMSO) and then adding this solution directly to the microsomes.[5] This can help to maintain the compound's solubility throughout the incubation.

  • Check for Precipitation: Visually inspect the incubation mixture for any signs of precipitation. You can also centrifuge the mixture at the end of the incubation and analyze both the supernatant and the pellet to see if the compound has precipitated.

  • Optimize the Final Solvent Concentration: Ensure the final concentration of the organic solvent in the incubation is as low as possible (typically ≤1%) to avoid inhibiting the activity of the metabolizing enzymes.

Q5: The LC-MS/MS analysis of my assay samples is challenging. What are some common issues and solutions?

A5: Analytical challenges can arise from the parent compound or its metabolites.

  • Poor Peak Shape or Retention: Imidazopyridines are often basic and can interact with silanol groups on the HPLC column, leading to poor peak shape. Use a column with end-capping or a mobile phase with a suitable additive (e.g., a small amount of a volatile amine) to improve peak shape.

  • Metabolite Instability: Some metabolites, such as N-oxides or glucuronide conjugates, can be unstable and may degrade during sample preparation or analysis.[6] It's important to process and analyze samples promptly and consider the stability of potential metabolites when developing the analytical method.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[7] Use a stable isotope-labeled internal standard whenever possible to compensate for matrix effects. If that's not feasible, a thorough validation of the analytical method is crucial to assess and minimize these effects.

Strategies to Improve Metabolic Stability: A Summary

The following table summarizes key strategies and their impact on the metabolic stability of imidazo[4,5-b]pyridine derivatives, with illustrative examples from the literature.

StrategyModification ExampleRationaleObserved Outcome
Blocking Metabolic Hotspots Introduction of a fluorine atom on a phenyl ring substituent.The strong C-F bond prevents CYP450-mediated hydroxylation.[1][2]Increased metabolic stability by preventing oxidative metabolism at that position.
Scaffold Hopping Replacing a phenyl substituent with a pyridyl or pyrimidyl group.The introduction of a nitrogen atom makes the ring more electron-deficient and less prone to oxidation.A 2-pyridyl group dramatically increased the half-life of a compound with an unsubstituted phenyl ring as a metabolic soft spot.
Modulating Physicochemical Properties Introduction of a N-methyl piperazine moiety at the m-position of a phenyl substituent.This modification can alter the pKa and lipophilicity of the molecule, potentially reducing its affinity for metabolizing enzymes or hERG.Resulted in high human liver microsomal stability (24% metabolized after 30 min vs. 86% for the parent compound).
Substitution on the Core Introduction of a methyl group at the 3-position of a pyrazole substituent.Can enhance inhibitory potency while maintaining high stability to human liver microsomal metabolism.Maintained high stability in human liver microsomes.

Experimental Protocols

A detailed methodology for a standard liver microsomal stability assay is provided below.

Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known high, medium, and low clearance)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Reagents:

    • Prepare the working solution of the test compound by diluting the stock solution in buffer.

    • Thaw the liver microsomes on ice and dilute to the desired concentration in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizations

Metabolic Pathway of this compound Derivatives

Parent This compound Derivative Oxidation_Methyl Oxidation of 3-Methyl Group Parent->Oxidation_Methyl CYP450 Oxidation_Pyridine Oxidation of Pyridine Ring Parent->Oxidation_Pyridine CYP450 Oxidation_Substituent Oxidation of Substituents (R1, R2) Parent->Oxidation_Substituent CYP450 Hydroxymethyl Hydroxymethyl Metabolite Oxidation_Methyl->Hydroxymethyl Hydroxylated_Pyridine Hydroxylated Pyridine Metabolite Oxidation_Pyridine->Hydroxylated_Pyridine Hydroxylated_Substituent Hydroxylated Substituent Metabolite Oxidation_Substituent->Hydroxylated_Substituent Carboxylic_Acid Carboxylic Acid Metabolite Hydroxymethyl->Carboxylic_Acid ADH/ALDH Conjugation Phase II Conjugation (e.g., Glucuronidation) Carboxylic_Acid->Conjugation UGTs Hydroxylated_Pyridine->Conjugation UGTs Hydroxylated_Substituent->Conjugation UGTs Excretion Excretion Conjugation->Excretion

Caption: Generalized metabolic pathway for this compound derivatives.

Experimental Workflow for Microsomal Stability Assay

Start Start Preparation Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Data Analysis: - Calculate t1/2 - Calculate CLint Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Logical Relationship of Strategies to Improve Metabolic Stability

Problem High Metabolic Clearance Strategy1 Block Metabolic Hot Spots Problem->Strategy1 Strategy2 Alter Electronic Properties Problem->Strategy2 Strategy3 Modify Physicochemical Properties Problem->Strategy3 Method1a Fluorination Strategy1->Method1a Method1b Deuteration Strategy1->Method1b Method1c Steric Hindrance Strategy1->Method1c Method2a Scaffold Hopping (e.g., add N) Strategy2->Method2a Method3a Reduce Lipophilicity Strategy3->Method3a Method3b Modify pKa Strategy3->Method3b Outcome Improved Metabolic Stability Method1a->Outcome Method1b->Outcome Method1c->Outcome Method2a->Outcome Method3a->Outcome Method3b->Outcome

Caption: Key strategies to enhance the metabolic stability of drug candidates.

References

Technical Support Center: Mitigating hERG Inhibition of 3-Methyl-3H-imidazo[4,5-b]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition by 3-Methyl-3H-imidazo[4,5-b]pyridine-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is hERG inhibition and why is it a concern for this compound-based kinase inhibitors?

A1: The hERG potassium channel is crucial for cardiac repolarization, the process that resets the heart for the next beat. Inhibition of this channel can delay repolarization, leading to a condition called QT prolongation, which increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Many kinase inhibitors, including those with the this compound scaffold, can inadvertently block the hERG channel due to certain structural features, making early assessment of this liability a critical step in drug discovery.

Q2: What are the common structural features of this compound derivatives that are associated with hERG inhibition?

A2: While there is no single universal pharmacophore for hERG binders, several molecular features are frequently linked to hERG liability. For the imidazo[4,5-b]pyridine scaffold, these often include:

  • High Lipophilicity: Increased lipophilicity (fat-solubility) can lead to higher concentrations of the compound within the cell membrane where the hERG channel is located.

  • Basic Amines: The presence of a basic nitrogen atom that can be protonated at physiological pH is a common feature in many hERG inhibitors.

  • Aromatic and Hydrophobic Groups: Cation-π and π-π stacking interactions between the inhibitor's aromatic systems and residues in the hERG channel's binding pocket are key binding motifs.

Q3: At what stage of drug discovery should we screen for hERG liability?

A3: It is highly recommended to start screening for hERG liability as early as possible, ideally during the hit-to-lead and lead optimization stages. Early identification allows medicinal chemists to design new compounds with a reduced risk of cardiotoxicity, saving significant time and resources.

Q4: What are the general strategies to reduce hERG inhibition in our this compound series?

A4: Several medicinal chemistry strategies can be employed to "design out" hERG liability while maintaining on-target kinase potency. These include:

  • Reducing Lipophilicity: Introducing polar functional groups or replacing lipophilic moieties with more polar ones.

  • Modulating Basicity (pKa): Lowering the pKa of basic nitrogen atoms can reduce their interaction with the hERG channel. This can be achieved by introducing electron-withdrawing groups or replacing basic rings (e.g., piperidine) with less basic ones (e.g., piperazine, morpholine).[1]

  • Disrupting Aromatic Interactions: Removing or modifying aromatic rings to decrease π-π stacking interactions.

  • Introducing Steric Hindrance: Adding bulky groups that create steric clashes with the hERG channel binding pocket can prevent optimal binding.

  • Creating Zwitterions: Introducing an acidic group to balance a basic one can reduce the overall lipophilicity and hERG affinity.

Troubleshooting Guides

Problem 1: High hERG inhibition observed in our lead this compound compound.

Possible Causes and Solutions:

  • High Lipophilicity (clogP > 3.5):

    • Solution: Systematically replace lipophilic substituents with more polar alternatives. For example, replace a phenyl ring with a pyridine or a pyrazole. Introduce polar groups like hydroxyls, amides, or sulfones on peripheral parts of the molecule.

  • Presence of a Strong Basic Center (pKa > 8.5):

    • Solution: Attenuate the basicity of nitrogen atoms. If a piperidine ring is present, consider replacing it with a morpholine or piperazine. Alternatively, introduce electron-withdrawing groups near the basic center.

  • Planar Aromatic Systems:

    • Solution: Introduce substituents that force aromatic rings out of planarity. Replace flat aromatic rings with non-aromatic, cyclic structures where possible, while ensuring on-target potency is maintained.

Problem 2: Inconsistent or unreliable hERG assay data from our automated patch clamp system.

Possible Causes and Solutions:

  • Compound Precipitation: Poorly soluble compounds can precipitate in the aqueous assay buffer, leading to inaccurate concentration measurements and variable results.

    • Solution: Visually inspect compound solutions for any signs of precipitation. Consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve solubility. Always prepare fresh compound dilutions for each experiment.

  • Current Rundown: The hERG current amplitude may decrease over time during the experiment, even without a blocker.

    • Solution: Optimize the intracellular solution to ensure cell health; this typically includes ATP and GTP. Use perforated patch-clamp technique if possible to maintain the integrity of the intracellular environment. Mathematically correct for linear rundown by extrapolating the baseline decay.

  • Seal Instability: Poor "giga-seals" between the cell and the patch plate can lead to leaky recordings and noisy data.

    • Solution: Ensure high-quality, healthy cells are used. Optimize cell harvesting and preparation protocols. Use only cells with a seal resistance > 1 GΩ for analysis.

Data Presentation: Structure-Activity Relationships for hERG Inhibition

The following tables summarize quantitative data on how structural modifications to the imidazo[4,5-b]pyridine scaffold can impact hERG inhibition.

Table 1: Effect of R2-Pyrazole Modifications on hERG Inhibition

CompoundR2 SubstituentAurora-A IC50 (µM)hERG % Inhibition @ 10 µMhERG IC50 (µM)clogP
21i 1-methyl-1H-pyrazol-4-yl0.05267ND2.37
22d 1,3-dimethyl-1H-pyrazol-4-yl0.021486.32.34
22e 1-ethyl-3-methyl-1H-pyrazol-4-yl0.019ND2.5ND

Data sourced from a study on dual FLT3/Aurora kinase inhibitors.[2]

Table 2: Impact of Fused Ring System on hERG Inhibition

CompoundFused Ring SystemTrkA IC50 (nM)hERG IC50 (µM)
1a Imidazo[4,5-b]pyridine< 35.2
2a Imidazo[4,5-b]pyridine< 3> 25
3a Purine< 3> 25

Data from a study on TrkA inhibitors, demonstrating that modifications to the core scaffold can significantly reduce hERG liability.[3]

Experimental Protocols

Key Experiment 1: Automated Patch Clamp hERG Assay

This protocol outlines a standard method for assessing hERG inhibition using an automated patch clamp system (e.g., QPatch or SyncroPatch).

1. Cell Culture:

  • Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.

  • Culture cells in appropriate media and maintain at 37°C and 5% CO2.

  • Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution to ensure cell health.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

3. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.

4. Electrophysiology:

  • Establish a whole-cell configuration with a seal resistance > 1 GΩ.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.

  • Record baseline currents in the external solution (vehicle control).

  • Apply increasing concentrations of the test compound and record the corresponding inhibition of the hERG tail current.

5. Data Analysis:

  • Measure the peak tail current at each concentration.

  • Calculate the percentage of current inhibition relative to the vehicle control.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Key Experiment 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a general method for determining kinase inhibitor potency using HTRF technology.

1. Reagents:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (typically contains HEPES, MgCl2, and a detergent like Brij-35)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor).

2. Assay Procedure:

  • Prepare serial dilutions of the this compound inhibitor in DMSO, then dilute in assay buffer.

  • In a low-volume 384-well plate, add the inhibitor solution.

  • Add the kinase and biotinylated substrate peptide mixture to initiate the reaction.

  • Add ATP to start the phosphorylation reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop the enzymatic reaction by adding the HTRF detection reagents in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • Plot the HTRF ratio against the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Troubleshooting High hERG Inhibition High_hERG High hERG Inhibition Observed Assess_Properties Assess Physicochemical Properties (Lipophilicity, pKa, Aromaticity) High_hERG->Assess_Properties High_Lipophilicity High Lipophilicity (clogP > 3.5) Assess_Properties->High_Lipophilicity High_pKa High Basicity (pKa > 8.5) Assess_Properties->High_pKa Aromatic_Systems Extensive Aromatic Systems Assess_Properties->Aromatic_Systems Reduce_Lipophilicity Introduce Polar Groups (e.g., -OH, -CONH2) High_Lipophilicity->Reduce_Lipophilicity Reduce_pKa Lower Basicity (e.g., add EWG, change ring) High_pKa->Reduce_pKa Disrupt_Aromaticity Disrupt π-π Stacking (e.g., non-aromatic rings) Aromatic_Systems->Disrupt_Aromaticity

Caption: Troubleshooting workflow for addressing high hERG inhibition.

G Start Start Automated Patch Clamp Assay Cell_Prep Prepare hERG-transfected cells Start->Cell_Prep Solutions Prepare Internal and External Solutions Cell_Prep->Solutions Compound_Dilution Prepare Compound Serial Dilutions Solutions->Compound_Dilution Whole_Cell Establish Whole-Cell Configuration (Seal Resistance > 1 GΩ) Compound_Dilution->Whole_Cell Baseline Record Baseline Current (Vehicle) Whole_Cell->Baseline Compound_Application Apply Increasing Concentrations of Compound Baseline->Compound_Application Record_Current Record hERG Tail Current Inhibition Compound_Application->Record_Current Data_Analysis Calculate % Inhibition and Determine IC50 Record_Current->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the automated patch clamp hERG assay.

References

Optimizing the potency of 3-Methyl-3H-imidazo[4,5-b]pyridine through structural modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the structural modification of 3-Methyl-3H-imidazo[4,5-b]pyridine to optimize its potency.

Frequently Asked Questions (FAQs)

Q1: What are the key initial steps for synthesizing this compound derivatives?

A1: The synthesis of N-methyl-substituted imidazo[4,5-b]pyridines can be achieved through the alkylation of the imidazo[4,5-b]pyridine core.[1] A common method involves using methyl-iodide (CH3I) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[1] However, it's important to note that this alkylation reaction may not be selective and can result in a mixture of monoalkylated and polyalkylated products.[1]

Q2: My N-methylation reaction is resulting in low yields. How can I optimize this step?

A2: Low yields in the N-methylation of imidazo[4,5-b]pyridines are a known issue.[1] To optimize the reaction, consider the following:

  • Base and Solvent: The choice of base and solvent is critical. While NaH in DMF is common, exploring other non-nucleophilic bases and aprotic polar solvents might improve yields.

  • Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature might enhance selectivity and reduce the formation of byproducts.

  • Stoichiometry: Precisely control the stoichiometry of the starting material and methylating agent to minimize polyalkylation.[1]

  • Purification: Employ careful chromatographic purification to isolate the desired N-methylated product from other isomers and polyalkylated species.

Q3: What are common biological targets for this compound derivatives?

A3: The this compound scaffold has been explored for its inhibitory activity against a range of protein kinases. These include mTOR, c-Met, Aurora kinases, and FLT3.[2][3][4][5] This scaffold is considered a promising starting point for the design of novel kinase inhibitors.[3]

Q4: How do structural modifications on the this compound core affect its potency?

A4: Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the imidazo[4,5-b]pyridine ring system significantly impact biological activity. For instance, modifications at the 2, 6, and 7-positions have been extensively studied to enhance potency and selectivity against different kinase targets.[4][6] The addition of bulky or solubilizing groups can also influence the physicochemical properties and oral bioavailability of the compounds.[4]

Troubleshooting Guides

Problem: Inconsistent Results in Kinase Inhibition Assays

Possible Cause 1: Compound Precipitation

  • Troubleshooting Step: Visually inspect the assay plate for any signs of precipitation. Determine the solubility of your compound in the assay buffer. It is crucial to work below the kinetic solubility limit.

  • Solution: If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid affecting enzyme activity. Re-evaluate the compound's structure for potential modifications to improve solubility.

Possible Cause 2: Assay Interference

  • Troubleshooting Step: Run control experiments to check for assay interference. This includes testing the compound against the detection system (e.g., luminescence or fluorescence) in the absence of the kinase to rule out autofluorescence or quenching.

  • Solution: If interference is detected, you may need to switch to an alternative assay format. For example, if you are using a luminescence-based ATP detection assay, consider a fluorescence polarization or FRET-based assay.

Problem: Difficulty in Interpreting Structure-Activity Relationship (SAR) Data

Possible Cause: Lack of a Systematic Approach

  • Troubleshooting Step: Ensure that structural modifications are made systematically. Modify one part of the molecule at a time to clearly understand the impact of each change.

  • Solution: Organize your data in tables that clearly show the structural change and the corresponding change in potency (e.g., IC50 values). Use this data to build a pharmacophore model for your target.

Data Presentation

Table 1: Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

CompoundR-Group at C7Aurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
51 (CCT137690) 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole0.0150.0250.019

Data sourced from a study on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases.[4]

Table 2: Activity of Imidazo[4,5-b]pyridine Derivatives against mTOR and Cancer Cell Lines

CompoundmTOR IC50 (µM)MCF-7 GI50 (µM)A2780 GI50 (µM)
10d 0.0230.210.18
10n 0.0190.150.11

Data from a study on 3H-imidazole[4,5-b]pyridine derivatives as selective mTOR inhibitors.[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[7]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[8]

Materials:

  • 384-well plates

  • Kinase of interest (e.g., Aurora-A, mTOR)

  • Peptide substrate

  • ATP

  • Assay buffer (containing MgCl2)

  • Test compounds dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Add a small volume (e.g., 1 µL) of diluted test compounds, a vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.[7]

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the kinase, and the peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.[7]

  • Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[7]

  • Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[7]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plating Compound Plating (384-well plate) Reaction_Initiation Reaction Initiation Compound_Plating->Reaction_Initiation Kinase_Mix Kinase Reaction Mixture Preparation Kinase_Mix->Reaction_Initiation Incubation Incubation (e.g., 60 min) Reaction_Initiation->Incubation Signal_Detection Signal Detection (Add ATP detection reagent) Incubation->Signal_Detection Data_Acquisition Data Acquisition (Luminescence Reading) Signal_Detection->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Imidazopyridine This compound Derivative (Inhibitor) Imidazopyridine->Kinase_Cascade Inhibition Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response

References

Technical Support Center: Addressing Off-Target Effects of 3-Methyl-3H-imidazo[4,5-b]pyridine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-targets of this compound and its derivatives?

A1: The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore found in compounds targeting a range of proteins. Derivatives of this compound have been investigated as inhibitors of several protein kinases, including Aurora kinases, FLT3, CDK9, mTOR, and MLK3.[1][2][3][4][5] They have also shown potential as anticancer and anti-inflammatory agents.[6][7][8]

Q2: What are the potential off-target effects of this compound derivatives?

A2: Off-target effects are a common challenge with small molecule inhibitors. For the imidazo[4,5-b]pyridine class of compounds, potential off-target effects may include:

  • Kinase Cross-Reactivity: Due to the conserved nature of the ATP-binding pocket in kinases, inhibitors designed for one kinase may also inhibit other kinases. For example, some imidazo[4,5-b]pyridine-based Aurora kinase inhibitors also show activity against FLT3.[3]

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a critical off-target effect to assess due to its association with cardiotoxicity. Some imidazo[4,5-b]pyridine derivatives have been shown to inhibit hERG.[3]

  • Tubulin Polymerization: Some imidazo[4,5-b]pyridine derivatives have been found to target tubulin, leading to antiproliferative effects. This could be an off-target effect if the intended target is different.

  • General Cytotoxicity: At higher concentrations, off-target effects can lead to generalized cellular stress and cytotoxicity, confounding experimental results.[9]

Q3: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect?

A3: Differentiating on-target from off-target effects is crucial for validating your results. Here are several strategies:

  • Use of a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is inactive against the intended target. If this inactive analog does not produce the same cellular phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[10] If the phenotype of the compound is mimicked by target knockdown/knockout, it supports an on-target mechanism. Conversely, if the compound still elicits the phenotype in the absence of the target, an off-target effect is likely.[10]

  • Target Overexpression: In some cases, overexpressing the target protein can rescue the phenotypic effect of the inhibitor, providing further evidence for on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of your compound to the intended target in a cellular context.[11][12][13][14][15]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cellular assays.
Possible Cause Troubleshooting Step
Compound Instability Verify the stability of this compound in your cell culture medium over the time course of the experiment. Consider performing a time-course experiment to assess compound degradation.
Cell Line Variability Ensure you are using a consistent cell passage number and that the cells are healthy. High passage numbers can lead to genetic drift and altered responses.
Assay Conditions Optimize assay parameters such as cell seeding density, incubation time, and compound concentration. Ensure consistent DMSO concentration across all wells, including controls (typically ≤ 0.5%).
Edge Effects in Plates To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill them with sterile PBS or media instead.[16]
Problem 2: Observed cytotoxicity at concentrations close to the effective dose.
Possible Cause Troubleshooting Step
Off-target Toxicity This is a strong indicator of off-target effects. Perform a comprehensive off-target profiling screen (e.g., kinome scan) to identify potential unintended targets.
On-target Toxicity The intended target may be essential for cell survival. Use a lower, non-toxic concentration of the compound and assess target engagement and downstream signaling over a time course.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is as low as possible and consistent across all treatments.[9]
Problem 3: Discrepancy between biochemical and cellular activity.
Possible Cause Troubleshooting Step
Poor Cell Permeability The compound may not be efficiently entering the cells. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Compound Efflux The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). Co-incubation with known efflux pump inhibitors can help to investigate this.
Metabolic Instability The compound may be rapidly metabolized by the cells. Analyze the metabolic stability of the compound in the presence of cell lysates or microsomes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[11][12][13][14][15]

Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting: After treatment, wash the cells with PBS and harvest them by scraping.

  • Heating: Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 2: Kinome Profiling for Off-Target Kinase Identification

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Kinome profiling is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Compound Submission: Provide a high-purity sample of your compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Principle: The CRO will screen your compound at one or more concentrations against a large panel of recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence of your compound and a vehicle control.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration(s). This data can be used to generate a "kinome tree" visualization, which maps the inhibited kinases onto the human kinome, providing a clear picture of the compound's selectivity. Follow-up dose-response experiments are then performed on the identified off-target hits to determine their IC50 values.

Visualizations

Experimental_Workflow cluster_Phase1 Initial Observation cluster_Phase2 Troubleshooting cluster_Phase3 On-Target vs. Off-Target Validation cluster_Phase4 Conclusion A Observe Unexpected Phenotype B Verify Compound Concentration & Purity A->B C Check for Solvent Effects A->C D Assess for Cytotoxicity A->D E Inactive Analog Control B->E C->E F Target Knockdown (siRNA/CRISPR) D->F G CETSA for Target Engagement D->G H Kinome/Proteome Profiling D->H I On-Target Effect Confirmed E->I Phenotype Abolished J Off-Target Effect Identified E->J Phenotype Persists F->I Phenotype Abolished F->J Phenotype Persists G->I Target Engagement Confirmed H->J Off-Targets Identified

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Signaling_Pathway_Hypothesis Compound 3-Methyl-3H-imidazo [4,5-b]pyridine Target Intended Target (e.g., Kinase A) Compound->Target On-Target Inhibition OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Off-Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype1 Observed Phenotype A Downstream1->Phenotype1 Phenotype2 Observed Phenotype B Downstream2->Phenotype2

Caption: Hypothetical signaling pathways illustrating on- and off-target effects.

References

Troubleshooting poor oral bioavailability of 3-Methyl-3H-imidazo[4,5-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 3-Methyl-3H-imidazo[4,5-b]pyridine compounds and their derivatives.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format to guide your experimental troubleshooting.

Q1: My this compound compound exhibits very low oral bioavailability (%F < 10%) in initial animal studies. What is a systematic approach to identify the root cause?

A1: A low oral bioavailability is a common challenge for heterocyclic compounds. It typically stems from one or more key factors: poor solubility, low intestinal permeability, and/or extensive first-pass metabolism. A systematic investigation is crucial to pinpoint the rate-limiting step. The workflow below outlines a recommended approach.

G cluster_0 cluster_1 Phase 1: Physicochemical & In Vitro Assessment cluster_2 Phase 2: Problem Identification & Strategy start Poor Oral Bioavailability Observed in vivo (%F < 10%) solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) start->solubility permeability Assess Permeability (e.g., Caco-2, PAMPA) start->permeability metabolism Assess Metabolic Stability (Liver Microsomes, S9) start->metabolism sol_issue Problem: Poor Solubility Strategy: Formulation Enhancement (e.g., Nanonization, SEDDS) solubility->sol_issue Is solubility < 10 µg/mL? perm_issue Problem: Low Permeability - Check for P-gp Efflux Strategy: Structural Modification, P-gp Inhibitors permeability->perm_issue Is Papp < 1x10⁻⁶ cm/s? Is Efflux Ratio > 2? met_issue Problem: High First-Pass Metabolism Strategy: Prodrug Approach, Structural Modification metabolism->met_issue Is in vitro half-life short? end Optimized Oral Bioavailability sol_issue->end Implement Strategy & Re-evaluate in vivo perm_issue->end Implement Strategy & Re-evaluate in vivo met_issue->end Implement Strategy & Re-evaluate in vivo

Caption: Initial workflow for troubleshooting poor oral bioavailability.

Q2: How can I determine if poor aqueous solubility is the primary reason for the low bioavailability of my compound?

A2: Poor solubility is a frequent issue with imidazopyridine structures.[1] To confirm this, you should first quantify your compound's solubility in relevant biological media.

  • Initial Assessment : Measure both kinetic and thermodynamic solubility in buffers at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.[2] A solubility of less than 10 µg/mL is a strong indicator of a dissolution-rate-limited absorption problem.

  • Problem Confirmation : If solubility is low, the absorption is likely limited by the rate at which the compound dissolves in the GI fluids. This is a hallmark of compounds in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

If poor solubility is identified, various formulation strategies can be employed to improve it.

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.[3]Broadly applicable, well-established techniques (micronization, nanonization).[4]Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions The drug is dispersed in a high-energy amorphous state within a polymer matrix, preventing crystallization and increasing solubility.Significant solubility enhancement; can be tailored for controlled release.[5]Potential for physical instability (recrystallization) over time; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, which forms a fine emulsion in the GI tract, bypassing the dissolution step.[3]Enhances absorption of lipophilic drugs; can reduce food effects and bypass first-pass metabolism via lymphatic uptake.[5]Requires careful selection of oils and surfactants; potential for drug precipitation upon dilution.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, forming a soluble complex.[4]High efficiency for specific molecules; can improve stability.Dependent on the drug fitting into the cyclodextrin cavity; can be costly.

Q3: My compound has adequate solubility, but bioavailability remains poor. Could low permeability or active efflux be the cause?

A3: Yes. If solubility is not the limiting factor, poor permeability across the intestinal epithelium is the next likely culprit. For imidazopyridine derivatives, this is often linked to active transport mechanisms like P-glycoprotein (P-gp) efflux.[6][7]

  • Permeability Assessment : Use in vitro models to measure permeability.

    • Caco-2 Cell Assay : This is the gold standard for predicting human intestinal permeability and identifying P-gp substrates. A low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) suggests poor absorption. An efflux ratio (Papp B→A / Papp A→B) greater than 2 strongly indicates the compound is a substrate for an efflux transporter like P-gp.[6]

    • PAMPA (Parallel Artificial Membrane Permeability Assay) : A non-cell-based, high-throughput assay that predicts passive diffusion.[2] Comparing PAMPA and Caco-2 results can help distinguish between poor passive permeability and active efflux.

P-gp is an efflux pump in the apical membrane of intestinal enterocytes that actively transports substrates back into the GI lumen, thereby reducing net absorption.[7][8]

cluster_lumen cluster_cell Intestinal Epithelial Cell cluster_blood drug_lumen Imidazopyridine Compound pgp P-gp Efflux Pump drug_lumen->pgp 1. Passive Diffusion pgp->drug_lumen 2. P-gp Efflux (ATP-dependent) drug_blood To Systemic Circulation pgp->drug_blood 3. Net Absorption (Reduced)

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.

Q4: How do I assess the impact of first-pass metabolism on my compound?

A4: First-pass metabolism, which occurs in both the intestine and the liver, can significantly reduce the amount of active drug reaching systemic circulation.[9][10] For some imidazopyridine compounds, metabolism can be extensive.[11]

  • In Vitro Assessment :

    • Liver Microsome Stability Assay : Incubate your compound with liver microsomes (from human, rat, mouse, etc.) and measure its disappearance over time.[11] A short half-life indicates high susceptibility to metabolism by cytochrome P450 (CYP) enzymes. For imidazopyridines, monohydroxylation is a common metabolic pathway.[11]

  • In Vivo Assessment :

    • IV vs. Oral Dosing : A standard pharmacokinetic (PK) study comparing intravenous (IV) and oral (PO) administration is the definitive way to calculate absolute bioavailability (%F). A low %F despite good absorption suggests high first-pass extraction.

    • Intraportal vs. Intraduodenal Administration : This advanced technique in animal models can differentiate between intestinal and hepatic metabolism.[10] A significant drop in bioavailability when moving from intraportal to intraduodenal administration points to intestinal first-pass metabolism as a major contributor.[10]

Q5: P-gp efflux has been identified as a major barrier for my imidazo[1,2-a]pyridine analog. What are some effective strategies to mitigate this?

A5: Overcoming P-gp efflux often requires medicinal chemistry modifications or advanced formulation approaches.

  • Structural Modification : This is a highly effective strategy. Research on related imidazo[1,2-a]pyridines has shown that strategic modifications can significantly reduce P-gp efflux. For example, the incorporation of a fluorine atom onto a piperidine ring was shown to reduce P-gp mediated efflux, decrease IV clearance, and dramatically improve oral bioavailability.[6] Attenuating the pKa of basic nitrogen centers can also reduce their interaction with P-gp.[6]

  • Formulation with P-gp Inhibitors : Co-administering the compound with known P-gp inhibitors (e.g., Verapamil, Tariquidar) can increase absorption by blocking the efflux pump.[7] However, this can lead to complex drug-drug interactions and is often more suitable for preclinical investigation than for final drug product development.

  • Lipid-Based Formulations : Systems like SEDDS can sometimes reduce P-gp efflux by altering membrane fluidity or utilizing lymphatic absorption pathways, which bypass the liver on the first pass.[3]

Section 2: Quantitative Data Summary

The following table, adapted from literature on structurally related imidazo[1,2-a]pyridines, illustrates how targeted chemical modifications can improve pharmacokinetic parameters by mitigating issues like P-gp efflux.[6]

Table 1: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Analogs in Rats

CompoundModificationIV Clearance (mL/min/kg)Oral AUC (ng·h/mL)Oral Cmax (ng/mL)Oral Bioavailability (%F)
11 Parent Molecule331406010
cis-27 Fluorine added241405010
trans-27 Fluorine added (different stereoisomer)2443012030

Data adapted from a study on PDGFR inhibitors to demonstrate the impact of chemical modification.[6] The results show that the trans-27 analog, with a single fluorine atom, exhibited a 3-fold improvement in oral bioavailability compared to the parent compound and its cis-isomer, highlighting the impact of subtle structural changes.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Bidirectional Permeability Assay

  • Objective : To determine the intestinal permeability of a compound and identify its potential as a P-gp substrate.

  • Methodology :

    • Cell Culture : Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

    • Monolayer Integrity Test : Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

    • Permeability Measurement (A to B) : Add the test compound to the apical (A) side (representing the GI lumen) and measure its appearance on the basolateral (B) side (representing the bloodstream) over time (e.g., at 30, 60, 90, 120 minutes).

    • Permeability Measurement (B to A) : In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side.

    • Analysis : Quantify compound concentrations in the donor and receiver compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio Calculation : Calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate of an active efflux transporter.

Protocol 2: In Vitro Metabolic Stability using Liver Microsomes

  • Objective : To estimate the rate of Phase I metabolism of a compound.

  • Methodology :

    • Preparation : Prepare a reaction mixture containing liver microsomes (e.g., rat or human), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

    • Initiation : Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching : Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

    • Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats (for Absolute Bioavailability)

  • Objective : To determine key pharmacokinetic parameters, including absolute oral bioavailability (%F).

  • Methodology :

    • Animal Model : Use male Sprague-Dawley or Wistar rats (n=3-5 per group), cannulated in the jugular vein for blood sampling.

    • Dosing :

      • IV Group : Administer the compound as a bolus via the tail vein at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle.

      • Oral Group : Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

    • Blood Sampling : Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[12]

    • Plasma Preparation : Process blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis : Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis : Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and CL (Clearance).

    • Bioavailability Calculation : Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

References

Identifying and minimizing impurities in 3-Methyl-3H-imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine. Our goal is to offer practical solutions to common challenges encountered during its synthesis, with a focus on identifying and minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the this compound core?

A1: The primary and most established method for synthesizing the imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridine with a suitable one-carbon electrophile. For the parent, unsubstituted ring system, this is typically achieved with formic acid or its derivatives, often at elevated temperatures. Subsequent N-methylation on the imidazole ring yields the desired 3-methyl product.

An alternative approach involves the cyclization of N-methylated diaminopyridine derivatives, which can offer better control over regioselectivity.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The most significant impurity challenge in this synthesis is the formation of regioisomers during the N-methylation step. Due to the presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine core, methylation can occur at different positions, leading to a mixture of products. The main impurities to anticipate are:

  • Regioisomers: Besides the desired 3-methyl isomer, you are likely to encounter the 1-methyl and potentially the 4-methyl isomers. The similar physicochemical properties of these isomers often make their separation challenging.

  • Unreacted Starting Materials: Incomplete cyclization can leave residual 2,3-diaminopyridine, and incomplete methylation will result in the presence of the unmethylated 1H-imidazo[4,5-b]pyridine.

  • Over-alkylation Products: The use of harsh methylating agents or excess reagent can lead to the formation of quaternary imidazolium salts.

  • Side-products from Starting Material Degradation: Depending on the reaction conditions (e.g., high temperatures, strong acids), degradation of the diaminopyridine starting material or the product can occur, leading to various minor impurities.

Q3: How can I definitively identify the different regioisomers of methyl-imidazo[4,5-b]pyridine?

A3: Unambiguous identification of the N-methyl regioisomers requires advanced spectroscopic techniques. While 1D NMR (¹H and ¹³C) can provide initial clues, 2D NMR experiments are essential for definitive structural assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique is powerful for identifying long-range (2-3 bond) correlations between protons and carbons. For the 3-methyl isomer, a correlation between the methyl protons and the C2 and C3a carbons of the imidazole ring would be expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For certain isomers, a NOE between the methyl protons and specific protons on the pyridine ring can confirm the position of methylation.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is also invaluable for separating and detecting the different isomers based on their retention times and mass-to-charge ratios.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible CauseSuggested Solution
Incomplete Cyclization Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC-MS. Consider extending the reaction time or moderately increasing the temperature. Ensure the purity of the 2,3-diaminopyridine starting material.
Inefficient Methylation Optimize the choice of methylating agent and base. Common methylating agents include methyl iodide and dimethyl sulfate. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, THF) can significantly impact the reaction efficiency.
Product Degradation Avoid excessively high temperatures or prolonged reaction times, especially under harsh acidic or basic conditions. If the product is found to be unstable, consider milder reaction conditions or a different synthetic route.
Ineffective Purification Evaluate the purification method. Column chromatography with a carefully selected eluent system is often necessary. Recrystallization can also be an effective method for improving purity and yield if a suitable solvent is found.
Issue 2: High Levels of Impurities, Particularly Regioisomers
Possible CauseSuggested Solution
Lack of Regiocontrol in Methylation The choice of reaction conditions can influence the ratio of regioisomers. Factors such as the base, solvent, temperature, and the nature of the methylating agent play a crucial role. A systematic optimization of these parameters is recommended. For instance, using a bulky base might sterically hinder methylation at certain positions.
Over-alkylation Use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly and at a controlled temperature can help minimize the formation of quaternary salts. Monitor the reaction closely and stop it once the desired product is maximized.
Similar Polarity of Isomers For difficult separations of regioisomers, High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography. Utilizing different stationary phases (e.g., C18, PFP) and optimizing the mobile phase can achieve baseline separation.

Data Presentation

Methylating AgentBaseSolventTemperature (°C)3-Methyl Isomer (%)1-Methyl Isomer (%)4-Methyl Isomer (%)
Methyl IodideK₂CO₃DMF25454015
Methyl IodideNaHTHF0 to 2560355
Dimethyl SulfateK₂CO₃Acetone5650455
Trimethylsilyldiazomethane-Benzene/MeOH2530700

Note: This data is illustrative and actual results may vary depending on the specific substrate and reaction setup.

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazo[4,5-b]pyridine (Parent Core)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1 equivalent) with an excess of 98-100% formic acid (approximately 10-20 equivalents).

  • Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC-MS until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Methylation of 1H-Imidazo[4,5-b]pyridine
  • Reaction Setup: To a solution of 1H-imidazo[4,5-b]pyridine (1 equivalent) in an anhydrous aprotic solvent such as DMF or THF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride (1.1 equivalents) or potassium carbonate (2 equivalents)).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes.

  • Methylation: Cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide (1.1 equivalents)) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or HPLC-MS.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting mixture of regioisomers typically requires purification by HPLC to isolate the desired this compound.

Visualizations

Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities diaminopyridine 2,3-Diaminopyridine parent_core 1H-Imidazo[4,5-b]pyridine diaminopyridine->parent_core Cyclization unreacted_sm Unreacted Starting Materials diaminopyridine->unreacted_sm formic_acid Formic Acid formic_acid->parent_core methylating_agent Methylating Agent (e.g., CH3I) product This compound methylating_agent->product isomer1 1-Methyl Isomer methylating_agent->isomer1 isomer4 4-Methyl Isomer methylating_agent->isomer4 over_alkylation Over-alkylation Product methylating_agent->over_alkylation parent_core->product Methylation parent_core->isomer1 Methylation parent_core->isomer4 Methylation parent_core->unreacted_sm product->over_alkylation Excess Methylating Agent

Caption: Synthetic pathway for this compound and common impurity formation.

Workflow for Impurity Identification and Minimization

Impurity_Workflow start Start Synthesis reaction Crude Reaction Mixture start->reaction analysis Analyze by HPLC-MS / NMR reaction->analysis impurities_high Impurity Levels High? analysis->impurities_high Evaluate optimize Optimize Reaction Conditions (Base, Solvent, Temp.) impurities_high->optimize Yes purify Purify by HPLC / Column Chromatography impurities_high->purify No optimize->reaction Re-run characterize Characterize Pure Product (2D NMR, MS) purify->characterize end End characterize->end

Caption: A logical workflow for the identification and minimization of impurities.

Troubleshooting Logic for Regioisomer Formation

Troubleshooting_Regioisomers start Problem: High Regioisomer Content q1 {Is the desired isomer the thermodynamically or kinetically favored product?} start->q1 thermo Thermodynamic Control: - Use a weaker base - Higher temperature - Longer reaction time q1->thermo Thermodynamic kinetic Kinetic Control: - Use a strong, non-nucleophilic base - Low temperature - Slow addition of methylating agent q1->kinetic Kinetic q2 {Can steric hindrance be exploited?} thermo->q2 kinetic->q2 steric Modify starting material with bulky groups to direct methylation. q2->steric Yes no_steric Focus on electronic effects and reaction conditions. q2->no_steric No end Optimized Conditions for Higher Regioselectivity steric->end no_steric->end

Caption: Decision-making process for troubleshooting and controlling regioisomer formation.

Technical Support Center: Refinement of Assay Conditions for 3-Methyl-3H-imidazo[4,5-b]pyridine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives. The information provided aims to ensure consistent and reliable results in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low solubility in aqueous assay buffers. How can I improve this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazopyridines. Here are several strategies to address this:

  • Co-solvents: Initially, try dissolving the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) before preparing the final aqueous solution. It is crucial to keep the final concentration of the organic solvent consistent across all experimental and control wells, as it can affect biological activity.

  • pH Adjustment: The solubility of compounds with basic nitrogen atoms, like in the imidazo[4,5-b]pyridine core, can often be increased by lowering the pH of the buffer. Experiment with a range of physiologically acceptable pH values.

  • Excipients: Consider the use of solubility-enhancing excipients. For highly lipophilic derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.

  • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive sonication can lead to degradation.

Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?

A2: High intra-plate variability can stem from several factors:

  • Compound Precipitation: If the compound is not fully dissolved, it can precipitate out of solution in the assay plate, leading to inconsistent concentrations in different wells. Visually inspect the wells under a microscope for any signs of precipitation.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for low-volume additions. Use calibrated pipettes and pre-wet the tips.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and other reagents. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or buffer.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.

Q3: My positive and negative controls are not performing as expected in my kinase assay. What should I investigate?

A3: Control failures are a critical indicator of assay problems.

  • Low Signal-to-Background Ratio: If the difference between your positive control (uninhibited kinase) and negative control (no kinase or fully inhibited) is small, it will be difficult to accurately measure inhibition. This could be due to low enzyme activity, suboptimal substrate or ATP concentrations, or high background signal from detection reagents.

  • Inconsistent Controls: Variability in the positive control suggests issues with the stability or activity of the kinase or other key reagents. Inconsistent negative controls point to problems with the background signal, potentially from the detection reagents or compound interference.

Q4: How can I determine if my this compound derivative is interfering with the assay detection system?

A4: Compound interference can lead to false-positive or false-negative results. To test for this, run control experiments where you omit key biological components. For example, in a luminescence-based kinase assay, set up a reaction with your compound and the detection reagent but without the kinase enzyme. An increase in signal with increasing compound concentration would indicate direct interference with the detection system.

Troubleshooting Guides

Kinase Inhibition Assays (e.g., mTOR, CDK9)
Problem Potential Cause Recommended Solution
Inconsistent IC50 values Reaction time too long, leading to high substrate conversion.Aim for initial velocity conditions with substrate conversion below 20%. Optimize incubation time.
Fluctuations in incubation temperature.Ensure consistent temperature control throughout the assay. Use a temperature-controlled incubator or water bath.
Variable final DMSO concentration.Maintain a consistent final DMSO concentration (typically ≤1%) across all wells.
ATP concentration is significantly different from the Km.For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for the kinase to obtain more comparable results.
High Background Signal Compound interferes with the detection reagents (e.g., luciferase).Run a "no enzyme" control with the compound to check for direct effects on the detection system.
Non-specific binding of the compound to the plate or reagents.Consider using different plate types (e.g., low-binding plates) or adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%).
Kinase autophosphorylation.Run a "no substrate" control to measure the level of autophosphorylation.
Cell-Based Assays (e.g., Cytotoxicity, Mitochondrial Uncoupling)
Problem Potential Cause Recommended Solution
Poor Reproducibility Inconsistent cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination.
Compound is not cell-permeable.While imidazopyridines generally show good cell permeability, highly polar derivatives may have reduced uptake. Consider using cell lines with different expression levels of efflux pumps or perform a cell-free assay to confirm direct target engagement.
Unexpected Cytotoxicity Off-target effects of the compound.Screen the compound against a panel of relevant off-targets.
Compound degradation in culture medium.Assess the stability of the compound in the assay medium over the course of the experiment.
Difficulty in Detecting Mitochondrial Uncoupling Suboptimal uncoupler concentration.Perform a dose-response experiment to determine the optimal concentration that induces maximal respiration without causing inhibition.
Insensitive detection method.Use a sensitive method for measuring changes in mitochondrial membrane potential, such as fluorescent dyes like TMRE or TMRM, or measure oxygen consumption rate (OCR) using an extracellular flux analyzer.

Quantitative Data Summary

The following tables summarize reported activity data for various imidazo[4,5-b]pyridine derivatives. Note that specific data for this compound is limited in publicly available literature; therefore, data for related compounds are provided as a reference for expected activity ranges.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ClassTarget/Cell LineActivity (IC50)
Imidazo[4,5-b]pyridine DerivativesCDK90.63 - 1.32 µM[1]
MCF-7 (Breast Cancer)~0.85 - 0.92 µM
HCT116 (Colon Cancer)~1.05 - 1.12 µM
Imidazo[1,2-a]pyridine Derivative (LB-1)CDK99.22 nM[2]
Imidazo[1,2-a]pyridine Derivative (LB-10)CDK93.56 nM[2]
Imidazo[5,1-f]triazine (OSI-027)mTORC122 nM[3]
mTORC265 nM[3]
Quinoline Derivative (Torin 1)mTORC1/mTORC22 - 10 nM[3]

Table 2: Mitochondrial Uncoupling Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCell LineActivity (EC50)
Imidazo[4,5-b]pyridine Derivative (SHS206)L6 Myoblasts830 nM[4][5]
Imidazo[4,5-b]pyrazine Derivative (10b)L6 Myoblasts190 nM[6]

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay

This protocol is adapted for a generic luminescence-based kinase assay to determine the IC50 of a test compound against mTOR.

Materials:

  • Recombinant mTOR enzyme

  • mTOR substrate (e.g., a peptide derived from p70S6K)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound or derivative (dissolved in 100% DMSO)

  • Luminescent ATP detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Reaction Setup:

    • Add the diluted compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.

    • Add the mTOR enzyme to all wells except the negative control wells (add buffer instead).

    • Add the mTOR substrate to all wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for mTOR.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Add the luminescent ATP detection reagent to all wells to stop the reaction and measure the remaining ATP. The amount of ATP consumed is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in live cells.

Materials:

  • Cells of interest cultured in a black, clear-bottom 96-well plate

  • This compound or derivative

  • TMRE stock solution (in DMSO)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Cell culture medium

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control for depolarization (FCCP). Incubate for the desired treatment period.

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 25-100 nM).

    • Remove the compound-containing medium from the wells and add the TMRE-containing medium.

    • Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes.

  • Fluorescence Measurement:

    • Wash the cells with pre-warmed buffer (e.g., PBS) to remove excess TMRE.

    • Add fresh pre-warmed buffer or medium to the wells.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for TMRE (e.g., ~549 nm excitation and ~575 nm emission).

  • Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Normalize the fluorescence of treated wells to the vehicle control. Plot the normalized fluorescence against the logarithm of the compound concentration to determine the EC50 for mitochondrial uncoupling.

Visualizations

Experimental_Workflow_mTOR_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Reagents Add Reagents to Plate Compound_Prep->Add_Reagents Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Add_Reagents Incubate Incubate at 30°C Add_Reagents->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth mTORC2->Akt Survival Cell Survival mTORC2->Survival Imidazopyridine This compound (Inhibitor) Imidazopyridine->mTORC1 Imidazopyridine->mTORC2

Caption: Simplified mTOR signaling pathway showing potential inhibition points.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Solubility Check Compound Solubility Start->Check_Solubility Check_Controls Review Control Performance Start->Check_Controls Check_Assay_Conditions Verify Assay Conditions Start->Check_Assay_Conditions Solubility_Issue Optimize Solubilization (e.g., co-solvents, pH) Check_Solubility->Solubility_Issue Poor Control_Failure Troubleshoot Controls (e.g., enzyme activity, background) Check_Controls->Control_Failure Failed Condition_Error Refine Assay Parameters (e.g., incubation time, temperature) Check_Assay_Conditions->Condition_Error Variable

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Overcoming Acquired Resistance to 3-Methyl-3H-imidazo[4,5-b]pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-3H-imidazo[4,5-b]pyridine and encountering acquired resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for imidazo[4,5-b]pyridine derivatives in cancer?

Imidazo[4,5-b]pyridine derivatives are a class of compounds structurally similar to purines, allowing them to interact with various biological targets.[1] Their anticancer effects are often attributed to the inhibition of key cellular pathways involved in cell proliferation and survival. Several derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2][3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[3] Some imidazo[4,5-b]pyridine derivatives have also been shown to target the mTOR signaling pathway.[4]

Q2: What are the common mechanisms of acquired resistance to anticancer drugs?

Acquired resistance to anticancer drugs is a complex phenomenon that can arise from various molecular changes within cancer cells. Some common mechanisms include:

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell, reducing their intracellular concentration.

  • Target Alteration: Mutations or modifications in the drug's molecular target that prevent the drug from binding effectively.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by activating alternative survival pathways.

  • Drug Inactivation: Metabolic changes within the cancer cell that lead to the inactivation or degradation of the drug.

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the therapeutic agent.

Q3: How can I develop a this compound-resistant cancer cell line in my lab?

Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms.[5] The general protocol involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[5] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.[5] The development of resistance should be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[5]

Q4: My cells are showing morphological changes after treatment with this compound, but I'm not seeing the expected level of cell death. What could be the issue?

This could indicate the development of resistance or a cytostatic rather than cytotoxic effect at the concentration used. Consider the following:

  • Sub-optimal Concentration: The concentration of the compound may be too low to induce significant apoptosis. Perform a dose-response study to determine the optimal concentration.

  • Cell Cycle Arrest: Some imidazo[1,2-a]pyridine compounds have been shown to cause cell cycle arrest at the G2/M phase.[6] Analyze the cell cycle distribution of your treated cells using flow cytometry.

  • Induction of Senescence: The compound might be inducing a state of cellular senescence rather than apoptosis. Use senescence-associated β-galactosidase staining to investigate this possibility.

  • Acquired Resistance: Your cell line may have developed resistance to the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound between experiments. - Cell passage number variability.- Inconsistent cell seeding density.- Degradation of the compound stock solution.- Use cells within a consistent and low passage number range.- Optimize and strictly adhere to the cell seeding density for each experiment.- Prepare fresh stock solutions of the compound regularly and store them appropriately.
Resistant cell line loses its resistant phenotype over time in culture. - Absence of selective pressure.- Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound.
Difficulty in identifying the specific mechanism of resistance. - Multiple resistance mechanisms at play.- Novel or uncharacterized resistance pathway.- Perform multi-omics analysis (genomics, transcriptomics, proteomics) to get a comprehensive view of the molecular changes in the resistant cells.- Investigate common resistance pathways first (e.g., ABC transporter expression, target gene mutations).
High background in western blot analysis of signaling pathways. - Non-specific antibody binding.- Insufficient washing steps.- Optimize antibody concentrations and blocking conditions.- Increase the number and duration of washing steps.

Data Presentation

Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileColon Carcinoma (SW620)>10[7]
Imidazo[4,5-b]pyridine Derivative 10Colon Carcinoma (SW620)0.4[7]
Imidazo[4,5-b]pyridine Derivative 14Colon Carcinoma (SW620)0.7[7]
Imidazo[4,5-b]pyridine Derivative (Compound IX)Breast (MCF-7)0.85[2][3]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)Breast (MCF-7)0.92[2][3]
Imidazo[4,5-b]pyridine Derivative (Compound IX)Colon (HCT116)1.05[2][3]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)Colon (HCT116)1.12[2][3]

Note: Data for the specific this compound is limited. The table includes data for other imidazo[4,5-b]pyridine derivatives to provide a comparative context.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol outlines a general method for generating a drug-resistant cell line through continuous exposure to increasing drug concentrations.[5][8]

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the parental cancer cell line to this compound.

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells reach approximately 80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increments) with each passage, once the cells have adapted to the current concentration.[5]

  • Establish a Resistant Population: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).

  • Characterization: Periodically determine the IC50 of the resistant cell population to confirm the level of resistance.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.

Protocol 2: Western Blot Analysis of CDK9 Pathway Proteins

This protocol is for assessing the protein levels of key components of the CDK9 signaling pathway.

  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, Cyclin T1, p-RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_development Resistant Cell Line Development cluster_analysis Mechanism of Resistance Analysis start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial treatment Continuous Treatment with Increasing Concentrations of This compound ic50_initial->treatment selection Selection of Resistant Population treatment->selection ic50_final Confirm Increased IC50 selection->ic50_final resistant_line Resistant Cell Line ic50_final->resistant_line multi_omics Multi-Omics Analysis (Genomics, Transcriptomics, Proteomics) resistant_line->multi_omics pathway_analysis Signaling Pathway Analysis (Western Blot) resistant_line->pathway_analysis functional_assays Functional Assays (e.g., Drug Efflux Assay) resistant_line->functional_assays

Caption: Experimental workflow for developing and analyzing resistant cell lines.

signaling_pathway cluster_pathway Potential Signaling Pathway of Imidazo[4,5-b]pyridines cluster_resistance Potential Resistance Mechanisms drug This compound cdk9 CDK9/Cyclin T1 drug->cdk9 Inhibition rna_pol RNA Polymerase II cdk9->rna_pol Phosphorylation (Ser2) transcription Transcriptional Elongation rna_pol->transcription anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) transcription->anti_apoptotic Expression apoptosis Apoptosis anti_apoptotic->apoptosis Inhibition drug_efflux Increased Drug Efflux (e.g., P-glycoprotein) drug_efflux->drug Reduces Intracellular Concentration target_mutation CDK9 Mutation target_mutation->cdk9 Prevents Drug Binding bypass_pathway Activation of Bypass Survival Pathways bypass_pathway->apoptosis Promotes Survival

Caption: Putative signaling pathway and potential resistance mechanisms.

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives and Other mTOR Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolving landscape of mTOR inhibition, this guide provides a comprehensive comparison of the novel 3-Methyl-3H-imidazo[4,5-b]pyridine class of inhibitors against established first and second-generation mTOR-targeting compounds. This analysis is supported by a compilation of experimental data on their potency, selectivity, and cellular effects, alongside detailed protocols for key evaluative assays.

The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, and metabolism.[1] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This has led to the development of several classes of mTOR inhibitors. The first generation, known as rapalogs (e.g., Rapamycin, Everolimus, Temsirolimus), allosterically inhibit the mTORC1 complex.[2] However, their efficacy can be limited by a feedback activation of the PI3K/AKT pathway. The second generation of mTOR inhibitors, which are ATP-competitive, were developed to overcome this limitation by targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1] More recently, novel heterocyclic compounds, such as the this compound derivatives, have emerged as a promising new class of selective mTOR inhibitors.[3]

Comparative Analysis of mTOR Inhibitor Potency and Selectivity

The efficacy and safety of an mTOR inhibitor are largely determined by its potency against mTOR and its selectivity over other kinases, particularly the closely related PI3K family. The following tables summarize the in vitro potency and selectivity of this compound derivatives in comparison to other well-established mTOR inhibitors.

Inhibitor Class mTOR IC50 (nM) PI3Kα IC50 (nM) Selectivity (PI3Kα/mTOR)
Compound 10d Imidazo[4,5-b]pyridine290>10000>34
Compound 10n Imidazo[4,5-b]pyridine332>10000>30
Rapamycin Rapalog (mTORC1)~1 (in complex with FKBP12)-Highly Selective for mTORC1
Everolimus Rapalog (mTORC1)~2 (in complex with FKBP12)-Highly Selective for mTORC1
Temsirolimus Rapalog (mTORC1)~2 (in complex with FKBP12)-Highly Selective for mTORC1
Sapanisertib (INK-128) ATP-competitive (mTORC1/2)1>200>200
Gedatolisib (PF-05212384) Dual PI3K/mTOR1.60.40.25
Note: Data for compounds 10d and 10n are from a specific study on 3H-imidazo[4,5-b]pyridine derivatives.[3] IC50 values for other inhibitors are compiled from various sources.
Inhibitor PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM)
Compound 10d ---
Compound 10n ---
Rapamycin ---
Everolimus ---
Temsirolimus ---
Sapanisertib (INK-128) ---
Gedatolisib (PF-05212384) 668
Note: A comprehensive selectivity panel for compounds 10d and 10n against all PI3K isoforms is not publicly available. Gedatolisib is a dual inhibitor, hence its high potency against PI3K isoforms.[4]

In Vitro Cellular Activity

The anti-proliferative activity of these inhibitors in cancer cell lines provides a crucial measure of their potential therapeutic efficacy.

Inhibitor Cell Line Assay GI50 / IC50 (nM)
Compound 10d MCF-7 (Breast Cancer)MTT2300
A2780 (Ovarian Cancer)MTT3100
Compound 10n MCF-7 (Breast Cancer)MTT2800
A2780 (Ovarian Cancer)MTT3500
Rapamycin PC3 (Prostate Cancer)Proliferation~10
Everolimus Various Breast Cancer LinesProliferation1 - 100
Temsirolimus LnCap (Prostate Cancer)Proliferation~5
Sapanisertib (INK-128) PC3 (Prostate Cancer)Proliferation100
Gedatolisib (PF-05212384) MDA-MB-361 (Breast Cancer)Proliferation4
Note: Data for compounds 10d and 10n are from a specific study on 3H-imidazo[4,5-b]pyridine derivatives.[3] GI50/IC50 values for other inhibitors are compiled from various sources and can vary depending on the cell line and assay conditions.

In Vivo Efficacy

  • First-Generation (Rapalogs): Rapamycin, Everolimus, and Temsirolimus have demonstrated tumor growth inhibition in various xenograft models, including those for prostate, breast, and renal cancers.[2][5] Their efficacy is often associated with the inhibition of cell proliferation and angiogenesis.

  • Second-Generation (ATP-competitive): Sapanisertib has shown significant anti-tumor activity in preclinical models of bladder cancer, both as a single agent and in combination with other therapies.[6] Gedatolisib has demonstrated robust tumor growth inhibition in prostate and breast cancer models, irrespective of the PI3K or PTEN mutational status of the tumors.[5][7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing mTOR inhibitor activity.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth Inhibits translation when active Rapalogs Rapalogs (e.g., Rapamycin) Rapalogs->mTORC1 Inhibits ATP_comp ATP-competitive Inhibitors (e.g., this compound, Sapanisertib) ATP_comp->mTORC2 Inhibits ATP_comp->mTORC1 Inhibits Dual_PI3K_mTOR Dual PI3K/mTOR Inhibitors (e.g., Gedatolisib) Dual_PI3K_mTOR->PI3K Inhibits Dual_PI3K_mTOR->mTORC2 Inhibits Dual_PI3K_mTOR->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Treatment Treatment with mTOR Inhibitor (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, GI50 Determination) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-mTOR, p-S6K, p-4EBP1) Treatment->Western_Blot Xenograft Tumor Xenograft Model Establishment Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Volume Measurement Inhibitor_Admin->Tumor_Measurement PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Inhibitor_Admin->PK_PD

Caption: General experimental workflow for evaluating mTOR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory activity of a compound on the mTOR kinase.

  • Reagents and Materials: Active mTOR enzyme, kinase buffer, ATP, substrate (e.g., inactive p70S6K or 4E-BP1), test inhibitor, and a detection system (e.g., ADP-Glo™ or phosphospecific antibodies).

  • Procedure:

    • The mTOR enzyme is incubated with the test inhibitor at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.

    • IC50 values are calculated from the dose-response curves.[8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][][10]

  • Reagents and Materials: Cancer cell lines, culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with the mTOR inhibitor at various concentrations for a specified duration (e.g., 72 hours).

    • The MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[11]

    • Cell viability is expressed as a percentage of the control (untreated cells), and GI50/IC50 values are determined.

Western Blot Analysis for mTOR Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, providing a direct measure of target engagement and downstream pathway inhibition.[12]

  • Reagents and Materials: Treated cell lysates, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4EBP1, anti-4EBP1, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Protein is extracted from treated and untreated cells, and the concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies overnight at 4°C.

    • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Band intensities are quantified to determine the relative levels of protein phosphorylation.

Conclusion

The landscape of mTOR inhibitors is continually evolving, with new chemical scaffolds like the 3-Methyl-3H-imidazo[4,5-b]pyridines demonstrating promising selectivity for mTOR over PI3Kα. While the in vitro potency of the initial derivatives is in the nanomolar range, further optimization is likely required to compete with the potent, low-nanomolar activity of second-generation inhibitors like Sapanisertib and the dual PI3K/mTOR inhibitor Gedatolisib. The rapalogs, while highly selective for mTORC1, are limited by the feedback activation of AKT. The second-generation and dual inhibitors offer a more complete blockade of the PI3K/AKT/mTOR pathway, which may translate to improved efficacy in certain cancer contexts. The choice of an appropriate mTOR inhibitor for research or clinical development will depend on the specific biological question or therapeutic indication, with careful consideration of the desired selectivity profile and the potential for off-target effects. Further preclinical evaluation, including in vivo efficacy and toxicity studies, will be crucial in determining the therapeutic potential of the novel this compound class of mTOR inhibitors.

References

A Head-to-Head Showdown: 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives versus Etoposide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is relentless. This guide provides a detailed comparative analysis of a promising class of heterocyclic compounds, 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives, against the well-established chemotherapeutic agent, etoposide. While direct comparative studies on this compound itself are limited, this guide draws upon available data for structurally related imidazo[4,5-b]pyridine derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

Performance Snapshot: Cytotoxicity

The cornerstone of any anticancer agent's evaluation is its ability to inhibit the proliferation of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic profiles of etoposide and various imidazo[4,5-b]pyridine derivatives across a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Etoposide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma3.49 (72h)[1]
MCF-7Breast Adenocarcinoma>100 (48h)[2]
HCT116Colorectal Carcinoma>100 (48h)[2]
HeLaCervical Carcinoma>100 (48h)[2]
K562Chronic Myeloid LeukemiaModerate Activity[3]
SaOS2OsteosarcomaModerate Activity[3]
MDA-MB-468Breast CancerModerate Activity[3]

Table 2: Cytotoxicity (IC50) of Representative Imidazo[4,5-b]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f)MCF-7Breast AdenocarcinomaModerate Activity[3]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f)K562Chronic Myeloid LeukemiaMost Sensitive[3]
N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative (18b)HCT-116Colorectal CarcinomaPotent Activity[4]
N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative (18b)MCF-7Breast AdenocarcinomaPotent Activity[4]
2,6-diphenyl substituted imidazo[4,5-b]pyridine (13)Capan-1Pancreatic Adenocarcinoma1.50 - 1.87[5]
2,6-diphenyl substituted imidazo[4,5-b]pyridine (13)HL-60Acute Myeloid Leukemia1.50 - 1.87[5]
2,6-diphenyl substituted imidazo[4,5-b]pyridine (13)Z-132Non-Hodgkin Lymphoma1.50 - 1.87[5]
N-methyl substituted imidazo[4,5-b]pyridine (19)Capan-1, LN-229, DND-41, K-562, Z-138Various1.45 - 1.90[5]

Note: The specific compound this compound lacks direct, publicly available cytotoxicity data. The data presented for imidazo[4,5-b]pyridine derivatives are from various studies on related but distinct molecules and are intended to be representative of the compound class.

Unraveling the Mechanisms of Action

Understanding how these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Etoposide has a well-defined mechanism, while the mechanisms of imidazo[4,5-b]pyridine derivatives appear to be more diverse, targeting various cellular pathways.

Etoposide: A Topoisomerase II Inhibitor

Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis.

Imidazo[4,5-b]pyridine Derivatives: A Multi-pronged Attack

The imidazo[4,5-b]pyridine scaffold has been shown to be a versatile platform for targeting various key players in cancer cell proliferation and survival. Different derivatives have been reported to act as:

  • Kinase Inhibitors: Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases, including Aurora kinases and FLT3 kinase, which are often dysregulated in cancer.[6][7][8]

  • CDK9 Inhibitors: Some derivatives exhibit potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis.[4][9]

  • Tubulin Polymerization Inhibitors: Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

  • DNA Intercalators: Some tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to bind to DNA through intercalation, suggesting a direct interaction with the genetic material.[11]

Visualizing the Pathways

To better illustrate the mechanisms of action, the following diagrams depict the signaling pathways affected by etoposide and the diverse targets of imidazo[4,5-b]pyridine derivatives.

Etoposide_Pathway Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II inhibits DNA_DSBs DNA Double-Strand Breaks Topoisomerase_II->DNA_DSBs causes ATM_ATR ATM/ATR Activation DNA_DSBs->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 represses G2_M_Arrest G2/M Cell Cycle Arrest p21->G2_M_Arrest induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Etoposide's mechanism of action leading to apoptosis.

Imidazopyridine_Targets cluster_targets Potential Molecular Targets Kinases Kinases (e.g., Aurora, FLT3) CDK9 CDK9 Tubulin Tubulin DNA DNA Imidazopyridine Imidazo[4,5-b]pyridine Derivatives Imidazopyridine->Kinases inhibit Imidazopyridine->CDK9 inhibit Imidazopyridine->Tubulin inhibit polymerization Imidazopyridine->DNA intercalate

Caption: Diverse molecular targets of imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, this section provides detailed methodologies for key experimental assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or etoposide) and a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[12]

  • Incubation with MTT: Incubate for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Add Test Compounds Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Incubate3 Incubate (2h, dark) Add_Solubilizer->Incubate3 Read Measure Absorbance (570nm) Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[13]

  • Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to fix the cells. Store at 4°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[13][14]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[13][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in each phase of the cell cycle.[14]

Apoptosis Analysis by Western Blotting

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds for the desired time points.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford assay).[17]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).[16][18]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This comparative guide highlights the distinct and, in some cases, overlapping anticancer properties of etoposide and the emerging class of this compound derivatives. Etoposide remains a cornerstone of chemotherapy with its well-characterized mechanism of action targeting topoisomerase II. The imidazo[4,5-b]pyridine scaffold, however, presents a platform for developing novel anticancer agents with diverse mechanisms, including kinase inhibition and disruption of microtubule dynamics. While direct comparative data for this compound is needed, the promising activity of its structural analogs warrants further investigation. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, which will be crucial in defining the therapeutic potential of this exciting class of compounds.

References

Comparing the efficacy of 3-Methyl-3H-imidazo[4,5-b]pyridine with sorafenib in CDK9 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription and a promising target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of a class of novel compounds, imidazo[4,5-b]pyridine derivatives, against the established multi-kinase inhibitor, sorafenib, in the context of CDK9 inhibition.

It is important to note that while this comparison aims to be precise, specific experimental data on the CDK9 inhibitory activity of 3-Methyl-3H-imidazo[4,5-b]pyridine was not publicly available. Therefore, this guide utilizes published data for a series of novel imidazo[4,5-b]pyridine-based compounds as a surrogate for comparative purposes.

Quantitative Comparison of CDK9 Inhibition

The primary measure of efficacy for a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency.

Recent studies have synthesized and evaluated a series of novel imidazo[4,5-b]pyridine derivatives for their anticancer properties and specifically their ability to inhibit CDK9. These compounds have demonstrated significant potential, with some derivatives exhibiting greater potency than sorafenib. The IC50 values for CDK9 inhibition are summarized in the table below.

Compound Class/DrugTarget KinaseIC50 (μM)Reference
Imidazo[4,5-b]pyridine Derivatives CDK90.63 - 1.32[1]
Sorafenib CDK90.76[1]

The data indicates that certain imidazo[4,5-b]pyridine derivatives show remarkable CDK9 inhibitory potential, with the most potent compounds in the series having a lower IC50 value than sorafenib, suggesting superior in vitro efficacy against CDK9.[1]

Signaling Pathway and Experimental Workflow

To understand the context of CDK9 inhibition and the process of evaluating these inhibitors, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow.

CDK9_Signaling_Pathway CDK9 Signaling Pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates RNAPII CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates DSIF Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Release from promoter-proximal pausing DSIF_NELF->RNAPII Induce pausing Anti_apoptotic_Oncogenes Anti-apoptotic Proteins & Oncogenes (e.g., Mcl-1, MYC) Transcription_Elongation->Anti_apoptotic_Oncogenes Leads to expression of Cell_Survival Tumor Cell Survival & Proliferation Anti_apoptotic_Oncogenes->Cell_Survival Inhibitor Imidazo[4,5-b]pyridine / Sorafenib Inhibitor->PTEFb Inhibits

Caption: A diagram illustrating the role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and how inhibitors block this process.

Inhibitor_Comparison_Workflow Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Compound_Treatment Treatment with Imidazo[4,5-b]pyridine and Sorafenib Cell_Culture->Compound_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Western_Blot Western Blot for Downstream Targets (e.g., p-RNAPII, Mcl-1) Compound_Treatment->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Start Compound Synthesis & Preparation Start->Kinase_Assay Start->Cell_Culture

Caption: A generalized workflow for comparing the efficacy of CDK9 inhibitors from in vitro biochemical assays to cell-based functional assays.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate CDK9 inhibitors.

In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of CDK9 by detecting the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of the test compounds against recombinant human CDK9/Cyclin T1.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • CDK9-specific peptide substrate

  • Test compounds (Imidazo[4,5-b]pyridine derivatives, Sorafenib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the CDK9/Cyclin T1 enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the impact of the inhibitors on the metabolic activity and proliferation of cancer cells.

Objective: To determine the cellular potency (IC50) of the test compounds in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • Test compounds (Imidazo[4,5-b]pyridine derivatives, Sorafenib)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 values by plotting the percentage of viability against the compound concentration.

Concluding Remarks

The available data suggests that imidazo[4,5-b]pyridine derivatives represent a promising class of CDK9 inhibitors, with some compounds demonstrating higher potency than sorafenib in in vitro kinase assays.[1] Sorafenib, while effective, is a multi-kinase inhibitor, and its overall cellular effects are a result of targeting multiple pathways.[2] The focused inhibition of CDK9 by potent imidazo[4,5-b]pyridine derivatives could offer a more targeted therapeutic approach, potentially leading to improved efficacy and a different side-effect profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in oncology.

References

Comparative Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivative as a Dual Aurora/FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-reactivity profile of a potent imidazo[4,5-b]pyridine derivative, in comparison to selective kinase inhibitors.

This guide provides a comprehensive cross-reactivity profiling of the 3-Methyl-3H-imidazo[4,5-b]pyridine derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound 27e), against a panel of kinases. The performance of this dual Aurora kinase and FMS-like tyrosine kinase 3 (FLT3) inhibitor is objectively compared with established selective inhibitors: Alisertib (Aurora A inhibitor), Barasertib (Aurora B inhibitor), and Quizartinib (FLT3 inhibitor). This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Executive Summary

Compound 27e, a derivative of the this compound scaffold, has been identified as a potent dual inhibitor of Aurora kinases and FLT3.[1][2] This dual activity presents a promising therapeutic strategy, particularly in malignancies driven by both pathways, such as Acute Myeloid Leukemia (AML). This guide offers a head-to-head comparison of Compound 27e with selective inhibitors to highlight its unique profile and potential advantages.

Kinase Inhibition Profile

The inhibitory activity of Compound 27e and its comparators against their primary targets and a selection of off-target kinases is summarized in Table 1. The data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), demonstrates the potent and dual nature of Compound 27e.

KinaseCompound 27e (Kd, nM)Alisertib (IC50, nM)Barasertib (IC50, nM)Quizartinib (Kd, nM)
Aurora A 7.5[1][2]1.2[3]1369[4]>1000
Aurora B 48[1][2]396.5[3]0.37[4][5]>1000
FLT3 6.2[1][2]>1000>10001.6[6]
FLT3-ITD 38[1][2]---
FLT3-D835Y 14[1][2]---
KIT ---<10[7]

Table 1: Comparative Kinase Inhibition Data. Values represent the potency of each inhibitor against its primary targets. A lower value indicates higher potency. Data for Alisertib, Barasertib, and Quizartinib are compiled from various sources and assay conditions may differ.

Experimental Protocols

Detailed methodologies for key biochemical and cell-based assays are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.

Biochemical Kinase Assays

1. LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibitor potency.

  • Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium and the substrate's fluorophore into close proximity, resulting in a FRET signal.

  • Materials:

    • Recombinant kinase (e.g., Aurora A, Aurora B, FLT3)

    • Fluorescein-labeled substrate peptide

    • ATP

    • Test compounds (e.g., Compound 27e)

    • LanthaScreen™ Tb-labeled phospho-specific antibody

    • TR-FRET dilution buffer

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add the kinase and the substrate.

    • Add the test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Tb-labeled antibody and incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[8][9][10]

2. Caliper Mobility Shift Assay

This assay utilizes microfluidics to separate phosphorylated and non-phosphorylated substrates based on their different electrophoretic mobilities.

  • Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction mixture is then passed through a microfluidic chip where an electric field separates the negatively charged phosphorylated product from the less negatively charged substrate. The amount of product formed is quantified by detecting the fluorescence of each species.

  • Materials:

    • Recombinant kinase

    • Fluorescently labeled peptide substrate

    • ATP

    • Test compounds

    • Kinase reaction buffer

    • Caliper Life Sciences LabChip® EZ Reader or similar instrument

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, combine the kinase, fluorescently labeled substrate, and test compound.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for a defined period.

    • Stop the reaction by adding a stop solution.

    • Analyze the samples on the Caliper instrument to separate and quantify the substrate and product.

    • Determine the percent inhibition and calculate IC50 values.[11][12][13]

Cell-Based Assays

1. FLT3 Phosphorylation Assay in MV4-11 Cells

This assay measures the ability of an inhibitor to block the autophosphorylation of the constitutively active FLT3-ITD mutant in a relevant human AML cell line.

  • Principle: MV4-11 cells, which are homozygous for the FLT3-ITD mutation, are treated with the test compound. The level of phosphorylated FLT3 is then measured, typically by Western blotting or ELISA, to determine the inhibitor's cellular potency.

  • Materials:

    • MV4-11 human AML cell line

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

    • Test compounds

    • Lysis buffer

    • Antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3

    • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Procedure:

    • Culture MV4-11 cells to the desired density.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-4 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the anti-phospho-FLT3 antibody, followed by the appropriate secondary antibody.

    • Detect the signal using a suitable detection reagent.

    • Strip the membrane and re-probe with the anti-total-FLT3 antibody to normalize for protein loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation.[14][15][16]

2. Aurora B-mediated Histone H3 Phosphorylation Assay in HCT116 Cells

This assay assesses the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its key substrate, Histone H3.

  • Principle: HCT116 human colon carcinoma cells are treated with the test compound. The level of phosphorylated Histone H3 at Serine 10 (a specific target of Aurora B) is then quantified.

  • Materials:

    • HCT116 human colon carcinoma cell line

    • McCoy's 5A medium supplemented with FBS

    • Test compounds

    • Lysis buffer

    • Antibodies: anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3

  • Procedure:

    • Seed HCT116 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound.

    • After the incubation period, lyse the cells.

    • Perform Western blotting as described in the FLT3 phosphorylation assay, using the anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3 antibodies.

    • Quantify the results to determine the IC50 for the inhibition of Aurora B activity in a cellular context.[17]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and relevant signaling pathways.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay reagents Kinase, Substrate, ATP, Inhibitor incubation Incubation reagents->incubation cell_culture Cell Culture (e.g., MV4-11, HCT116) detection Signal Detection (TR-FRET or Mobility Shift) incubation->detection data_analysis_biochem IC50 Determination detection->data_analysis_biochem compound_treatment Compound Treatment cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification western_blot Western Blot / ELISA protein_quantification->western_blot data_analysis_cell Target Modulation Analysis western_blot->data_analysis_cell

Figure 1: Experimental workflow for kinase inhibitor profiling.

G cluster_aurora Aurora Kinase Signaling cluster_flt3 FLT3 Signaling AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome p53 p53 AuroraA->p53 phosphorylates AuroraB Aurora B HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Cytokinesis Cytokinesis AuroraB->Cytokinesis TPX2 TPX2 TPX2->AuroraA activates INCENP INCENP INCENP->AuroraB activates FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 RAS RAS/MAPK FLT3->RAS PI3K PI3K/AKT FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis

Figure 2: Simplified Aurora Kinase and FLT3 signaling pathways.

Conclusion

The this compound derivative, Compound 27e, demonstrates potent dual inhibitory activity against Aurora kinases and FLT3. This unique profile distinguishes it from selective inhibitors like Alisertib, Barasertib, and Quizartinib. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development, facilitating further investigation into the therapeutic potential of this and similar compounds. The dual targeting strategy offered by Compound 27e may provide a more effective approach for treating complex malignancies driven by multiple oncogenic pathways.

References

Validating the Anticancer Potential of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives Across Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, the imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic core for the development of new therapeutic agents. While the specific compound 3-Methyl-3H-imidazo[4,5-b]pyridine lacks extensive public data on its anticancer effects, a closely related class of compounds, the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, has demonstrated notable cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer performance of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in evaluating their therapeutic potential.

Comparative Efficacy of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

A key study evaluated a series of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives for their cytotoxic effects against a panel of nine human cancer cell lines. The results, summarized in the table below, indicate moderate cytotoxic activity against breast (MCF-7, MDA-MB-468), leukemia (K562), and bone (SaOS2) cancer cell lines.[1][2]

Table 1: Cytotoxic Activity (IC50 in µM) of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [1]

CompoundMCF-7 (Breast)MDA-MB-468 (Breast)K562 (Leukemia)SaOS2 (Bone)HCT-15 (Colon)PANC-1 (Pancreas)
3a >100>10057.1271.43>100>100
3b 44.2166.4642.1152.51>100>100
3c 71.89>10055.4368.98>100>100
3d 65.21>10051.2363.87>100>100
3e 58.9878.8248.7660.12>100>100
3f 69.87>10053.4566.78>100>100
3g 55.4369.3445.3258.98>10083.54
3h 62.11>10050.1262.4366.9257.69

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is sourced from a study by Kirwen et al. (2017).

Among the tested compounds, derivatives 3b and 3g exhibited the most promising activity across the sensitive cell lines, with IC50 values in the mid-micromolar range. Notably, the leukemia cell line K562 was the most sensitive to this class of compounds.

Mechanistic Insights: Targeting Microtubule Dynamics

The cytotoxic properties of many diaryl-substituted heterocyclic compounds are attributed to their ability to inhibit tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). While direct experimental validation for the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives from the primary study is not extensively detailed, the structural similarity to other tubulin inhibitors strongly suggests a similar mechanism of action. Other studies on different imidazo[4,5-b]pyridine derivatives have confirmed their role as tubulin polymerization inhibitors.

Diagram of the Proposed Signaling Pathway

G 2,3-Diaryl-3H-imidazo[4,5-b]pyridine 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Tubulin Tubulin 2,3-Diaryl-3H-imidazo[4,5-b]pyridine->Tubulin Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics Inhibition G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action for 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the anticancer effects of these compounds, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow Diagram

A Seed cells in 96-well plate B Treat with varying concentrations of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available in vitro data suggest that 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives represent a class of compounds with moderate anticancer activity, particularly against leukemia and breast cancer cell lines. Their likely mechanism of action, through the inhibition of tubulin polymerization, is a well-validated target in cancer therapy. Further investigation is warranted to optimize the potency of these derivatives, to confirm their mechanism of action through detailed biochemical and cellular assays, and to evaluate their efficacy and safety in preclinical in vivo models. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct these important validation studies.

References

3-Methyl-3H-imidazo[4,5-b]pyridine as a purine analog: comparative biological evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of 3-Methyl-3H-imidazo[4,5-b]pyridine and its Analogs

The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has positioned it as a "privileged structure" in medicinal chemistry. This has led to the exploration of its derivatives as potent modulators of various biological targets, including kinases, viral enzymes, and proteins involved in cell proliferation. This guide provides a comparative biological evaluation of this compound derivatives as purine analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of a this compound derivative in comparison to a well-established purine analog, Ribavirin, against Respiratory Syncytial Virus (RSV). Additionally, data for other imidazo[4,5-b]pyridine derivatives against various cancer cell lines are presented to highlight the broader potential of this scaffold.

Compound/AnalogTarget/Cell LineBiological Activity MetricValue (µM)Reference CompoundValue (µM)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileRespiratory Syncytial Virus (RSV)EC5058Ribavirin~10-30
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineHeLa (Cervical Cancer)IC50>10Etoposide1.8
Compound 10 (bromo-substituted amidino derivative)SW620 (Colon Carcinoma)IC500.4Etoposide3.2
Compound 14 (bromo-substituted 2-imidazolinyl derivative)SW620 (Colon Carcinoma)IC500.7Etoposide3.2

Experimental Protocols

Detailed methodologies for key biological assays are crucial for the reproducibility and validation of experimental findings. Below are protocols for two common assays used in the evaluation of compounds like this compound.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound derivative or purine analog)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add the kinase enzyme to all wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect kinase activity by adding the kinase detection reagent, which measures the amount of ADP produced.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for anti-cancer drug development. Purine analogs and their mimics, including imidazo[4,5-b]pyridine derivatives, have been investigated as inhibitors of kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/TSC2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential kinase inhibitors, a common application for purine analogs and their mimics.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (e.g., Imidazo[4,5-b]pyridines) HTS High-Throughput Screening (HTS) In Vitro Kinase Assay Start->HTS Hit_ID Hit Identification (Compounds with significant inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active End End: Preclinical Candidate Hit_ID->End Inactive Cell_Based Cell-Based Assays (e.g., MTT Proliferation Assay) Dose_Response->Cell_Based Lead_Selection Lead Compound Selection Cell_Based->Lead_Selection Lead_Selection->Dose_Response Requires Optimization In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Selection->In_Vivo Potent & Selective In_Vivo->End

Caption: Workflow for kinase inhibitor screening.

Benchmarking Selectivity: A Comparative Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Kinase inhibitor selectivity is a critical parameter in drug discovery, as off-target effects can lead to toxicity and reduced therapeutic efficacy. This guide provides a comparative analysis of the selectivity of several inhibitors based on this scaffold, targeting key kinases such as Aurora-A, mTOR, and VEGFR-2. The data presented is compiled from peer-reviewed scientific literature, offering a clear benchmark for researchers in the field.

Comparative Selectivity of Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the inhibitory activity and selectivity of representative compounds from this class against their primary targets and a selection of off-targets.

Table 1: Selectivity Profile of Aurora-A Kinase Inhibitor 40f

Compound 40f, an imidazo[4,5-b]pyridine derivative, demonstrates high potency for Aurora-A with significant selectivity over the closely related Aurora-B.[1]

Kinase TargetBiochemical IC50 (µM)Cellular IC50 (µM)Selectivity (Aurora-B/Aurora-A)
Aurora-A 0.0150.070 (p-T288)\multirow{2}{*}{203-fold (Biochemical)}
Aurora-B 3.0524.24 (p-HH3)
VEGFR1 >80% inhibition at 1 µMNot reportedNot applicable

Cellular IC50 values were determined in HeLa cells by measuring phosphorylation of Aurora-A at T288 and Histone H3 at S10 for Aurora-B.[1]

Table 2: Selectivity of Imidazo[4,5-b]pyridine-based mTOR Inhibitors

Compounds 10d and 10n have been identified as potent and selective inhibitors of mTOR, a key regulator of cell growth and proliferation, with notable selectivity against the related PI3Kα kinase.[2]

CompoundmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
10d 1.831001722-fold
10n 3.2>10000>3125-fold
Table 3: Activity of a Tetrahydro-imidazo[4,5-c]pyridine Derivative against VEGFR-2

A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones were identified as a new class of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]

Compound StructureVEGFR-2 IC50 (µM)
Representative AnalogData available in source

Signaling Pathway Context

Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of its inhibition.

Aurora_A_Pathway cluster_mitosis Mitotic Progression G2_Phase G2 Phase Aurora_A Aurora-A G2_Phase->Aurora_A PLK1 PLK1 Aurora_A->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Inhibitor Compound 40f (Imidazo[4,5-b]pyridine) Inhibitor->Aurora_A Inhibits

Caption: Simplified Aurora-A signaling pathway in G2/M transition.

mTOR_Pathway cluster_cell_growth Cell Growth & Proliferation Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibitor Compound 10d/10n (Imidazo[4,5-b]pyridine) Inhibitor->mTORC1 Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Methodologies

The determination of kinase inhibitor selectivity is paramount for preclinical evaluation. A generalized workflow for profiling inhibitor selectivity is outlined below.

Kinase_Profiling_Workflow General Workflow for Kinase Inhibitor Selectivity Profiling Start Start: Synthesized Inhibitor Compound Plate_Setup 1. Prepare Assay Plate (e.g., 384-well) Start->Plate_Setup Dispense_Kinase 2. Dispense Kinase Panel (One kinase per well) Plate_Setup->Dispense_Kinase Add_Inhibitor 3. Add Inhibitor (Serial Dilutions for IC50) Dispense_Kinase->Add_Inhibitor Initiate_Reaction 4. Initiate Reaction (Add ATP & Substrate) Add_Inhibitor->Initiate_Reaction Incubate 5. Incubate at RT (e.g., 60 minutes) Initiate_Reaction->Incubate Stop_Reaction 6. Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis 7. Data Analysis (Calculate % Inhibition, IC50) Stop_Reaction->Data_Analysis Selectivity_Profile End: Generate Selectivity Profile Data_Analysis->Selectivity_Profile

References

Orthogonal Assays to Confirm the Kinase Inhibitory Mechanism of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3-Methyl-3H-imidazo[4,5-b]pyridine belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds, which are recognized for their broad therapeutic potential, particularly in oncology.[1][2] Extensive research on this scaffold has revealed a common mechanism of action: the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4][5] This guide provides a comparative overview of orthogonal assays to confirm the kinase inhibitory activity of this compound, presenting hypothetical data and detailed experimental protocols to aid in the design and interpretation of mechanism-of-action studies.

Proposed Primary Mechanism of Action: Kinase Inhibition

Based on the structural similarity to known kinase inhibitors within the imidazo[4,5-b]pyridine family, the primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases.[3][4][5] This guide will focus on assays to validate its activity against two representative kinases that are frequently targeted by this class of compounds: the receptor tyrosine kinase c-Met and the serine/threonine kinase Akt.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize hypothetical quantitative data from a primary biochemical assay and two orthogonal cell-based assays designed to confirm the kinase inhibitory mechanism of this compound. For comparison, a known multi-kinase inhibitor, Staurosporine, and a vehicle control are included.

Table 1: Biochemical Kinase Inhibition

Compoundc-Met IC50 (nM)Akt IC50 (nM)
This compound50250
Staurosporine (Control)1015
Vehicle (DMSO)>10,000>10,000

Table 2: Cellular Target Engagement

Compoundc-Met Target Engagement (EC50, nM)Akt Target Engagement (EC50, nM)
This compound150800
Staurosporine (Control)3550
Vehicle (DMSO)No engagementNo engagement

Table 3: Downstream Signaling Inhibition in Cancer Cell Lines

Compoundp-Met Inhibition (IC50, nM)p-Akt Inhibition (IC50, nM)
This compound2001000
Staurosporine (Control)4560
Vehicle (DMSO)No inhibitionNo inhibition

Mandatory Visualizations

G Signaling Pathway of c-Met and Akt cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K c-Met->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival This compound This compound This compound->c-Met This compound->Akt

Caption: c-Met and Akt signaling pathway with inhibition points.

G Experimental Workflow for Kinase Inhibition Assays cluster_0 Primary Assay cluster_1 Orthogonal Assays A Biochemical Kinase Assay (e.g., ADP-Glo) B Cellular Target Engagement Assay (e.g., NanoBRET) A->B Confirms target binding in a cellular context C Western Blot for Downstream Signaling Inhibition B->C Validates functional pathway inhibition

Caption: Orthogonal assay workflow for mechanism confirmation.

Experimental Protocols

Primary Assay: Biochemical Kinase Inhibition (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Recombinant human c-Met or Akt kinase

  • Specific peptide substrate for each kinase

  • ATP

  • This compound and control compounds

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 2 µL of the respective kinase (c-Met or Akt) to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the specific substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a dose-response curve.

Orthogonal Assay 1: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a compound to a target protein within living cells, providing evidence of target engagement in a physiological context.[7]

Materials:

  • Cancer cell line (e.g., A549 for c-Met, PC-3 for Akt) engineered to express a NanoLuc®-kinase fusion protein

  • NanoBRET™ tracer specific for the kinase of interest

  • This compound and control compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well plates

Procedure:

  • Seed the engineered cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and control compounds.

  • Treat the cells with the compound dilutions and incubate for 2 hours.

  • Add the NanoBRET™ tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Calculate the NanoBRET™ ratio and determine the EC₅₀ values, representing the concentration of the compound required to displace 50% of the tracer.

Orthogonal Assay 2: Downstream Signaling Inhibition (Western Blot)

This assay assesses the ability of the compound to inhibit the phosphorylation of downstream substrates of the target kinase in a cellular context, confirming functional pathway inhibition.

Materials:

  • Cancer cell line with active c-Met or Akt signaling (e.g., MKN-45 for c-Met, LNCaP for Akt)

  • This compound and control compounds

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds for a specified time (e.g., 2 hours).

  • For c-Met, stimulate the cells with its ligand, HGF, for the last 15 minutes of treatment.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the IC₅₀ for downstream signaling inhibition.

Alternative Approaches and Future Directions

To further strengthen the evidence for the mechanism of action, additional orthogonal assays could be employed. These include:

  • Isothermal Titration Calorimetry (ITC): A biophysical technique to directly measure the binding affinity and thermodynamics of the compound-kinase interaction in a cell-free system.[8]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon compound binding in cells or cell lysates.

  • Phosphoproteomics: A global approach to identify the off-target effects of the compound and to obtain a broader understanding of its impact on cellular signaling networks.

By employing a combination of a primary biochemical assay with orthogonal cell-based assays, researchers can confidently validate the kinase inhibitory mechanism of this compound and build a robust data package to support its further development as a potential therapeutic agent.

References

Comparative analysis of the ADME properties of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to their successful development into effective therapeutics. This guide provides a comparative analysis of the ADME properties of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This analysis is benchmarked against established kinase inhibitors with similar structural motifs, offering valuable insights for lead optimization and candidate selection.

Comparative ADME Data

The following tables summarize key in vitro ADME parameters for a selection of this compound derivatives and established comparator compounds. This allows for a direct comparison of their drug-like properties.

Table 1: In Vitro ADME Properties of this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (% remaining after 30 min in HLM)CYP3A4 Inhibition (IC₅₀, µM)
CCT137690 564.54.2>681.288%>50
Compound 28c 490.43.8250.872%>50
Compound 40f 518.44.5151.578%>25

HLM: Human Liver Microsomes

Table 2: In Vitro ADME Properties of Comparator Compounds

Compound NameMolecular Weight ( g/mol )LogPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (% remaining after 60 min in HLM)CYP3A4 Inhibition (IC₅₀, µM)
Doramapimod (BIRB-796) 527.75.7<1>2085%2.5
SB 203580 377.43.2501560%>10
Imatinib 493.64.5>100<190%8.1
Dasatinib 488.03.32.51.150%3.2

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays cited in this guide are provided below. These protocols are standard in the pharmaceutical industry for characterizing the ADME properties of new chemical entities.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in the liver.

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The percentage of compound remaining at a specific time point (e.g., 30 or 60 minutes) is often reported for comparative purposes.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (donor) side of the cell monolayer, which represents the intestinal lumen.

  • Sampling: Samples are collected from the basolateral (receiver) side, representing the blood circulation, at various time points.

  • Bidirectional Transport: To assess whether the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is also performed in the reverse direction, from the basolateral to the apical side.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.

  • Incubation: The test compound at various concentrations is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH regenerating system.

  • Quenching: After a set incubation time at 37°C, the reaction is terminated by adding a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Calculation: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC₅₀) is determined. A lower IC₅₀ value indicates a higher potential for drug-drug interactions.

Visualizations

To aid in the understanding of the experimental processes and potential biological context, the following diagrams are provided.

ADME_Workflow cluster_screening In Vitro ADME Screening cluster_outputs Outputs Compound_Library Compound Library Solubility Aqueous Solubility Compound_Library->Solubility Tier 1 Assays Permeability Caco-2 Permeability Compound_Library->Permeability Metabolic_Stability Microsomal Stability Compound_Library->Metabolic_Stability Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Analysis Data_Analysis->CYP_Inhibition Tier 2 Assays Lead_Compounds Lead Compounds for In Vivo Studies Data_Analysis->Lead_Compounds Prioritization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

In Vivo Efficacy of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives Compared to Established Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer efficacy of a representative 3-Methyl-3H-imidazo[4,5-b]pyridine derivative, CCT137690, with established anticancer drugs used in the treatment of colorectal cancer. The data presented is based on preclinical studies in the SW620 human colon carcinoma xenograft model, a widely used model in cancer research.

Executive Summary

The imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. This guide focuses on CCT137690, a potent Aurora kinase inhibitor, as a representative of this class of compounds. In preclinical xenograft models of human colon cancer (SW620), CCT137690 has demonstrated significant tumor growth inhibition. This guide provides a direct comparison of its efficacy with that of standard-of-care chemotherapeutic agents, including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, as well as their common combination regimens, FOLFIRI and FOLFOX. The objective of this guide is to present a clear, data-driven comparison to aid researchers in the evaluation of this novel compound class.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of CCT137690 and established anticancer drugs in the SW620 colon carcinoma xenograft model. It is important to note that the data has been compiled from different studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vivo Efficacy of CCT137690 in SW620 Xenograft Model

CompoundDosage and ScheduleTumor Growth Inhibition (TGI)Study Reference
CCT137690100 mg/kg, twice daily, for 10 daysSignificant tumor growth inhibition observed as early as day 3 (P = 0.00469) and maintained at day 7 and day 10 (P < 0.05)[1]

Table 2: In Vivo Efficacy of Established Anticancer Drugs in SW620 Xenograft Models

Drug/RegimenDosage and ScheduleTumor Growth Inhibition (TGI) / EffectStudy Reference
5-Fluorouracil (5-FU)30 mg/kg, three times per weekSignificant reduction in tumor growth[2]
5-Fluorouracil (5-FU)Not specifiedLittle effect on SW620 xenografts alone[3]
OxaliplatinNot specifiedNo significant effect on SW620 cell line in vivo[4]
Oxaliplatin0.5 mg sheetSignificant tumor growth suppression at day 21 (Tumor volume: 383 ± 77 mm³ vs 1735 ± 171 mm³ for control)[5]
Irinotecan40 mg/kg, i.p., q5dx5Wide range of sensitivities, with some SW620 xenografts showing resistance[6]
FOLFIRI (5-FU + Irinotecan)Not specified35% tumor reduction[7]
FOLFOX (5-FU + Oxaliplatin)Not specifiedReported to have a response in SW620 xenografts[7]

Mechanism of Action: Aurora Kinase Inhibition

CCT137690 exerts its anticancer effects through the inhibition of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[8][9][10] Aurora kinases, particularly Aurora A and Aurora B, are frequently overexpressed in various cancers and are associated with tumorigenesis.

By inhibiting Aurora kinases, CCT137690 disrupts several key mitotic processes, leading to mitotic arrest and ultimately, apoptosis of cancer cells.

Aurora_Kinase_Signaling_Pathway Simplified Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A Aurora A Centrosome Centrosome Maturation & Separation Aurora_A->Centrosome Phosphorylation Spindle_Assembly Bipolar Spindle Assembly Centrosome->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Phosphorylation of Histone H3 Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Correction of Kinetochore-Microtubule Attachments Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Segregation->Mitotic_Arrest CCT137690 CCT137690 (this compound derivative) CCT137690->Aurora_A Inhibition CCT137690->Aurora_B Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of CCT137690.

Experimental Protocols

The following section outlines a general experimental protocol for in vivo efficacy studies using the SW620 xenograft model, compiled from various sources.[11][12][13][14][15]

Cell Culture

The human colorectal adenocarcinoma cell line SW620 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, are used for the studies. Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.

Tumor Implantation

SW620 cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS). A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

Treatment Protocol

Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • CCT137690: Administered orally (p.o.) or via another appropriate route based on the specific study design.

  • Established Drugs: 5-FU, oxaliplatin, and irinotecan are typically administered intraperitoneally (i.p.) or intravenously (i.v.), following established protocols.

  • Control Group: Receives the vehicle used to dissolve the test compounds.

Efficacy Evaluation

Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

In Vivo Imaging

For cell lines engineered to express luciferase, tumor growth and metastasis can be monitored non-invasively using bioluminescence imaging (BLI).[16][17][18][19][20]

  • Mice are anesthetized (e.g., with isoflurane).

  • D-luciferin (e.g., 150 mg/kg) is administered via intraperitoneal injection.

  • After a short incubation period (e.g., 10-15 minutes), mice are placed in an in vivo imaging system to capture the bioluminescent signal.

  • The signal intensity, which correlates with the number of viable tumor cells, is quantified.

Experimental_Workflow General Experimental Workflow for In Vivo Efficacy Studies cluster_treatment Treatment Phase Cell_Culture SW620 Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment_Group Treatment Group (e.g., CCT137690) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Established_Drug_Group Established Drug Group (e.g., 5-FU, Oxaliplatin) Randomization->Established_Drug_Group Data_Collection Tumor Volume & Body Weight Measurement Treatment_Group->Data_Collection Control_Group->Data_Collection Established_Drug_Group->Data_Collection Endpoint_Analysis Endpoint Analysis: Tumor Excision, Weight, Histology, etc. Data_Collection->Endpoint_Analysis Bioluminescence_Imaging Bioluminescence Imaging (for luciferase-expressing cells) Data_Collection->Bioluminescence_Imaging

Caption: A generalized workflow for conducting in vivo efficacy studies in a xenograft model.

Conclusion

The this compound derivative, CCT137690, demonstrates promising in vivo anticancer activity in the SW620 colon carcinoma xenograft model, with a distinct mechanism of action targeting Aurora kinases. While direct comparative studies are limited, the available data suggests its efficacy is significant. Further head-to-head in vivo studies with established drugs using standardized protocols will be crucial for definitively positioning this novel class of compounds in the landscape of cancer therapeutics. This guide provides a foundational comparison to support ongoing research and development in this area.

References

Validating Target Engagement of 3-Methyl-3H-imidazo[4,5-b]pyridine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the in vivo target engagement of 3-Methyl-3H-imidazo[4,5-b]pyridine, a small molecule inhibitor. Establishing that a therapeutic candidate interacts with its intended target within a living organism is a critical step in drug development, providing essential evidence for its mechanism of action and potential efficacy.[1][2][3] This document outlines various experimental approaches, presents data in a comparative format, and includes detailed protocols and workflow diagrams to aid in the selection of the most appropriate strategy for your research needs.

For the purpose of this guide, we will consider a common target class for the imidazo[4,5-b]pyridine scaffold: Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression and is a validated target in oncology.[4][5]

Comparison of In Vivo Target Engagement Validation Methods

The selection of an appropriate method for validating in vivo target engagement depends on several factors, including the nature of the target protein, the availability of specific tools (e.g., antibodies, tracers), and the specific questions being addressed in the study.[6] The following table summarizes key characteristics of prominent techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[7][8]Label-free, applicable to native proteins in cells and tissues.[2][7]Requires specific antibodies for detection; optimization of heating conditions can be time-consuming.Medium to High
NanoBRET™ Target Engagement Assay Measures the binding of a compound to a target protein in live cells by detecting energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescent energy acceptor.[9]Real-time, quantitative measurement of compound affinity and residence time in living cells.Requires genetic modification of the target protein; dependent on a specific fluorescent tracer.High
Activity-Based Protein Profiling (ABPP) Covalent probes that react with the active site of enzymes are used to measure target engagement competitively.[2]Provides information on target activity and selectivity; applicable in vivo.[2]Limited to enzyme targets with suitable reactive probes.Medium
In Vivo Imaging (e.g., PET) A radiolabeled version of the therapeutic agent or a competing ligand is used to visualize and quantify target occupancy in a living organism.[1][6]Non-invasive, provides spatial and temporal information on target engagement.Requires synthesis of a radiolabeled tracer; specialized and expensive equipment.Low
Pharmacodynamic (PD) Biomarker Analysis Measures the downstream biological effects of target engagement, such as the phosphorylation of a substrate.Provides a functional readout of target modulation; can be highly sensitive.Can be influenced by off-target effects; requires a well-validated downstream biomarker.Medium to High

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) for AURKA Engagement

This protocol describes how to assess the engagement of this compound with AURKA in cultured cancer cells.

Materials:

  • Cancer cell line expressing AURKA (e.g., HCT116)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Anti-AURKA antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed HCT116 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle for 2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Western Blotting: Collect the supernatant and analyze the amount of soluble AURKA by SDS-PAGE and Western blotting using an anti-AURKA antibody.

  • Data Analysis: Quantify the band intensities. An increase in the amount of soluble AURKA at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.[2]

NanoBRET™ Target Engagement Assay for AURKA

This protocol outlines the steps to measure the interaction of this compound with AURKA in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding AURKA-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound

  • Vehicle control (DMSO)

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET signal

Procedure:

  • Transfection: Co-transfect HEK293 cells with the AURKA-NanoLuc® fusion construct.

  • Cell Seeding: After 24 hours, harvest and seed the transfected cells into 96-well plates.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound or vehicle to the appropriate wells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection: Measure the NanoBRET™ signal using a luminometer that can sequentially measure donor and acceptor emission.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates competition with the tracer for binding to AURKA, thus demonstrating target engagement.

In Vivo Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the measurement of a downstream substrate of AURKA, histone H3, to confirm target engagement in a mouse xenograft model.

Materials:

  • Tumor-bearing mice (e.g., HCT116 xenografts)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Anti-phospho-Histone H3 (Ser10) antibody

  • Anti-total Histone H3 antibody

  • ELISA or Western blotting reagents

Procedure:

  • Animal Dosing: Dose tumor-bearing mice with this compound or vehicle at various dose levels and for different durations.

  • Tissue Collection: At specified time points, euthanize the animals and excise the tumors.

  • Tissue Homogenization: Homogenize the tumor samples in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Biomarker Analysis: Analyze the levels of phosphorylated Histone H3 (Ser10) and total Histone H3 using ELISA or Western blotting.

  • Data Analysis: Normalize the phosphorylated Histone H3 signal to the total Histone H3 signal. A dose- and time-dependent decrease in the level of phosphorylated Histone H3 in the tumors of treated animals compared to controls indicates in vivo target engagement and inhibition of AURKA activity.

Visualizations

AURKA_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Effects AURKA Aurora Kinase A (AURKA) PLK1 PLK1 AURKA->PLK1 Phosphorylates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates TPX2 TPX2 TPX2->AURKA Activates Mitosis Mitotic Progression PLK1->Mitosis pHistoneH3 p-Histone H3 (Ser10) pHistoneH3->Mitosis Inhibitor 3-Methyl-3H-imidazo [4,5-b]pyridine Inhibitor->AURKA

Caption: Simplified AURKA signaling pathway and point of inhibition.

CETSA_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis Cells Cancer Cells Treatment Treat with This compound or Vehicle Cells->Treatment Harvest Harvest & Resuspend Treatment->Harvest Heat Heat Challenge (Temperature Gradient) Harvest->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot (Anti-AURKA) Supernatant->WB Analysis Quantify Soluble AURKA WB->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

InVivo_Workflow cluster_assays Target Engagement Readouts Start Tumor-Bearing Preclinical Model Dosing Dose with this compound or Vehicle Control Start->Dosing TissueCollection Collect Tumors at Defined Timepoints Dosing->TissueCollection SamplePrep Homogenize Tissue & Prepare Lysates TissueCollection->SamplePrep CETSA ex vivo CETSA SamplePrep->CETSA PD_Biomarker PD Biomarker Analysis (e.g., p-Histone H3) SamplePrep->PD_Biomarker DataAnalysis Data Analysis & Correlation with PK CETSA->DataAnalysis PD_Biomarker->DataAnalysis Conclusion Confirmation of In Vivo Target Engagement DataAnalysis->Conclusion

Caption: General workflow for in vivo target engagement validation.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Methyl-3H-imidazo[4,5-b]pyridine. This document provides clear, step-by-step procedures to ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining a safe laboratory environment.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₇N₃Sigma-Aldrich[2]
Molecular Weight133.15 g/mol Sigma-Aldrich[2]
CAS Number6688-61-5Sigma-Aldrich[2]
Hazard StatementsH302, H315, H319, H335Aaronchem[1]
Signal WordDangerSigma-Aldrich[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or a face shield.[1]

  • Use chemical-resistant gloves (e.g., butyl rubber or PVA).

  • A lab coat or other protective clothing is required.[3]

  • If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[4]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealable hazardous waste container.[5]

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[5][6]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Absorb the spill with an inert, dry material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains or waterways.[4][6]

4. Final Disposal:

  • All waste containing this compound is considered hazardous.[3]

  • Arrange for disposal through a licensed professional waste disposal service.[3][4]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Complete all necessary waste disposal forms as required by your institution and local regulations.[5]

Disposal Workflow

cluster_prep Preparation cluster_collection Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Labeled, Sealable Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D spill Spill Occurs? C->spill H Contact Licensed Waste Disposal Service D->H E Evacuate Area F Absorb with Inert Material E->F G Collect and Add to Hazardous Waste F->G G->C I Arrange for Incineration H->I J Complete Disposal Documentation I->J spill->E Yes spill->H No

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methyl-3H-imidazo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 6688-61-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage[1]. The signal word for this chemical is "Danger"[1]. Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles, especially when there is a risk of splashing or handling larger quantities[2][3].
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a broad range of chemicals. For prolonged contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material (e.g., neoprene, butyl rubber)[2][4][5]. Inspect gloves before each use and replace them immediately if they are contaminated or show signs of degradation.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect against splashes and contact with the skin[2][6].
Respiratory Protection Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust[7][8]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. Respirator use necessitates a formal program including medical evaluation and fit testing[2].
Footwear Closed-Toed ShoesShoes that completely cover the foot are required to protect against spills and falling objects[2][3][6].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact. The following step-by-step guidance outlines the procedures for the safe use of this compound in a laboratory setting.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep 1. Review SDS and Procedures ppe 2. Don Appropriate PPE prep->ppe setup 3. Prepare Well-Ventilated Workspace (e.g., Fume Hood) ppe->setup weigh 4. Weigh Solid Chemical setup->weigh dissolve 5. Dissolve or Use in Reaction weigh->dissolve spill_check Spill Occurs? dissolve->spill_check decontaminate 7. Decontaminate Work Area spill_check->decontaminate No spill_procedure 6. Follow Spill Cleanup Protocol spill_check->spill_procedure Yes waste 8. Segregate and Label Hazardous Waste decontaminate->waste dispose 9. Arrange for Licensed Disposal waste->dispose remove_ppe 10. Doff PPE Correctly dispose->remove_ppe spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring a certified chemical fume hood is operational and the sash is at the appropriate height.

  • Handling :

    • When weighing the solid, do so in a manner that avoids creating dust.

    • Handle the chemical with care, avoiding contact with skin and eyes[8].

    • Keep containers tightly closed when not in use.

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[8].

    • Skin Contact : Wash off with soap and plenty of water. Consult a physician[8].

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician[7][8].

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician immediately[8].

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material without creating dust and place it in a suitable, closed container for disposal[7][8].

    • Do not allow the spilled product to enter drains[7][8].

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.

  • Waste Collection :

    • Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

    • The first rinse of any container that held the chemical must also be collected as hazardous waste[9].

  • Disposal Method :

    • Do not dispose of this chemical down the drain or in the regular trash[9].

    • Arrange for the disposal of surplus and non-recyclable solutions through a licensed professional waste disposal company[7].

    • Contaminated packaging should be disposed of as unused product[7].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.